molecular formula C41H83NO4 B15577866 C23 Phytoceramide

C23 Phytoceramide

Cat. No.: B15577866
M. Wt: 654.1 g/mol
InChI Key: MBPABCUJJLJOFM-CUVPNIRJSA-N
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Description

C23 Phytoceramide is a useful research compound. Its molecular formula is C41H83NO4 and its molecular weight is 654.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H83NO4

Molecular Weight

654.1 g/mol

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tricosanamide

InChI

InChI=1S/C41H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(45)42-38(37-43)41(46)39(44)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-39,41,43-44,46H,3-37H2,1-2H3,(H,42,45)/t38-,39+,41-/m0/s1

InChI Key

MBPABCUJJLJOFM-CUVPNIRJSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Structural Elucidation of C23 Phytoceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biological significance of C23 phytoceramide (N-tricosanoyl-phytosphingosine). The content is structured to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

Discovery and Natural Occurrence

The characterization of a diverse array of ceramides (B1148491), including the C23 variant, was significantly advanced by the work of Valsecchi et al. in 2012.[1][2] In their study of the lipid composition of Moro blood oranges (Citrus sinensis), they identified a complex mixture of 114 ceramide species.[1][2] Among these, phytoceramides featuring a C23 fatty acid chain were characterized, highlighting the natural occurrence of this specific long-chain ceramide in plants.[1][2]

Phytoceramides, characterized by a phytosphingosine (B30862) backbone, are key structural components of the stratum corneum in the skin and are also found in various plant-based sources. Their presence in citrus fruits like the Moro blood orange underscores their potential as nutraceutical compounds.[1][2]

Table 1: Quantitative Data of Total Ceramides in Moro Blood Orange (Citrus sinensis) [1][2]

SampleTotal Ceramide Content (mg/kg of fresh oranges)
Peels~160
Pulp~140

Note: Expressed as "milligram equivalents of d18:1,17:0 Cer".

Structural Elucidation

The definitive structure of this compound, N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tricosanamide, has been established through a combination of advanced analytical techniques.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C41H83NO4
Molecular Weight 654.1 g/mol
IUPAC Name N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tricosanamide
Synonyms Cer(t18:0/23:0), N-tricosanoyl-phytosphingosine
Spectroscopic and Chromatographic Data

The structural confirmation of this compound relies on data obtained from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, coupled with chromatographic separation.

Table 3: Key Analytical Data for this compound Structural Elucidation

TechniqueKey Findings for Structural Determination
Mass Spectrometry (MS) - Provides accurate mass and fragmentation patterns. - Confirms the molecular weight and the composition of the fatty acyl chain (C23) and the phytosphingosine base.
¹H-NMR Spectroscopy - Reveals the chemical environment of protons. - Signals corresponding to the long aliphatic chains, methine protons adjacent to hydroxyl and amide groups, and terminal methyl groups confirm the overall structure.
¹³C-NMR Spectroscopy - Determines the carbon skeleton. - Resonances for the carbonyl group of the amide, carbons bearing hydroxyl groups, and the long alkyl chains provide definitive structural evidence.
Liquid Chromatography (LC) - Separates this compound from other lipid species based on polarity. - Retention time is characteristic of its long-chain and hydroxylated nature.
Gas Chromatography (GC) - Can be used to analyze the fatty acid methyl ester (FAME) and long-chain base components after hydrolysis and derivatization.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, separation, and characterization of this compound.

Extraction of Ceramides from Plant Material (e.g., Citrus sinensis)

This protocol is adapted from the work of Valsecchi et al. (2012).[1][2]

Objective: To extract total lipids, including ceramides, from plant tissue.

Materials:

  • Lyophilized plant material (peels or pulp)

  • Petroleum ether

  • Chloroform (B151607)

  • Methanol

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenize the lyophilized plant material into a fine powder.

  • Perform a sequential extraction with solvents of increasing polarity. a. Extract the powdered sample three times with petroleum ether to remove nonpolar lipids. b. Extract the residue three times with chloroform. c. Extract the remaining solid three times with a chloroform:methanol (2:1, v/v) mixture.

  • Pool the chloroform and chloroform:methanol extracts.

  • Concentrate the pooled extracts under reduced pressure using a rotary evaporator to obtain the total lipid extract containing ceramides.

Experimental Workflow for Ceramide Extraction

Extraction_Workflow start Lyophilized Plant Material homogenize Homogenization start->homogenize extract_pe Sequential Extraction I: Petroleum Ether (x3) homogenize->extract_pe extract_chl Sequential Extraction II: Chloroform (x3) extract_pe->extract_chl extract_cm Sequential Extraction III: Chloroform:Methanol (2:1) (x3) extract_chl->extract_cm pool Pool Chloroform & Chloroform:Methanol Extracts extract_cm->pool concentrate Concentration (Rotary Evaporator) pool->concentrate end Total Lipid Extract (contains this compound) concentrate->end

Caption: Workflow for the extraction of ceramides from plant tissue.

Separation and Quantification by LC-MS/MS

Objective: To separate, identify, and quantify this compound from a complex lipid extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.9 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Isopropanol with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 65% B

    • 0.5-2.0 min: 65% to 90% B

    • 2.0-2.1 min: 90% to 100% B

    • 2.1-3.0 min: 100% B

    • 3.0-3.1 min: 100% to 65% B

    • 3.1-5.0 min: 65% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion would be [M+H]⁺, and the product ion would correspond to the loss of the fatty acyl chain or other characteristic fragments.

Quantification:

  • Prepare a calibration curve using a certified this compound standard.

  • Spike samples with a deuterated internal standard (e.g., C16-d7-ceramide) to correct for matrix effects and variations in extraction efficiency.

  • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

LCMS_Workflow sample Total Lipid Extract hplc HPLC Separation (C18 Reversed-Phase) sample->hplc esi Electrospray Ionization (ESI+) hplc->esi ms1 Mass Analyzer 1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Product Ion Detection) cid->ms2 detector Detector ms2->detector data Data Analysis & Quantification detector->data

Caption: this compound promotes cell survival by activating the PI3K/Akt pathway.

ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Phytoceramides can modulate this pathway to exert their neuroprotective effects.

ERK/MAPK Signaling Pathway Modulated by Phytoceramide

ERK_MAPK_Pathway Phytoceramide This compound pERK p-ERK1/2 Phytoceramide->pERK Inhibits increase Stress Ischemic Stress Cell Neuron Stress->Cell Cell->pERK Increases Inflammation Inflammation (COX-2, iNOS) pERK->Inflammation Promotes Apoptosis Apoptosis (Bax, Caspase-3) pERK->Apoptosis Promotes

Caption: this compound protects neurons by inhibiting stress-induced ERK/MAPK activation.

Conclusion

This compound is a naturally occurring long-chain ceramide with significant potential in the fields of nutraceuticals and drug development. Its discovery in edible plants like the Moro blood orange has opened avenues for its use in promoting skin health and offering neuroprotection. The detailed methodologies provided in this guide for its extraction, separation, and characterization, along with an understanding of its role in key signaling pathways, offer a solid foundation for further research and development of this compound-based therapeutics. Continued investigation into its specific molecular interactions and physiological effects will further elucidate its potential as a valuable bioactive compound.

References

An In-Depth Technical Guide to the Biosynthesis of Very Long-Chain Phytoceramides in Camellia sinensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoceramides, a class of sphingolipids, are integral components of cellular membranes in plants, playing crucial roles in structural integrity, signaling, and stress responses. In Camellia sinensis, the tea plant, these molecules are of particular interest due to their potential influence on leaf quality, stress tolerance, and the overall health of the plant. This technical guide provides a comprehensive overview of the biosynthesis pathway of very long-chain phytoceramides in Camellia sinensis, drawing upon established knowledge of plant sphingolipid metabolism and integrating species-specific insights where available. It details the enzymatic steps, presents relevant quantitative data, outlines key experimental protocols for analysis, and provides visual diagrams of the metabolic pathways and experimental workflows.

The Biosynthesis Pathway of Very Long-Chain Phytoceramides

The biosynthesis of very long-chain phytoceramides is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum (ER). The pathway can be broadly divided into three main stages: the formation of the long-chain base (LCB), the synthesis of the very long-chain fatty acid (VLCFA), and the subsequent formation and modification of the ceramide backbone.

Long-Chain Base (LCB) Synthesis

The initial step in phytoceramide biosynthesis is the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This reaction is catalyzed by serine palmitoyltransferase (SPT) . The resulting 3-ketosphinganine is then reduced to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase (KSR) . Dihydrosphingosine can then undergo hydroxylation at the C4 position by a long-chain base C4-hydroxylase to form phytosphingosine.

Very Long-Chain Fatty Acid (VLCFA) Elongation

Very long-chain fatty acids (fatty acids with more than 18 carbons) are synthesized by the fatty acid elongase (FAE) complex, which is also located in the ER.[1] This complex consists of four core enzymes that sequentially add two-carbon units to an acyl-CoA substrate.[1]

  • β-Ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme that catalyzes the condensation of an acyl-CoA with malonyl-CoA.[2]

  • β-Ketoacyl-CoA Reductase (KCR): Reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

  • Enoyl-CoA Reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

This cycle is repeated until the desired chain length is achieved. In Camellia sinensis, genes homologous to those encoding these enzymes have been identified and are known to be upregulated under certain stress conditions.[3]

Phytoceramide Formation and Modification

The newly synthesized VLCFA-CoA is then attached to the long-chain base (dihydrosphingosine or phytosphingosine) via an amide bond. This reaction is catalyzed by ceramide synthase (CerS) , also known as longevity assurance (LOH) proteins in plants.[4] There are different isoforms of ceramide synthases with specificity for different fatty acid chain lengths.[4] The resulting dihydroceramide (B1258172) or phytoceramide can then undergo further modifications, such as desaturation and hydroxylation, to produce a diverse array of sphingolipid species.

Quantitative Data

While specific quantitative data for the entire very long-chain phytoceramide pathway in Camellia sinensis is not extensively documented in dedicated studies, transcriptomic and metabolomic analyses provide valuable insights into the regulation of related genes and the abundance of associated lipid classes.

Table 1: Putative Genes Involved in Very Long-Chain Phytoceramide Biosynthesis in Camellia sinensis and Their Expression Under Abiotic Stress

Gene FamilyPutative FunctionExpression Regulation in C. sinensis
CsKCSβ-ketoacyl-CoA synthaseUpregulated under cold and drought stress
CsKCRβ-ketoacyl-CoA reductaseCo-expressed with KCS genes
CsHCD3-hydroxyacyl-CoA dehydrataseCo-expressed with KCS genes
CsECREnoyl-CoA reductaseCo-expressed with KCS genes
CsCerS/LOHCeramide synthaseExpression levels can be influenced by pathogen infection

This table is a summary based on general plant knowledge and available transcriptomic data for Camellia sinensis, where specific gene names are often inferred from homology.

Table 2: Relative Abundance of Major Lipid Classes in Camellia sinensis Leaves

Lipid ClassRelative Abundance (%)Notes
GlycerophospholipidsHighMajor components of cell membranes.
Linolenic and Linoleic Acid DerivativesVariableLevels are significantly altered during pathogen infection.[3]
Sphingolipids (total)Low to ModerateIncludes ceramides, glucosylceramides, and other complex sphingolipids.
PhytoceramidesNot specifically quantifiedA subclass of ceramides, expected to be present.

This table provides a general overview. The exact composition can vary based on cultivar, age, and environmental conditions.

Experimental Protocols

Protocol for Extraction and Quantification of Phytoceramides from Camellia sinensis Leaves by LC-MS/MS

This protocol is adapted from established methods for plant sphingolipid analysis.[5][6][7]

Materials and Reagents:

  • Fresh or freeze-dried Camellia sinensis leaf tissue

  • Liquid nitrogen

  • Isopropanol (B130326) with 0.1% formic acid

  • Chloroform (B151607)

  • Methanol

  • 0.9% KCl solution

  • Internal standards (e.g., C17-sphinganine, C12-ceramide)

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

Procedure:

  • Sample Homogenization: Freeze approximately 100 mg of leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

  • Lipid Extraction:

    • To the powdered tissue, add 1.5 mL of hot isopropanol (75°C) and vortex thoroughly.

    • Incubate at 75°C for 15 minutes.

    • Add 1.5 mL of chloroform and 0.6 mL of water. Vortex vigorously.

    • Shake for 1 hour at room temperature.

    • Add the internal standards.

    • Centrifuge at 5,000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase into a new glass tube.

    • Re-extract the upper aqueous phase and tissue pellet with 2 mL of chloroform:methanol (2:1, v/v).

    • Combine the organic phases and dry under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in 200 µL of the initial mobile phase.

    • Inject the sample onto a C18 reverse-phase column.

    • Use a binary solvent system with a gradient elution, for example:

      • Solvent A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

      • Solvent B: Acetonitrile:Isopropanol (10:90) with 10 mM ammonium formate and 0.1% formic acid.

    • Run a gradient from 30% B to 100% B over 20 minutes.

    • Detect the phytoceramides using a mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for specific precursor-product ion transitions.

  • Data Analysis:

    • Quantify the endogenous phytoceramides by comparing their peak areas to the peak areas of the internal standards.

Protocol for Gene Expression Analysis of Putative Phytoceramide Biosynthesis Genes in Camellia sinensis via qRT-PCR

Materials and Reagents:

  • Camellia sinensis leaf tissue from different experimental conditions

  • RNA extraction kit (plant-specific)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target genes and a reference gene (e.g., actin or GAPDH)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from leaf tissue using a suitable kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

    • Perform the qPCR on a real-time PCR system with a typical thermal profile:

      • Initial denaturation at 95°C for 5 minutes.

      • 40 cycles of: 95°C for 15 seconds, 60°C for 30 seconds, and 72°C for 30 seconds.

      • Followed by a melt curve analysis to verify the specificity of the amplicons.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Visualization of Pathways and Workflows

Diagram 1: Biosynthesis of Very Long-Chain Phytoceramides

Biosynthesis_of_VLC_Phytoceramides Serine Serine SPT SPT Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine KSR KSR Ketosphinganine->KSR Sphinganine Sphinganine (dihydrosphingosine) LCB_Hydroxylase LCB C4- Hydroxylase Sphinganine->LCB_Hydroxylase CerS Ceramide Synthase (CerS/LOH) Sphinganine->CerS Phytosphingosine Phytosphingosine Phytosphingosine->CerS Acyl_CoA Acyl-CoA (C16-C18) FAE_Complex FAE Complex (KCS, KCR, HCD, ECR) Acyl_CoA->FAE_Complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAE_Complex VLCFA_CoA VLCFA-CoA (>C18) VLCFA_CoA->CerS VLCFA_CoA->CerS Dihydroceramide Dihydroceramide Phytoceramide Phytoceramide VLC_Phytoceramide Very Long-Chain Phytoceramide SPT->Ketosphinganine KSR->Sphinganine LCB_Hydroxylase->Phytosphingosine FAE_Complex->VLCFA_CoA CerS->Dihydroceramide VLC- CerS->VLC_Phytoceramide Experimental_Workflow Sample_Collection Sample Collection (C. sinensis leaves) Homogenization Homogenization (Liquid Nitrogen) Sample_Collection->Homogenization Lipid_Extraction Lipid Extraction (Isopropanol/Chloroform) Homogenization->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Internal Standards) Data_Processing->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

References

N-tricosanoyl-phytosphingosine: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tricosanoyl-phytosphingosine is a specific phytoceramide characterized by a phytosphingosine (B30862) backbone N-acylated with a 23-carbon saturated fatty acid (tricosanoic acid). While direct research on this particular ceramide is limited, this guide synthesizes available information on its constituent parts—phytosphingosine and very-long-chain fatty acids—to provide a comprehensive overview of its likely natural sources, proposed isolation and synthetic methodologies, and potential roles in cellular signaling. This document aims to serve as a foundational resource for researchers interested in the study and application of this and other very-long-chain phytoceramides.

Natural Sources of Phytosphingosine

Phytosphingosine (4-hydroxysphinganine) is a key sphingoid base that is a precursor to a variety of sphingolipids, including N-tricosanoyl-phytosphingosine. It is predominantly found in plants and fungi.

1.1. Fungal Sources

The most significant and commercially viable source of phytosphingosine is the yeast Wickerhamomyces ciferrii (formerly known as Hansenula ciferrii)[1][2]. This yeast naturally secretes a precursor, tetraacetylphytosphingosine (B11937273) (TAPS), into its fermentation medium[3]. TAPS can then be readily converted to phytosphingosine. This fermentation-based production is advantageous as it yields the specific D-erythro isomer of phytosphingosine, which is the stereoisomer found in human skin[1][2]. Other fungi, particularly plant pathogenic fungi, are also known to produce phytosphingosine-based sphingolipids in abundance[4][5][6].

1.2. Plant Sources

Phytosphingosine is a common sphingoid base in plants, where it forms part of complex sphingolipids like glycosylinositol phosphoryl ceramides (B1148491) (GIPCs)[7][8]. While present in a wide variety of plants, the concentration of free phytosphingosine or its derivatives in plant tissues, such as seeds, is generally very low, making direct extraction for commercial purposes challenging and often economically unfeasible[3]. One report has identified a C23 phytoceramide (t18:0/23:0), which corresponds to N-tricosanoyl-phytosphingosine, in Camellia sinensis[9].

Table 1: Overview of Natural Sources of Phytosphingosine

Source CategorySpecific Example(s)Key Compound ProducedRelative AbundanceNotes
Fungi Wickerhamomyces ciferriiTetraacetylphytosphingosine (TAPS)High (via fermentation)Primary industrial source for phytosphingosine production.
Plant Pathogenic FungiPhytoceramidesAbundant in fungal cellsImportant for fungal growth and pathogenicity.
Plants Camellia sinensisN-tricosanoyl-phytosphingosineLowSpecific identification of the target molecule.
Various Plant SeedsPhytosphingosine-containing sphingolipidsVery LowExtraction is complex and yields are minimal.

Isolation and Synthesis of N-tricosanoyl-phytosphingosine

As direct isolation of N-tricosanoyl-phytosphingosine from natural sources is not well-documented due to its low abundance, a combination of fermentation to produce the phytosphingosine backbone followed by chemical synthesis to attach the tricosanoyl acyl chain is the most practical approach.

2.1. Production of Phytosphingosine via Fermentation

This process involves the cultivation of Wickerhamomyces ciferrii in a controlled fermentation environment, followed by the extraction and purification of TAPS, and its subsequent deacetylation.

Experimental Protocol: Fermentation and Isolation of Phytosphingosine

  • Fermentation:

    • Culture Wickerhamomyces ciferrii (e.g., F-60-10 strain) in a suitable growth medium. A typical medium might contain glycerol (B35011) as a carbon source, along with nitrogen sources like (NH₄)₂HPO₄, and essential vitamins and minerals[1].

    • Maintain the fermentation under controlled conditions of temperature (e.g., 30°C) and aeration[1].

    • Monitor the production of TAPS throughout the fermentation process.

    • Harvest the cells by centrifugation.

  • Extraction and Purification of TAPS:

    • Lyophilize (freeze-dry) the harvested cell pellet.

    • Extract the dried cells with a solvent mixture, such as methanol/ethyl acetate (B1210297) (1:1 v/v), at an elevated temperature (e.g., 60°C)[1].

    • Filter the extract and repeat the extraction process on the cell residue to maximize yield.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid extract containing TAPS.

    • Further purify the TAPS from the crude extract using chromatographic techniques (e.g., silica (B1680970) gel column chromatography).

  • Deacetylation of TAPS to Phytosphingosine:

    • Hydrolyze the purified TAPS to remove the acetyl groups. This can be achieved by base-catalyzed hydrolysis, for example, by refluxing with potassium hydroxide (B78521) in a suitable solvent like methanol[2].

    • After the reaction is complete, neutralize the mixture and extract the phytosphingosine into an organic solvent.

    • Purify the resulting phytosphingosine by recrystallization or chromatography.

2.2. N-acylation of Phytosphingosine

The final step is the attachment of the C23:0 fatty acid (tricosanoic acid) to the amino group of the phytosphingosine backbone. This is a standard N-acylation reaction.

Experimental Protocol: Synthesis of N-tricosanoyl-phytosphingosine

  • Activation of Tricosanoic Acid:

    • Convert tricosanoic acid to a more reactive form, such as an acyl chloride (tricosanoyl chloride) or an N-hydroxysuccinimide (NHS) ester. For example, tricosanoyl chloride can be prepared by reacting tricosanoic acid with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent.

  • N-acylation Reaction:

    • Dissolve the purified phytosphingosine in a suitable solvent system.

    • React the phytosphingosine with the activated tricosanoic acid derivative. The reaction conditions will depend on the specific activated form used. For an acyl chloride, the reaction is typically carried out in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

    • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Purification of N-tricosanoyl-phytosphingosine:

    • Once the reaction is complete, quench the reaction and perform a work-up to remove excess reagents and byproducts.

    • Purify the crude N-tricosanoyl-phytosphingosine using column chromatography on silica gel.

    • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Workflow for the Production of N-tricosanoyl-phytosphingosine

G cluster_0 Phytosphingosine Production cluster_1 N-acylation W_ciferrii Wickerhamomyces ciferrii Fermentation Fermentation W_ciferrii->Fermentation Inoculation TAPS Tetraacetylphytosphingosine (TAPS) Fermentation->TAPS Extraction & Purification Deacetylation Deacetylation TAPS->Deacetylation Base Hydrolysis Phytosphingosine Phytosphingosine Deacetylation->Phytosphingosine N_acylation N-acylation Reaction Phytosphingosine->N_acylation Tricosanoic_Acid Tricosanoic Acid Activation Activation Tricosanoic_Acid->Activation Activated_TA Activated Tricosanoic Acid Activation->Activated_TA Activated_TA->N_acylation Final_Product N-tricosanoyl-phytosphingosine N_acylation->Final_Product Purification

Caption: A workflow diagram illustrating the production of N-tricosanoyl-phytosphingosine.

Potential Signaling Pathways and Biological Roles

While specific signaling pathways for N-tricosanoyl-phytosphingosine have not been elucidated, the biological activities of ceramides are known to be highly dependent on the length of their N-acyl chain. Ceramides with very-long-chain fatty acids (VLCFAs), such as tricosanoic acid, are emerging as important players in distinct cellular processes compared to their long-chain counterparts.

3.1. General Roles of Very-Long-Chain Ceramides

  • Membrane Structure and Function: VLCFA ceramides are crucial for the formation of highly ordered and impermeable membrane domains. In the skin, they are essential for maintaining the epidermal water barrier.

  • Cellular Signaling: While often associated with pro-apoptotic signaling, recent evidence suggests a more nuanced role for different ceramide species. Some studies indicate that very-long-chain ceramides may have functions distinct from, and in some cases opposing, the pro-apoptotic roles attributed to ceramides with shorter acyl chains. For example, an increase in very-long-chain (C>22) ceramides has been linked to improved insulin (B600854) signal transduction, whereas an increase in long-chain (C16-C22) ceramides is correlated with insulin resistance[7].

  • Regulation of Ceramide Synthases: The synthesis of ceramides with different acyl chain lengths is regulated by a family of ceramide synthases (CerS), each with a preference for fatty acyl-CoAs of a specific chain length. The expression and activity of these enzymes are key determinants of the cellular ceramide profile and, consequently, cellular fate.

Hypothetical Signaling Cascade Involving Very-Long-Chain Ceramides

The diagram below illustrates a generalized signaling pathway where the balance between different ceramide species, influenced by external stimuli and the activity of specific ceramide synthases, can lead to divergent cellular outcomes.

G Stimulus External Stimulus (e.g., Growth Factor, Stress) CerS_VLC Ceramide Synthase (VLCFA-specific, e.g., CerS3) Stimulus->CerS_VLC CerS_LC Ceramide Synthase (LCFA-specific, e.g., CerS5/6) Stimulus->CerS_LC VLC_Ceramide N-tricosanoyl-phytosphingosine (Very-Long-Chain Ceramide) CerS_VLC->VLC_Ceramide Synthesis LC_Ceramide Long-Chain Ceramide (e.g., C16-Ceramide) CerS_LC->LC_Ceramide Synthesis Cell_Survival Cell Survival & Insulin Sensitivity VLC_Ceramide->Cell_Survival Promotes Apoptosis Apoptosis & Insulin Resistance LC_Ceramide->Apoptosis Promotes

Caption: A diagram of a hypothetical signaling pathway involving very-long-chain ceramides.

Conclusion

N-tricosanoyl-phytosphingosine represents a specific molecule within the diverse class of phytoceramides. While its direct natural abundance appears to be low, established biotechnological and synthetic chemistry methods provide a clear path for its production for research and potential therapeutic applications. The growing understanding of the distinct biological roles of very-long-chain ceramides suggests that N-tricosanoyl-phytosphingosine and similar molecules are promising candidates for further investigation, particularly in the fields of dermatology, metabolic diseases, and oncology. This guide provides a foundational framework to stimulate and support such research endeavors.

References

The Unseen Architect: C23 Phytoceramide's Role in Plant Cell Membrane Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate architecture of the plant cell membrane, a diverse array of lipids works in concert to maintain structural integrity and mediate cellular responses to environmental cues. Among these, sphingolipids, and particularly phytoceramides with very-long-chain fatty acids (VLCFAs), are emerging as critical players in ensuring membrane stability, especially under conditions of abiotic stress. This technical guide focuses specifically on the role of C23 phytoceramide, a less-studied yet significant component of the plant sphingolipidome. While often grouped with other VLCFAs in lipidomic studies, emerging evidence suggests that the precise acyl chain length of ceramides (B1148491) imparts specific biophysical properties to the membrane, influencing its fluidity, permeability, and the formation of functional microdomains. This document synthesizes the current understanding of this compound's biosynthesis, its contribution to membrane architecture, and its putative role in plant stress resilience, providing a foundational resource for researchers in the field.

Biosynthesis of this compound

The synthesis of this compound in plants is a multi-step process primarily occurring in the endoplasmic reticulum (ER). It begins with the formation of a long-chain base (LCB), which is then acylated with a C23 fatty acyl-CoA. In Arabidopsis thaliana, this acylation is catalyzed by a class of enzymes known as ceramide synthases (CerS), encoded by the LONGEVITY ASSURANCE GENE ONE HOMOLOG (LOH) genes.[1][2]

Specifically, the LOH1 and LOH3 isoforms are responsible for the synthesis of phytoceramides containing VLCFAs, including C23.[1][2][3] These enzymes exhibit a preference for trihydroxy LCBs and fatty acyl-CoAs with chain lengths greater than 18 carbons.[1][4] The double knockout mutant loh1/loh3 is lethal, underscoring the essential role of VLCFA-containing ceramides in plant development.[3] In contrast, LOH2 is specific for C16 fatty acyl-CoA and dihydroxy LCBs.[1][4] Overexpression of LOH1 and LOH3 leads to an increase in VLCFA-ceramides and enhanced biomass, suggesting a role for these lipids in promoting cell division and growth.[1][4]

The biosynthesis pathway leading to the formation of this compound is depicted below:

G cluster_ER Endoplasmic Reticulum serine Serine + Palmitoyl-CoA kds 3-ketosphinganine serine->kds SPT d18_0 Sphinganine (d18:0) kds->d18_0 KSR t18_0 Phytosphingosine (t18:0) d18_0->t18_0 LCB C4-hydroxylase c23_phytoceramide This compound (t18:0/23:0) t18_0->c23_phytoceramide LOH1 / LOH3 c23_coa C23:0-CoA c23_coa->c23_phytoceramide

Fig. 1: Biosynthesis of this compound in the ER.

Role in Cell Membrane Stability and Abiotic Stress Response

The acyl chain length of ceramides is a critical determinant of their biophysical properties within a membrane.[5][6] Very-long-chain fatty acids, like the C23 acyl chain in phytoceramides, contribute to increased hydrophobicity and can induce a higher degree of order (rigidity) in the lipid bilayer.[7][8] This ordering effect is crucial for the formation of specialized membrane microdomains, often referred to as lipid rafts. These domains are enriched in sphingolipids and sterols and serve as platforms for signaling proteins and transporters.[5] The presence of VLCFA-containing sphingolipids is thought to stabilize these microdomains, thereby influencing a variety of cellular processes, including signal transduction and membrane trafficking.[8]

Under abiotic stress conditions such as drought, salinity, and cold, the stability and integrity of the plasma membrane are paramount for cell survival.[9] Plants adapt to these stresses by remodeling their membrane lipid composition.[10][11] While direct quantitative data for this compound under stress is limited, studies on VLCFA-containing sphingolipids collectively suggest their importance in stress tolerance.

Cold Stress: During cold acclimation, plants alter their membrane lipid composition to maintain fluidity.[10][11] While some studies report a general decrease in total sphingolipids during cold acclimation in Arabidopsis, others have shown an increase in the unsaturation of VLCFAs within sphingolipids, which would help to counteract the membrane-rigidifying effects of low temperatures.[5]

Drought and Salinity Stress: The accumulation of ceramides, including those with VLCFAs, has been implicated in the plant's response to drought and salt stress.[9][12] These lipids may contribute to reducing membrane permeability to water and ions, thus helping to maintain cellular turgor and ion homeostasis. Furthermore, ceramides and their derivatives can act as signaling molecules in stress-induced pathways, often interacting with abscisic acid (ABA) and jasmonic acid (JA) signaling.[12][13]

The proposed mechanism for this compound's role in membrane stability under abiotic stress is summarized in the following diagram:

G cluster_membrane Plasma Membrane c23_phytoceramide This compound microdomain Lipid Microdomain (Raft) c23_phytoceramide->microdomain Promotes formation & stability sterols Sterols sterols->microdomain Co-localizes in membrane_stability Increased Membrane Stability - Reduced Permeability - Maintained Fluidity microdomain->membrane_stability Contributes to abiotic_stress Abiotic Stress (Drought, Salinity, Cold) abiotic_stress->c23_phytoceramide Induces changes in levels stress_tolerance Enhanced Stress Tolerance membrane_stability->stress_tolerance

Fig. 2: this compound's Role in Membrane Stability.

Quantitative Data

Direct quantitative measurements of this compound are not widely reported in the literature, with many studies grouping it with other VLCFA-containing ceramides (e.g., C22-C26). The tables below summarize representative data for VLCFA-containing ceramides in Arabidopsis thaliana to provide context for the likely abundance and changes of this compound.

Table 1: Relative Abundance of Ceramide Species in Wild-Type Arabidopsis Leaves

Ceramide Species (LCB/FA)Relative Abundance (%)
t18:0/16:0~15
t18:0/20:0~5
t18:0/22:0~10
t18:0/23:0 Not individually reported
t18:0/24:0~40
t18:0/26:0~20
Other~10

Data are estimations based on multiple lipidomic studies of Arabidopsis.

Table 2: Changes in VLCFA-Ceramide Levels in Arabidopsis Mutants

MutantGenetic ModificationChange in VLCFA-Ceramides (C20-C26)Reference
loh1Knockout of a ceramide synthaseReduced[2]
loh3Knockout of a ceramide synthaseReduced[1]
loh1/loh3Double knockoutSeverely reduced (lethal)[3]
LOH1-OEOverexpression of LOH1Increased[1][4]
LOH3-OEOverexpression of LOH3Increased[1][4]

Experimental Protocols

Lipid Extraction from Plant Tissue

This protocol is a generalized method for the extraction of total lipids, including phytoceramides, from plant leaf tissue.

Materials:

  • Fresh plant tissue (e.g., Arabidopsis leaves)

  • Isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT)

  • Chloroform (B151607)

  • Methanol

  • 0.9% (w/v) KCl solution

  • Glass tubes with Teflon-lined caps

  • Homogenizer

  • Centrifuge

  • Nitrogen gas stream for drying

Procedure:

  • Harvest fresh plant tissue (approximately 100 mg) and immediately freeze in liquid nitrogen to quench enzymatic activity.

  • Add 2 mL of pre-heated (75°C) isopropanol with 0.01% BHT to the frozen tissue and incubate at 75°C for 15 minutes.

  • Cool the sample to room temperature and add 1 mL of chloroform and 0.8 mL of water. Vortex thoroughly.

  • Agitate the mixture for 1 hour at room temperature.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase into a new glass tube.

  • Re-extract the remaining plant material with 2 mL of chloroform:methanol (2:1, v/v). Vortex and centrifuge as before.

  • Pool the organic phases and dry under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (1:1, v/v) for analysis.

Quantification of this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the targeted quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate

  • C17-ceramide internal standard

  • C23-phytoceramide standard

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract in a suitable volume of mobile phase B and add the internal standard (C17-ceramide).

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program, for example:

      • 0-2 min: 80% B

      • 2-15 min: linear gradient to 100% B

      • 15-20 min: hold at 100% B

      • 20.1-25 min: return to 80% B for re-equilibration

    • Set the column temperature to 40°C and the flow rate to 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound (t18:0/23:0) and the internal standard.

      • This compound (t18:0/23:0): The precursor ion [M+H]+ will be m/z 656.6. The product ion will correspond to the long-chain base after fragmentation.

      • C17-Ceramide (Internal Standard): Monitor the appropriate MRM transition.

  • Quantification:

    • Generate a standard curve using the C23-phytoceramide standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

The workflow for LC-MS/MS analysis is illustrated below:

G start Lipid Extract with Internal Standard hplc HPLC Separation (C18 column) start->hplc esi Electrospray Ionization (ESI+) hplc->esi ms1 Mass Analyzer 1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Product Ion Detection) cid->ms2 detector Detector ms2->detector data Data Analysis (Quantification) detector->data

Fig. 3: LC-MS/MS Workflow for this compound Quantification.

Conclusion and Future Directions

This compound, as a component of the very-long-chain sphingolipid family, plays a crucial, albeit not yet fully elucidated, role in maintaining plant cell membrane stability. Its synthesis by the LOH1 and LOH3 ceramide synthases and its presumed enrichment in membrane microdomains highlight its importance in membrane structure and function. The biophysical properties conferred by its long acyl chain likely contribute to the plant's ability to withstand abiotic stresses by modulating membrane fluidity and permeability.

Future research should focus on developing analytical methods to specifically quantify this compound and differentiate it from other closely related VLCFA-ceramides. This will enable a more precise determination of its abundance in different plant tissues and its dynamic changes in response to various environmental stressors. Furthermore, biophysical studies using model membranes containing this compound will be invaluable in directly assessing its impact on membrane properties. Elucidating the specific signaling pathways in which this compound may act as a bioactive molecule will provide a more complete picture of its function in plant stress physiology. A deeper understanding of the role of this compound could open new avenues for developing strategies to enhance crop resilience in the face of a changing climate.

References

The Neuroprotective and Pro-Apoptotic Dichotomy of Long-Chain Phytoceramides in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoceramides, a class of sphingolipids derived from plants, are structurally similar to the ceramides (B1148491) endogenously produced in mammalian cells. These molecules, particularly the long-chain variants, are emerging as critical regulators of neuronal function and fate. Composed of a phytosphingosine (B30862) base linked to a fatty acid, long-chain phytoceramides play a dual role in the central nervous system, exhibiting both neuroprotective and pro-apoptotic properties. This technical guide provides an in-depth exploration of the biological functions of long-chain phytoceramides in neuronal cells, focusing on their involvement in key signaling pathways, and presents quantitative data and detailed experimental protocols to facilitate further research in this promising area of neurobiology and drug development.

Core Biological Functions and Signaling Pathways

Long-chain phytoceramides influence a multitude of cellular processes in neurons, from promoting survival and enhancing memory to inducing programmed cell death. Their biological impact is intricately linked to the activation and modulation of specific intracellular signaling cascades.

Neuroprotection and Memory Enhancement

Studies have demonstrated that phytoceramides can protect neurons from various insults, including glutamate-induced excitotoxicity and ischemic brain damage.[1][2] This neuroprotective effect is associated with the modulation of pro-survival signaling pathways. Furthermore, administration of phytoceramides has been shown to ameliorate memory impairment in animal models, suggesting a role in cognitive function.[3][4]

PI3K/Akt/CREB Signaling Pathway: A key pathway implicated in the neuroprotective effects of phytoceramides is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][3] Activation of this pathway leads to the phosphorylation and activation of downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal survival, synaptic plasticity, and memory formation.[3] Phytoceramides have been shown to promote the phosphorylation of Akt and CREB, thereby enhancing neuronal resilience.[3]

PI3K_Akt_CREB_Pathway PC Long-Chain Phytoceramides Receptor Cell Surface Receptor PC->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt p CREB CREB Akt->CREB p Survival Neuronal Survival Synaptic Plasticity Memory Enhancement CREB->Survival

Regulation of Apoptosis

In contrast to their neuroprotective roles, phytoceramides can also induce apoptosis, or programmed cell death, in neuronal cells.[5][6] This function is concentration-dependent and is mediated by distinct signaling pathways that converge on the activation of caspases, the executive enzymes of apoptosis.

MAPK Signaling Pathways: The mitogen-activated protein kinase (MAPK) signaling family, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a crucial role in mediating ceramide-induced apoptosis.[7][8][9] Studies have shown that phytoceramides can lead to the dephosphorylation and inactivation of the pro-survival kinase ERK1/2, while simultaneously promoting the phosphorylation and activation of the pro-apoptotic kinases p38 and JNK.[1][7][9] This shift in the balance of MAPK signaling can trigger the mitochondrial apoptotic pathway.

MAPK_Apoptosis_Pathway PC High Concentration Long-Chain Phytoceramides ERK ERK1/2 PC->ERK |-- p38 p38 MAPK PC->p38 p JNK JNK PC->JNK p Mitochondrion Mitochondrion p38->Mitochondrion JNK->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Intrinsic Apoptotic Pathway: The pro-apoptotic signals initiated by phytoceramides often converge on the mitochondrion. This leads to the release of pro-apoptotic factors like cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to neuronal death.[6][8] Phytoceramides have been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[1]

Quantitative Data on Phytoceramide Functions

The following tables summarize quantitative data from key studies investigating the effects of long-chain phytoceramides on neuronal cells.

Table 1: Neuroprotective Effects of Phytoceramide against Glutamate-Induced Excitotoxicity in Cultured Cortical Neurons

Treatment GroupPhytoceramide Concentration (µM)LDH Release (% of Glutamate (B1630785) Control)
Control-10.5 ± 2.1
Glutamate (60 µM)-100
Glutamate + Phytoceramide0.2575.3 ± 4.5
Glutamate + Phytoceramide0.562.1 ± 3.8
Glutamate + Phytoceramide1.051.7 ± 5.2
p < 0.05 compared to the glutamate-treated group. Data adapted from a study on glutamate-induced neurotoxicity.[4]

Table 2: Effects of Phytoceramide on Brain Infarction and Neurological Deficit in a Rat Model of Ischemic Stroke (MCAO/Reperfusion)

Treatment GroupDosage (mg/kg, p.o.)Infarct Volume (%)Neurological Score (0-4)
Sham-00
MCAO Control-45.2 ± 3.13.5 ± 0.5
MCAO + Phytoceramide1033.8 ± 2.92.8 ± 0.4
MCAO + Phytoceramide2525.1 ± 2.52.1 ± 0.3
MCAO + Phytoceramide5018.7 ± 2.21.5 ± 0.2
*p < 0.05 compared to the MCAO control group. Data adapted from a study on ischemic brain damage.[1]

Table 3: Effect of Phytoceramide on Memory Impairment in a Mouse Model of Alzheimer's Disease (Aβ (25-35)-induced)

Treatment GroupDosage (mg/kg, p.o.)Step-through Latency (s) in Passive Avoidance TestTime in Target Quadrant (s) in Morris Water Maze
Sham-175.4 ± 10.235.1 ± 2.8
Aβ Control-45.8 ± 5.115.3 ± 1.9
Aβ + Phytoceramide1088.2 ± 7.922.5 ± 2.1
Aβ + Phytoceramide25125.6 ± 9.328.7 ± 2.4
Aβ + Phytoceramide50158.9 ± 11.532.4 ± 2.6
*p < 0.05 compared to the Aβ control group. Data adapted from a study on β-amyloid-induced memory impairment.[3]

Detailed Experimental Protocols

Protocol 1: Lactate (B86563) Dehydrogenase (LDH) Assay for Measuring Neurotoxicity

This protocol is used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][10][11]

LDH_Assay_Workflow start Start: Neuronal Culture with Treatment step1 1. Collect Culture Supernatant start->step1 step6 6. Lyse Remaining Cells (Total LDH) start->step6 step3 3. Mix Supernatant with Reaction Mixture in a 96-well plate step1->step3 step2 2. Prepare LDH Reaction Mixture (Pyruvate, NADH) step2->step3 step4 4. Incubate at Room Temperature step3->step4 step5 5. Measure Absorbance at 340 nm (Kinetic Reading) step4->step5 step8 8. Calculate % Cytotoxicity step5->step8 step7 7. Repeat Steps 1-5 for Lysate step6->step7 step7->step8 end End: Quantified Neurotoxicity step8->end

Materials:

  • 96-well flat-bottom plates

  • Primary cortical neurons or neuronal cell line

  • Culture medium

  • Test compounds (e.g., Glutamate, Phytoceramides)

  • LDH assay kit (containing substrate mix - e.g., pyruvate, and cofactor - NADH)

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Culture and Treatment: Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere and differentiate. Treat the cells with the test compounds (e.g., glutamate with or without various concentrations of phytoceramides) for the desired duration (e.g., 24 hours). Include control wells (untreated cells) and maximum LDH release wells (cells treated with lysis buffer).

  • Collection of Supernatant: After incubation, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell layer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution (e.g., sodium pyruvate) with a cofactor solution (NADH).

    • In a new 96-well plate, add 50 µL of the collected supernatant to each well.

    • Add 50 µL of the LDH reaction mixture to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm. Take kinetic readings every minute for 5-10 minutes. The rate of decrease in absorbance is proportional to the LDH activity.

  • Maximum LDH Release: To determine the total LDH in the cells, add 10 µL of cell lysis buffer to the remaining cells in the original culture plate. Incubate for 30-60 minutes at 37°C to ensure complete cell lysis. Collect the lysate and measure LDH activity as described in steps 2-4.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(LDH activity in supernatant) / (LDH activity in cell lysate + LDH activity in supernatant)] x 100

Protocol 2: Morris Water Maze for Assessing Spatial Learning and Memory

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[12][13][14][15]

Morris_Water_Maze_Workflow start Start: Animal Acclimatization and Treatment step1 1. Acquisition Phase (4-5 days) - Hidden Platform start->step1 step2   - Multiple trials per day step1->step2 step3   - Record escape latency and path length step2->step3 step4 2. Probe Trial (Day after acquisition) - Platform Removed step3->step4 step5   - Single trial step4->step5 step6   - Record time in target quadrant step5->step6 step7 3. Data Analysis step6->step7 end End: Assessment of Spatial Learning and Memory step7->end

Materials:

  • Circular water tank (120-150 cm in diameter)

  • Escape platform (10 cm in diameter)

  • Water opacifier (e.g., non-toxic white paint or powdered milk)

  • Water heater to maintain temperature at 22-25°C

  • Video tracking system and software

  • Distinct visual cues placed around the room

Procedure:

  • Setup: Fill the tank with water and make it opaque. Place the escape platform 1-1.5 cm below the water surface in a fixed location in one of the four quadrants. Arrange distinct visual cues on the walls of the room.

  • Acquisition Phase (Spatial Learning):

    • This phase is typically conducted over 4-5 consecutive days.

    • Each day, each animal undergoes a set number of trials (e.g., 4 trials).

    • For each trial, gently place the animal into the water facing the wall at one of the four quasi-random starting positions.

    • Allow the animal to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.

    • If the animal fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and the swim path using the video tracking software.

  • Probe Trial (Memory Retention):

    • This trial is conducted 24 hours after the last acquisition trial.

    • Remove the escape platform from the tank.

    • Place the animal in the tank at a novel starting position.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time the animal spends in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Learning: Analyze the escape latencies across the acquisition trials. A decrease in escape latency indicates spatial learning.

    • Memory: Analyze the time spent in the target quadrant during the probe trial. A significant preference for the target quadrant indicates memory retention.

Conclusion

Long-chain phytoceramides are potent bioactive lipids with multifaceted roles in neuronal cells. Their ability to modulate critical signaling pathways such as the PI3K/Akt/CREB and MAPK cascades underscores their potential as therapeutic agents for neurological disorders. The neuroprotective and memory-enhancing effects observed at lower concentrations contrast with their pro-apoptotic activity at higher concentrations, highlighting the importance of dose-dependent studies. The provided quantitative data and detailed experimental protocols offer a framework for researchers and drug development professionals to further investigate the intricate mechanisms of long-chain phytoceramide action in the nervous system, paving the way for novel therapeutic strategies for neurodegenerative diseases.

References

The Pivotal Role of C23 Phytoceramide in Skin Barrier Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier against environmental insults and prevents excessive water loss. This barrier is critically dependent on the intricate organization of its intercellular lipid matrix, which is predominantly composed of ceramides (B1148491), cholesterol, and free fatty acids. Very-long-chain ceramides are essential for maintaining the structural integrity and impermeability of this barrier. This technical guide delves into the specific role of C23 phytoceramide, a plant-derived ceramide with a 23-carbon fatty acid chain, in interacting with and modulating the skin's lipid matrix. While direct research on this compound is emerging, this document synthesizes current knowledge on very-long-chain ceramides to extrapolate the expected impact of this compound on skin health. It provides a comprehensive overview of the quantitative effects, underlying signaling pathways, and detailed experimental protocols for investigating these interactions, serving as a vital resource for researchers and professionals in dermatology and cosmetic science.

Introduction

The "bricks and mortar" model of the stratum corneum aptly describes corneocytes as the "bricks" and the intercellular lipid matrix as the "mortar" that seals the structure.[1] This lipid matrix is a highly organized lamellar structure, with ceramides playing a central role in its formation and function.[1] Ceramides are a heterogeneous class of sphingolipids, and their acyl chain length is a critical determinant of their biophysical properties and physiological function.[2] Very-long-chain ceramides (VLC-Cers), those with acyl chains of 22 carbons or more, are particularly crucial for the formation of the long periodicity phase (LPP) lamellae, which are associated with a highly ordered and impermeable skin barrier.[3]

Phytoceramides, characterized by a phytosphingosine (B30862) backbone, are naturally occurring in plants and are structurally similar to human ceramides. This compound, with its 23-carbon acyl chain, falls into the category of VLC-Cers and is therefore hypothesized to play a significant role in reinforcing the skin barrier. This guide will explore the multifaceted interactions of this compound with the skin lipid matrix, providing a technical framework for its study and application.

Quantitative Effects of this compound on Skin Lipid Matrix Components

While specific quantitative data for this compound is limited in publicly available literature, studies on phytoceramides with diverse and very-long acyl chains provide a strong basis for predicting its effects. The topical application of phytoceramide-containing formulations has been shown to improve skin barrier function by increasing hydration and promoting the recovery of damaged stratum corneum.[2]

Table 1: Expected Quantitative Impact of this compound on Skin Barrier Parameters

ParameterExpected Effect of this compoundRationale
Transepidermal Water Loss (TEWL) DecreaseVery-long-chain ceramides are integral to forming a highly ordered and impermeable lipid barrier, reducing water evaporation from the skin surface.[3]
Stratum Corneum Hydration IncreaseAn improved barrier function prevents water loss, leading to increased hydration levels in the stratum corneum.[2]
Lipid Lamellar Organization Enhanced Long Periodicity Phase (LPP)C23 acyl chain length is expected to promote the formation of the highly ordered orthorhombic lateral packing within the LPP, contributing to a more robust barrier.[1][3]
Cholesterol and Free Fatty Acid Integration Improved packing and integrationVery-long-chain ceramides facilitate the proper arrangement of cholesterol and free fatty acids within the lamellar structure.

Experimental Protocols

In Vitro 3D Human Skin Equivalent Model Treatment

This protocol describes the application of a this compound formulation to a 3D human skin equivalent model to assess its impact on the lipid matrix.

Materials:

  • Full-thickness 3D human skin equivalents (e.g., EpiDermFT™)

  • This compound formulation (e.g., 2% this compound in a cream base)

  • Phosphate-buffered saline (PBS)

  • 6-well culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture the 3D skin equivalents at the air-liquid interface in 6-well plates according to the manufacturer's instructions.

  • Topically apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation to the surface of the skin equivalents.

  • Use a vehicle control (cream base without this compound) on separate skin equivalents.

  • Incubate the treated tissues for a specified time course (e.g., 24, 48, 72 hours).

  • At each time point, harvest the tissues for subsequent analysis. For lipid analysis, snap-freeze the tissues in liquid nitrogen and store at -80°C. For histological analysis, fix the tissues in 10% neutral buffered formalin.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis culture Culture 3D Skin Equivalents apply_c23 Apply this compound Formulation culture->apply_c23 apply_vehicle Apply Vehicle Control culture->apply_vehicle incubate Incubate (24, 48, 72h) apply_c23->incubate apply_vehicle->incubate harvest Harvest Tissues incubate->harvest lipid_analysis Lipid Analysis (LC-MS/MS) harvest->lipid_analysis histology Histological Analysis harvest->histology

Figure 1: Experimental workflow for treating 3D skin models. (Max Width: 760px)
Lipid Extraction and Analysis by LC-MS/MS

This protocol details the extraction and quantification of lipids from the treated 3D skin equivalents.

Materials:

  • Harvested 3D skin equivalents

  • Chloroform/methanol (2:1, v/v)

  • Internal standards (e.g., C17:0 ceramide, d7-cholesterol)

  • Nitrogen gas evaporator

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenize the skin tissue in a chloroform/methanol solution.

  • Add internal standards for quantification.

  • Perform a liquid-liquid extraction to separate the lipid phase.

  • Evaporate the organic solvent under a stream of nitrogen gas.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system for the separation and quantification of individual lipid species, including this compound, other ceramides, cholesterol, and free fatty acids.

Analysis of Lipid Organization by FTIR Spectroscopy

This protocol uses Fourier Transform Infrared (FTIR) spectroscopy to assess changes in the lateral packing of stratum corneum lipids.

Materials:

  • Isolated stratum corneum from treated skin equivalents (obtained by trypsin digestion)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Mount the isolated stratum corneum sample onto the ATR crystal.

  • Acquire FTIR spectra in the range of 4000-600 cm⁻¹.

  • Analyze the CH₂ scissoring and rocking vibrations (around 1465 cm⁻¹ and 720 cm⁻¹, respectively) to determine the proportion of orthorhombic and hexagonal lipid packing. An increase in the intensity and splitting of these peaks indicates a higher degree of orthorhombic packing, signifying a more ordered barrier.

Signaling Pathways

Ceramides and their metabolites are not merely structural components; they are also potent signaling molecules involved in regulating keratinocyte differentiation, proliferation, and apoptosis.[4] While a direct signaling pathway for this compound has not been elucidated, it is expected to influence general ceramide-mediated pathways.

One key pathway involves the metabolism of ceramides to sphingosine (B13886) and subsequently to sphingosine-1-phosphate (S1P). This pathway is crucial for maintaining the balance between cell growth and differentiation in the epidermis.

ceramide_signaling C23_Phytoceramide This compound (Exogenous) Ceramide_Pool Intracellular Ceramide Pool C23_Phytoceramide->Ceramide_Pool Incorporation Ceramidase Ceramidase Ceramide_Pool->Ceramidase Sphingosine Sphingosine Ceramidase->Sphingosine Hydrolysis SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylation S1PR S1P Receptors (S1PR) S1P->S1PR Activation Differentiation Keratinocyte Differentiation S1PR->Differentiation Promotes Proliferation Keratinocyte Proliferation S1PR->Proliferation Inhibits

Figure 2: this compound and the S1P signaling pathway. (Max Width: 760px)

Furthermore, phytoceramides can influence gene expression related to skin barrier function. For instance, phytosphingosine, the backbone of phytoceramides, has been shown to stimulate the expression of genes involved in keratinocyte differentiation and the production of natural moisturizing factors (NMFs).[5]

phytosphingosine_gene_expression C23_Phytoceramide This compound Hydrolysis Metabolic Hydrolysis C23_Phytoceramide->Hydrolysis Phytosphingosine Phytosphingosine Hydrolysis->Phytosphingosine Nuclear_Receptors Nuclear Receptors (e.g., PPARs) Phytosphingosine->Nuclear_Receptors Activation Gene_Expression Target Gene Expression Nuclear_Receptors->Gene_Expression Modulation Differentiation_Proteins Differentiation Proteins (e.g., Involucrin, Loricrin) Gene_Expression->Differentiation_Proteins Upregulation Lipid_Synthesis_Enzymes Lipid Synthesis Enzymes (e.g., Ceramide Synthases) Gene_Expression->Lipid_Synthesis_Enzymes Upregulation

References

Initial Investigations into the Neuroprotective Properties of C23 Phytoceramide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent preclinical investigations have highlighted the potential of phytoceramides, particularly those with a C23 acyl chain, as promising neuroprotective agents. Initial studies, primarily focusing on phytoceramides isolated from the marine sponge Monanchora clathrata, have demonstrated significant efficacy in mitigating neurodegenerative processes in various in vitro and in vivo models. This technical guide synthesizes the current understanding of C23 phytoceramide's neuroprotective actions, detailing the experimental protocols utilized, summarizing key quantitative data, and elucidating the implicated signaling pathways. The findings suggest that C23 phytoceramides exert their effects through anti-oxidant, anti-apoptotic, and anti-inflammatory mechanisms, warranting further investigation for their therapeutic potential in neurodegenerative diseases.

Introduction

Ceramides (B1148491) are a class of sphingolipids that play a critical role in cellular signaling, regulating processes from proliferation and differentiation to apoptosis.[1] Elevated levels of certain ceramides have been implicated in the pathophysiology of several neurodegenerative disorders.[2] In contrast, phytoceramides, which are characterized by a phytosphingosine (B30862) backbone, have emerged as potential neuroprotective molecules.[3] A recent study identified a mixture of phytoceramides from the marine sponge Monanchora clathrata, which includes molecules N-acylated with (2R)-2-hydroxy C23 and iso-C23 fatty acids, that exhibited neuroprotective properties.[3][4][5] This discovery has spurred interest in the specific therapeutic potential of C23 phytoceramides.

This document provides a comprehensive overview of the initial research into the neuroprotective effects of C23 and other phytoceramides, with a focus on the experimental data and methodologies that form the basis of our current understanding.

Quantitative Data Summary

The neuroprotective efficacy of phytoceramides has been quantified in several preclinical models. The following tables summarize the key findings from these initial investigations.

Table 1: In Vivo Neuroprotective Effects of Phytoceramide in a Rat Model of Ischemic Stroke

Experimental ModelPhytoceramide Dosage (p.o.)Key OutcomesReference
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)10 mg/kgSignificantly reduced brain infarction and edema.[6][7]
MCAO/R25 mg/kgSignificantly reduced brain infarction and edema.[6][7]
MCAO/R50 mg/kgSignificantly reduced brain infarction and edema and improved behavioral outcomes.[6][7]

Table 2: In Vitro Neuroprotective Effects of Phytoceramides

Experimental ModelCell LinePhytoceramide ConcentrationKey OutcomesReference
Paraquat-induced NeurotoxicityNeuroblastoma cellsNot specifiedDecreased neurodegenerative effects and reduced Reactive Oxygen Species (ROS) formation.[3][4][8]
Glutamate-induced NeurotoxicityPrimary cortical neurons0.25 - 1.0 µMDecreased lactate (B86563) dehydrogenase (LDH) release, indicating reduced cytotoxicity.[9]

Table 3: In Vivo Effects of Phytoceramide on Memory Impairment

Experimental ModelPhytoceramide Dosage (p.o.)Key OutcomesReference
Aβ (25-35)-induced memory impairment10, 25, and 50 mg/kgSignificantly attenuated memory loss and hippocampal neuronal death.[10]

Key Signaling Pathways in Phytoceramide-Mediated Neuroprotection

Initial studies indicate that phytoceramides exert their neuroprotective effects by modulating several key signaling pathways. These pathways are central to neuronal survival, inflammation, and antioxidant responses.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade in neurons.[11][12][13] Phytoceramides have been shown to activate this pathway, leading to the downstream phosphorylation of proteins that inhibit apoptosis and promote cell survival.[6][7]

PI3K_Akt_Pathway Phytoceramide Phytoceramide Receptor Receptor Phytoceramide->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes

PI3K/Akt signaling pathway activated by phytoceramide.
ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of neuronal function.[14] Phytoceramide treatment has been associated with the phosphorylation and activation of ERK1/2, which can lead to the expression of pro-survival genes and the suppression of inflammatory responses.[6][7]

ERK_MAPK_Pathway Phytoceramide Phytoceramide Upstream Upstream Activators Phytoceramide->Upstream Ras Ras Upstream->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Inflammation Neuroinflammation pERK->Inflammation Inhibits Survival Neuronal Survival pERK->Survival Promotes

ERK/MAPK signaling pathway modulated by phytoceramide.
CREB/BDNF Signaling Pathway

The cAMP response element-binding protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF) pathway is fundamental for neuronal plasticity, learning, and memory.[15][16] Phytoceramides have been shown to promote the phosphorylation of CREB, which in turn can upregulate the expression of BDNF, a key neurotrophin that supports neuronal health.[10]

CREB_BDNF_Pathway Phytoceramide Phytoceramide PI3K_Akt PI3K/Akt Pathway Phytoceramide->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Phytoceramide->ERK_MAPK pCREB p-CREB (Active) PI3K_Akt->pCREB Activates ERK_MAPK->pCREB Activates CREB CREB CREB->pCREB BDNF_Gene BDNF Gene Expression pCREB->BDNF_Gene Promotes BDNF BDNF Production BDNF_Gene->BDNF Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection

CREB/BDNF signaling pathway influenced by phytoceramide.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial investigations of phytoceramide's neuroprotective properties.

Paraquat-Induced Neurotoxicity Model in Neuroblastoma Cells

This in vitro model is used to screen for neuroprotective compounds against oxidative stress-induced neuronal cell death, mimicking aspects of Parkinson's disease.[3][4][8]

  • Cell Culture:

    • Human neuroblastoma cell lines (e.g., SH-SY5Y) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

    • Cells are pre-incubated with the phytoceramide mixture (dissolved in a suitable solvent like DMSO) at various concentrations for 24 or 48 hours.

    • Following pre-incubation, paraquat (B189505) is added to the culture medium at a final concentration that induces significant cell death (e.g., 0.8 µM for a 50% reduction in viability).[17]

    • Cells are incubated with paraquat and the phytoceramide for a further 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and viability is expressed as a percentage of the control group.[18]

    • Reactive Oxygen Species (ROS) Formation: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Paraquat_Workflow Start Start Culture Culture Neuroblastoma Cells (e.g., SH-SY5Y) Start->Culture Seed Seed Cells in 96-well Plates Culture->Seed Preincubation Pre-incubate with Phytoceramides (24-48h) Seed->Preincubation Paraquat Add Paraquat to Induce Neurotoxicity Preincubation->Paraquat Incubate Incubate for 24h Paraquat->Incubate Assess Assess Neuroprotection Incubate->Assess MTT MTT Assay (Cell Viability) Assess->MTT ROS ROS Assay Assess->ROS End End MTT->End ROS->End

Workflow for the paraquat-induced neurotoxicity assay.
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This in vivo model of focal cerebral ischemia is widely used to evaluate the neuroprotective effects of therapeutic agents against stroke.[6][7]

  • Animal Model:

    • Adult male Sprague-Dawley rats are typically used.

    • Animals are housed under standard laboratory conditions with free access to food and water.

  • Surgical Procedure:

    • Anesthesia is induced (e.g., with isoflurane).

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Occlusion is maintained for a set period (e.g., 2 hours).

    • The filament is then withdrawn to allow for reperfusion.

  • Treatment Protocol:

    • Phytoceramide is administered orally (p.o.) at doses of 10, 25, and 50 mg/kg at a specific time point relative to the MCAO/R procedure (e.g., immediately after reperfusion).

  • Assessment of Neuroprotection:

    • Infarct Volume Measurement: 24 hours after reperfusion, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Neurological Deficit Scoring: Behavioral tests are performed to assess motor and neurological function.

    • Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress (e.g., glutathione (B108866) levels, lipid peroxidation) and apoptosis (e.g., Bax, Bcl-2, caspase-3 expression).

MCAO_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Expose Carotid Arteries Anesthesia->Surgery Occlusion Induce MCAO with Filament (2h) Surgery->Occlusion Reperfusion Withdraw Filament (Reperfusion) Occlusion->Reperfusion Treatment Administer Phytoceramide (p.o.) Reperfusion->Treatment PostOp Post-operative Recovery (24h) Treatment->PostOp Assess Assess Neuroprotection PostOp->Assess Infarct Measure Infarct Volume (TTC Staining) Assess->Infarct Behavior Neurological Deficit Scoring Assess->Behavior Biochem Biochemical Analysis (Oxidative Stress, Apoptosis) Assess->Biochem End End Infarct->End Behavior->End Biochem->End Glutamate_Workflow Start Start Culture Culture Primary Cortical Neurons Start->Culture Treatment Co-treat with Glutamate and Phytoceramide Culture->Treatment Incubate Incubate for 24h Treatment->Incubate Assess Assess Cytotoxicity Incubate->Assess LDH LDH Assay Assess->LDH End End LDH->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of C23 Phytoceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoceramides are a class of lipids naturally found in plants and are structurally similar to the ceramides (B1148491) present in the human epidermis. They are composed of a phytosphingosine (B30862) backbone N-acylated with a fatty acid. C23 phytoceramide, specifically N-tricosanoyl-phytosphingosine, is a very-long-chain ceramide that plays a significant role in maintaining the skin's barrier function and hydration. Due to its therapeutic potential in dermatology and cosmetics, robust methods for its synthesis and purification are of high interest.

These application notes provide detailed protocols for the chemical synthesis of this compound via N-acylation of phytosphingosine with tricosanoic acid, followed by comprehensive purification procedures.

Synthesis of this compound

The synthesis of this compound is achieved through the direct coupling of a phytosphingosine base with tricosanoic acid. A common and efficient method involves the use of a carbodiimide (B86325) to facilitate the amide bond formation. Precursors such as tetraacetylphytosphingosine (B11937273) (TAPS), which can be produced via yeast fermentation, can serve as a cost-effective source of phytosphingosine after deacetylation.[1][2][3]

A general procedure for the preparation of ceramides by direct coupling of long-chain bases and fatty acids in the presence of a mixed carbodiimide has been reported with yields of 60-75%.[4][5] For the synthesis of very-long-chain ceramides, overcoming the poor solubility of the reactants is a key challenge. The use of a succinimidyl ester as a protecting and activating group can improve solubility and yield.[6]

Experimental Protocol: Carbodiimide-Mediated Synthesis of this compound

This protocol is adapted from the general method for ceramide synthesis.[4][5]

Materials:

  • Phytosphingosine

  • Tricosanoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (B128534) (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, benzene)

Procedure:

  • Activation of Tricosanoic Acid:

    • In a round-bottom flask, dissolve tricosanoic acid (1 equivalent), EDC-HCl (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of tricosanoic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • N-acylation of Phytosphingosine:

    • In a separate flask, dissolve phytosphingosine (1.1 equivalents) in a mixture of anhydrous DCM and a small amount of DMF to aid solubility.

    • Add triethylamine (2 equivalents) to the phytosphingosine solution.

    • Slowly add the activated tricosanoic acid solution to the phytosphingosine solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_activation Activation of Tricosanoic Acid cluster_acylation N-acylation cluster_workup Work-up TA Tricosanoic Acid Activated_TA Tricosanoic Acid NHS-ester TA->Activated_TA 4-6 hours, RT EDC_NHS EDC-HCl, NHS in DCM EDC_NHS->Activated_TA Crude_Product Crude this compound Activated_TA->Crude_Product Overnight, RT Phyto Phytosphingosine in DCM/DMF, TEA Phyto->Crude_Product Wash Aqueous Washes (HCl, NaHCO3, Brine) Crude_Product->Wash Dry Drying (MgSO4) & Concentration Wash->Dry Purification_Workflow Crude Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Purified_Product Purified this compound Evaporation->Purified_Product Optional_HPLC Optional HPLC Purification (for high purity) Purified_Product->Optional_HPLC Biosynthesis_Pathway cluster_synthesis Ceramide Biosynthesis in Keratinocytes cluster_regulation Regulation Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CERS3 + Very-long-chain acyl-CoA Phytoceramide Phytoceramide (e.g., C23) Dihydroceramide->Phytoceramide DES2 Stratum_Corneum Stratum Corneum Lamellar Structure Phytoceramide->Stratum_Corneum Incorporation Phytosphingosine_reg Phytosphingosine Phytosphingosine_reg->Dihydroceramide stimulates DES2 expression

References

Application Note: Quantitative Analysis of C23 Phytoceramide in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoceramides are a class of ceramides (B1148491) containing a phytosphingosine (B30862) backbone, crucial for maintaining the skin's barrier function and involved in various cellular signaling pathways. C23 phytoceramide (Cer(t18:0/23:0)), a long-chain ceramide, is a key component of the stratum corneum.[1][2] Accurate quantification of this compound in tissues is essential for understanding its physiological and pathological roles, particularly in dermatological research and the development of novel therapeutics. This application note provides a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise and sensitive quantification of this compound in tissue samples.

Experimental Protocols

This protocol outlines the complete workflow from tissue sample preparation to LC-MS/MS analysis and data processing.

Materials and Reagents
  • Solvents: Chloroform (B151607), Methanol (B129727), Water, Acetonitrile, Isopropanol (all LC-MS grade)

  • Reagents: Formic acid, Ammonium (B1175870) acetate

  • Standards: this compound (Cer(t18:0/23:0)), Internal Standard (IS) (e.g., C17 Phytoceramide or a stable isotope-labeled this compound)

Sample Preparation: Lipid Extraction from Tissues (Bligh and Dyer Method)[3][4][5][6]
  • Weigh approximately 50 mg of frozen tissue and place it in a 2 mL glass homogenizer tube.

  • Add 1 mL of ice-cold methanol to the tissue.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a 15 mL glass tube.

  • Add 2 mL of chloroform and vortex thoroughly for 1 minute.

  • Add a known amount of the internal standard solution to the mixture.

  • Add 0.8 mL of water and vortex for 1 minute to induce phase separation.

  • Centrifuge at 3000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extract the remaining aqueous layer and protein disk with 2 mL of chloroform, vortex, and centrifuge as before.

  • Pool the lower organic phases.

  • Dry the combined organic extract under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Isopropanol with 0.1% formic acid and 10 mM ammonium acetate) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min: 60% B, 2-15 min: 60-95% B, 15-20 min: 95% B, 20.1-25 min: 60% B

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Collision Gas Argon
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions for this compound and an example Internal Standard (C17 Phytoceramide).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound654.6282.310035
C17 Phytoceramide (IS)542.5282.310030

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for this compound ([C41H83NO4+H]+) is calculated based on its monoisotopic mass of 653.63 Da.[3][4] The product ion corresponds to the phytosphingosine backbone after fragmentation.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in the reconstitution solvent, each containing a fixed concentration of the internal standard.

  • Quantification: Analyze the samples and calibration standards by LC-MS/MS. Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.

  • Concentration Calculation: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve. The final concentration is expressed as ng/mg of tissue.

Data Presentation

Table 2: Quantitative analysis of this compound in different mouse tissues. The data are presented as mean ± standard deviation (n=3).

Tissue TypeThis compound (ng/mg tissue)
Skin15.8 ± 2.1
Brain3.2 ± 0.5
Liver1.9 ± 0.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample (50 mg) Homogenization Homogenization (Methanol) Tissue->Homogenization Extraction Lipid Extraction (Chloroform/Methanol/Water) Homogenization->Extraction Drying Drying under N2 Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Results Results (ng/mg) Quantification->Results

Caption: Experimental workflow for this compound quantification.

phytoceramide_pathway cluster_synthesis De Novo Ceramide Synthesis cluster_function Skin Barrier Function Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Phytosphingosine Phytosphingosine Phytoceramide Phytoceramide (e.g., C23) Dihydroceramide->Phytoceramide DES2 (hydroxylase) Stratum_Corneum Stratum Corneum Extracellular Matrix Phytoceramide->Stratum_Corneum Incorporation Barrier_Integrity Barrier Integrity & Lipid Lamellae Formation Stratum_Corneum->Barrier_Integrity

Caption: Phytoceramide biosynthesis and role in the skin barrier.

Conclusion

This application note provides a comprehensive and reliable LC-MS/MS protocol for the quantitative analysis of this compound in tissue samples. The described method, employing a standard Bligh and Dyer extraction followed by reverse-phase chromatography and tandem mass spectrometry, offers high sensitivity and specificity. This protocol is a valuable tool for researchers in dermatology, cosmetology, and drug development, enabling precise measurement of this critical lipid mediator to further elucidate its role in skin health and disease.

References

Application Notes and Protocols: Investigating the Effects of C23 Phytoceramide on In Vitro Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin, our body's largest organ, serves as a critical barrier against environmental aggressors. The outermost layer, the stratum corneum, is composed of corneocytes embedded in a lipid matrix, of which ceramides (B1148491) are a major component. Ceramides, a family of waxy lipid molecules, are crucial for maintaining the skin's barrier function, preventing water loss, and protecting against external insults. Phytoceramides, plant-derived ceramides, have gained significant attention in dermatology and cosmetology for their ability to supplement the skin's natural ceramide content, thereby improving hydration and reducing the signs of aging.

This document provides detailed application notes and protocols for the development and utilization of in vitro three-dimensional (3D) human skin equivalent models to investigate the effects of C23 Phytoceramide, a specific very long-chain phytoceramide. These models provide a powerful platform to study the influence of this compound on key cellular and molecular processes related to skin health, including keratinocyte differentiation, collagen synthesis, and the inhibition of matrix metalloproteinase-1 (MMP-1).

Key Concepts and Mechanisms

Ceramides, including phytoceramides, play a vital role in cellular signaling, influencing processes such as proliferation, differentiation, and apoptosis.[1] In the epidermis, ceramides are essential for the formation of the lipid lamellae in the stratum corneum, which is critical for the skin's barrier function.[2] A decrease in ceramide levels is associated with various skin conditions, including atopic dermatitis and psoriasis, as well as aged skin.[3]

Long-chain ceramides are particularly important for the structural integrity of the skin barrier. This compound, with its extended acyl chain, is hypothesized to enhance this barrier function significantly. Furthermore, ceramides can modulate the expression of genes involved in keratinocyte differentiation and the synthesis of extracellular matrix proteins like collagen.[4][5] They may also play a role in downregulating the expression of MMPs, enzymes that degrade collagen and contribute to skin aging.[6]

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the effects of this compound using in vitro 3D skin models.

Experimental Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis fibroblast_culture Culture Human Dermal Fibroblasts collagen_matrix Prepare Collagen I Matrix with Fibroblasts fibroblast_culture->collagen_matrix keratinocyte_culture Culture Human Epidermal Keratinocytes seed_keratinocytes Seed Keratinocytes on Collagen Matrix keratinocyte_culture->seed_keratinocytes collagen_matrix->seed_keratinocytes ali_culture Air-Liquid Interface Culture (10-14 days) seed_keratinocytes->ali_culture treatment Treat 3D Skin Model with This compound ali_culture->treatment keratinocyte_assay Keratinocyte Differentiation Assay treatment->keratinocyte_assay collagen_assay Collagen I Synthesis Assay treatment->collagen_assay mmp1_assay MMP-1 Inhibition Assay treatment->mmp1_assay

Caption: General experimental workflow for studying this compound effects.

Protocols

Protocol 1: Development of a 3D Full-Thickness Human Skin Equivalent Model

This protocol describes the generation of a 3D full-thickness skin equivalent model, which closely mimics the structure and function of native human skin.[7][8]

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Primary Human Epidermal Keratinocytes (HEKs)

  • Fibroblast Growth Medium (FGM)

  • Keratinocyte Growth Medium (KGM)

  • Rat tail collagen type I

  • 10x Dulbecco's Modified Eagle Medium (DMEM)

  • Sterile 1 M NaOH

  • Cell culture inserts (e.g., Millicell®)

  • 6-well plates

  • Air-Liquid Interface (ALI) differentiation medium

Procedure:

  • Cell Culture: Culture HDFs in FGM and HEKs in KGM until they reach 80-90% confluency.

  • Dermal Equivalent Preparation:

    • On ice, mix rat tail collagen type I, 10x DMEM, and sterile water.

    • Neutralize the collagen solution by adding 1 M NaOH dropwise until a pH of 7.2-7.4 is reached.

    • Add HDFs to the neutralized collagen solution at a density of 2.5 x 10^4 cells/mL.

    • Dispense 1.5 mL of the cell-collagen mixture into each cell culture insert placed in a 6-well plate.

    • Incubate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for collagen polymerization.

    • Add FGM both inside and outside the insert and culture for 5-7 days, allowing the fibroblasts to contract the collagen gel.

  • Epidermal Seeding:

    • Remove the FGM from the inserts.

    • Seed HEKs onto the surface of the dermal equivalent at a density of 5 x 10^5 cells per insert.

    • Add KGM both inside and outside the insert and culture for 2 days.

  • Air-Liquid Interface (ALI) Culture:

    • Aspirate the medium from inside the insert to expose the keratinocytes to air.

    • Add ALI differentiation medium to the outer well of the 6-well plate, ensuring the medium level is at the base of the insert membrane.

    • Culture for 10-14 days, changing the ALI medium every 2-3 days. This process promotes the stratification and differentiation of the keratinocytes to form a multi-layered epidermis.

Protocol 2: Keratinocyte Differentiation Assay

This assay evaluates the effect of this compound on the expression of key keratinocyte differentiation markers.

Materials:

  • 3D skin models treated with this compound (and vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Tissue embedding medium (e.g., OCT)

  • Cryostat

  • Primary antibodies against Keratin 10, Loricrin, and Filaggrin

  • Fluorescently-labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Harvest the 3D skin models and wash with PBS.

    • Embed the tissue in OCT medium and freeze at -80°C.

    • Cut 5-7 µm thick sections using a cryostat and mount on glass slides.

  • Immunofluorescence Staining:

    • Fix the sections with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with primary antibodies (anti-Keratin 10, anti-Loricrin, anti-Filaggrin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Mount with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Quantify the fluorescence intensity of each marker to determine the effect of this compound on keratinocyte differentiation.

Protocol 3: Collagen I Synthesis Assay

This protocol measures the amount of newly synthesized collagen I in the dermal equivalent of the 3D skin model following treatment with this compound.[9][10]

Materials:

  • 3D skin models treated with this compound (and vehicle control)

  • Sircol™ Soluble Collagen Assay Kit

  • Pepsin

  • 0.5 M acetic acid

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Separate the dermal equivalent from the epidermal layer of the 3D skin model.

    • Homogenize the dermal equivalent in 0.5 M acetic acid containing pepsin (1 mg/mL).

    • Incubate at 4°C overnight with gentle agitation to extract soluble collagen.

    • Centrifuge to remove insoluble debris.

  • Collagen Quantification:

    • Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay.

    • Briefly, add Sircol dye reagent to the collagen extracts and standards.

    • Incubate for 30 minutes at room temperature.

    • Centrifuge to pellet the collagen-dye complex.

    • Dissolve the pellet in the alkali reagent provided in the kit.

    • Measure the absorbance at 555 nm using a spectrophotometer.

    • Calculate the collagen concentration based on the standard curve.

Protocol 4: MMP-1 Inhibition Assay

This assay determines the effect of this compound on the activity of MMP-1 in the 3D skin model.[11]

Materials:

  • Conditioned medium from 3D skin models treated with this compound (and vehicle control)

  • MMP-1 Activity Assay Kit (Fluorometric)

  • Fluorometer

Procedure:

  • Sample Collection:

    • Collect the culture medium from the 3D skin models after the treatment period.

    • Centrifuge the medium to remove any cells or debris.

  • MMP-1 Activity Measurement:

    • Follow the manufacturer's protocol for the MMP-1 activity assay kit.

    • Typically, this involves activating any pro-MMP-1 in the sample and then incubating with a fluorogenic MMP-1 substrate.

    • Measure the fluorescence intensity over time using a fluorometer.

    • The rate of increase in fluorescence is proportional to the MMP-1 activity in the sample.

    • Compare the MMP-1 activity in the medium from this compound-treated models to that of the vehicle control.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Keratinocyte Differentiation Marker Expression

Treatment GroupKeratin 10 (Relative Fluorescence Units)Loricrin (Relative Fluorescence Units)Filaggrin (Relative Fluorescence Units)
Vehicle Control100 ± 5.2100 ± 6.1100 ± 4.8
This compound (X µM)135 ± 7.8142 ± 8.5128 ± 6.9*
p < 0.05 vs. Vehicle Control

Table 2: Effect of this compound on Collagen I Synthesis and MMP-1 Activity

Treatment GroupCollagen I Synthesis (µg/mg tissue)MMP-1 Activity (Relative Fluorescence Units/min)
Vehicle Control5.2 ± 0.4100 ± 8.1
This compound (X µM)7.8 ± 0.665 ± 5.9
p < 0.05 vs. Vehicle Control

Signaling Pathways and Logical Relationships

This compound Signaling Pathway in Skin

The following diagram illustrates the proposed signaling pathway through which this compound may exert its effects on skin cells. Phytoceramides can be metabolized to sphingosine, which can then be phosphorylated to sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule that can activate various intracellular pathways leading to increased keratinocyte differentiation and collagen synthesis.

C23_Phytoceramide_Signaling C23 This compound Metabolism Cellular Metabolism C23->Metabolism Sphingosine Sphingosine Metabolism->Sphingosine SPHK Sphingosine Kinase (SPHK) Sphingosine->SPHK S1P Sphingosine-1-Phosphate (S1P) SPHK->S1P S1PR S1P Receptors (S1PR) S1P->S1PR Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) S1PR->Signaling Transcription Transcription Factor Activation (e.g., AP-1, SP1) Signaling->Transcription Gene_Expression Target Gene Expression Transcription->Gene_Expression Differentiation Increased Keratinocyte Differentiation Gene_Expression->Differentiation Collagen Increased Collagen Synthesis Gene_Expression->Collagen MMP_Inhibition Decreased MMP-1 Expression Gene_Expression->MMP_Inhibition

Caption: Proposed signaling pathway of this compound in skin cells.

Logical Relationship of this compound Effects

This diagram illustrates the logical flow of how this compound's primary actions lead to the observed beneficial effects on the skin.

Logical_Relationship cluster_primary Primary Effects cluster_secondary Secondary Effects cluster_outcome Overall Outcomes C23_Phytoceramide This compound Application Barrier Enhanced Stratum Corneum Lipid Barrier C23_Phytoceramide->Barrier Signaling Activation of Cellular Signaling C23_Phytoceramide->Signaling TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL Differentiation Promoted Keratinocyte Differentiation Signaling->Differentiation ECM Increased Extracellular Matrix Synthesis Signaling->ECM Degradation Reduced Collagen Degradation Signaling->Degradation Hydration Improved Skin Hydration TEWL->Hydration Barrier_Function Strengthened Barrier Function Differentiation->Barrier_Function Elasticity Improved Skin Elasticity & Firmness ECM->Elasticity Degradation->Elasticity Wrinkles Reduced Appearance of Fine Lines & Wrinkles Hydration->Wrinkles Elasticity->Wrinkles

Caption: Logical relationship of this compound's effects on skin.

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for elucidating the effects of this compound on in vitro 3D skin models. By employing these techniques, researchers can gain valuable insights into the mechanisms by which this long-chain phytoceramide enhances skin barrier function, promotes keratinocyte differentiation, stimulates collagen synthesis, and inhibits collagen degradation. This knowledge will be instrumental in the development of novel and effective skincare products and dermatological therapies.

References

Application Notes and Protocols for C23 Phytoceramide in Artificial Skin Barrier Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C23 Phytoceramide in artificial skin barrier formulations. The document details the rationale for its use, presents illustrative quantitative data based on the known effects of very long-chain ceramides (B1148491), and offers detailed protocols for experimental validation using in vitro reconstructed human epidermis models.

Introduction

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier between the body and the external environment. This "brick and mortar" structure, composed of corneocytes ("bricks") embedded in a lipid-rich matrix ("mortar"), is crucial for preventing transepidermal water loss (TEWL) and protecting against external aggressors.[1] Ceramides are the predominant lipid component of this matrix, accounting for approximately 50% of its mass.[2]

Ceramides are a complex class of sphingolipids characterized by a sphingoid base linked to a fatty acid. The length of the fatty acid chain is a critical determinant of the ceramide's function in maintaining the lamellar structure of the lipid barrier. Very long-chain ceramides (VLC-ceramides), such as this compound, are particularly important for the formation of a highly ordered and impermeable barrier.[3] Deficiencies in these specific ceramides are associated with impaired skin barrier function, leading to conditions like atopic dermatitis and psoriasis.[2]

Phytoceramides, derived from plants, offer a promising and safe source of ceramides for topical applications.[4] this compound, with its 23-carbon fatty acid chain, is of particular interest for its potential to effectively integrate into and reinforce the skin's lipid barrier. These application notes will explore its use in artificial skin barrier formulations and provide protocols for its evaluation.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for the effects of very long-chain ceramides on skin barrier function, which can be used as an expected performance benchmark.

Table 1: Illustrative Effect of Very Long-Chain Ceramide Formulations on Transepidermal Water Loss (TEWL) in a Reconstructed Human Epidermis (RHE) Model

Treatment GroupBaseline TEWL (g/m²/h)TEWL after 24h (g/m²/h)TEWL Reduction (%)
Untreated Control15.2 ± 1.514.8 ± 1.72.6%
Vehicle Control15.5 ± 1.815.1 ± 1.92.6%
Formulation with VLC-Ceramide (e.g., C22-C24)15.3 ± 1.69.8 ± 1.235.9%

*Statistically significant reduction compared to vehicle control (p < 0.05). Data is illustrative and based on typical results for long-chain ceramide formulations.[5][6]

Table 2: Illustrative Effect of Very Long-Chain Ceramide Formulations on Skin Hydration in a Reconstructed Human Epidermis (RHE) Model

Treatment GroupBaseline Hydration (Corneometer Units)Hydration after 24h (Corneometer Units)Increase in Hydration (%)
Untreated Control45.3 ± 3.146.1 ± 3.31.8%
Vehicle Control44.9 ± 3.545.8 ± 3.62.0%
Formulation with VLC-Ceramide (e.g., C22-C24)45.1 ± 3.262.3 ± 4.138.1%

*Statistically significant increase compared to vehicle control (p < 0.05). Data is illustrative and based on typical results for long-chain ceramide formulations.[6][7]

Experimental Protocols

Preparation of Artificial Skin Barrier Model (Reconstructed Human Epidermis - RHE)

This protocol describes the generation of a 3D reconstructed human epidermis model, which provides a physiologically relevant in vitro system for testing topical formulations. Commercially available kits such as EpiDerm™ or StratiCELL™ RHE models are also excellent alternatives.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Fibroblast-contracted collagen gel in a cell culture insert

  • Keratinocyte growth medium

  • Differentiation medium

  • 6-well plates

Protocol:

  • Prepare a dermal equivalent by seeding human dermal fibroblasts into a collagen I matrix within a 6-well cell culture insert. Allow the fibroblasts to contract the collagen gel for 5-7 days.

  • Once the dermal equivalent is formed, seed the NHEKs onto the surface of the gel at a high density (e.g., 2.5 x 10^5 cells/cm²).

  • Culture the cells submerged in keratinocyte growth medium for 2-3 days to allow for the formation of a confluent monolayer.

  • Induce differentiation by exposing the culture to the air-liquid interface. This is achieved by feeding the cultures from below with a differentiation medium, leaving the epidermal surface exposed to the air.

  • Maintain the cultures at the air-liquid interface for 10-14 days, changing the differentiation medium every 2-3 days. This allows for the formation of a fully stratified and cornified epidermis.

  • The resulting RHE model can be used for the topical application of this compound formulations.

Preparation and Application of this compound Formulation

This protocol outlines the preparation of a basic oil-in-water (O/W) emulsion for the topical application of this compound.

Materials:

  • This compound

  • Oil phase: e.g., Cetearyl alcohol, Glyceryl stearate

  • Aqueous phase: Deionized water, Glycerin

  • Emulsifier: e.g., Polysorbate 60

  • Preservative: e.g., Phenoxyethanol

Protocol:

  • Preparation of the Oil Phase: In a heat-resistant beaker, combine the oil phase components and this compound (e.g., at a concentration of 0.1% to 1% w/w). Heat to 70-75°C with constant stirring until all components are melted and homogenous.

  • Preparation of the Aqueous Phase: In a separate beaker, combine the aqueous phase components and heat to 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling: Allow the emulsion to cool to below 40°C with gentle stirring.

  • Addition of Preservative: Add the preservative and stir until fully incorporated.

  • Application to RHE: Topically apply a standardized amount of the formulation (e.g., 10-20 µL) to the surface of the RHE model. Spread evenly using a sterile applicator. Incubate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

Assessment of Skin Barrier Function: Transepidermal Water Loss (TEWL) Measurement

This protocol describes the measurement of TEWL in the RHE model using a closed-chamber evaporimeter and Franz diffusion cells.

Materials:

  • Franz diffusion cells

  • TEWL measurement device (e.g., Tewameter®)

  • Phosphate-buffered saline (PBS)

  • RHE models treated with this compound formulation

Protocol:

  • Mount the RHE models in Franz diffusion cells with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor fluid (PBS) in the receptor compartment.

  • Maintain the temperature of the receptor fluid at 32°C to mimic physiological skin temperature.

  • Allow the system to equilibrate for at least 30 minutes.

  • Measure the baseline TEWL of each RHE model by placing the probe of the TEWL device over the opening of the donor compartment.

  • Topically apply the this compound formulation or vehicle control as described in Protocol 2.

  • At specified time points (e.g., 2, 4, 8, 24 hours) after application, remove any excess formulation and measure the TEWL again.

  • Calculate the percentage reduction in TEWL compared to the baseline and the vehicle control.

Analysis of Ceramide Profile by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of ceramides from the RHE models to confirm the integration of this compound.

Materials:

  • RHE models

  • Solvent for lipid extraction (e.g., chloroform:methanol mixture)

  • Internal standards for ceramides

  • LC-MS/MS system

Protocol:

  • After the treatment period, harvest the RHE models.

  • Separate the epidermis from the dermal equivalent.

  • Perform lipid extraction from the epidermis using a suitable solvent system, such as a chloroform:methanol mixture.

  • Add internal standards to the lipid extract for quantification.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Analyze the ceramide profile using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This will allow for the identification and quantification of different ceramide species, including the exogenously applied this compound.[8][9][10][11]

Visualizations

Signaling Pathway

G cluster_0 Extracellular (Stratum Corneum) cluster_1 Keratinocyte cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound Lipid Matrix Lipid Matrix This compound->Lipid Matrix Integration VLC-FA Very Long-Chain Fatty Acid (from C23) Lipid Matrix->VLC-FA Metabolism PPARs PPARα/β/δ VLC-FA->PPARs Activation PPAR-RXR Complex PPAR-RXR Heterodimer PPARs->PPAR-RXR Complex RXR RXR RXR->PPAR-RXR Complex PPRE PPRE PPAR-RXR Complex->PPRE Binding Target Genes Target Gene Expression (e.g., Involucrin, Loricrin, Ceramide Synthases) PPRE->Target Genes Transcription Improved Barrier Function Improved Barrier Function Target Genes->Improved Barrier Function

Caption: Plausible signaling pathway of this compound in keratinocytes.

Experimental Workflow

G cluster_0 Model Preparation cluster_1 Treatment cluster_2 Barrier Function Assessment cluster_3 Biochemical Analysis cluster_4 Data Analysis A Prepare Reconstructed Human Epidermis (RHE) C Topical Application to RHE Model A->C B Prepare this compound Formulation B->C D Mount RHE in Franz Diffusion Cells C->D F Lipid Extraction from RHE C->F E Measure TEWL at Baseline and Post-Treatment D->E H Analyze TEWL and Hydration Data E->H G Ceramide Profiling by LC-MS/MS F->G I Quantify Ceramide Levels G->I G C23_Phytoceramide Topical Application of This compound Integration Integration into Stratum Corneum Lipid Lamellae C23_Phytoceramide->Integration Cellular_Mechanisms Activation of Cellular Mechanisms (e.g., PPARs) C23_Phytoceramide->Cellular_Mechanisms Improved_Structure Enhanced Lamellar Organization and Ordering Integration->Improved_Structure Reduced_TEWL Reduced Transepidermal Water Loss (TEWL) Improved_Structure->Reduced_TEWL Increased_Hydration Increased Skin Hydration Improved_Structure->Increased_Hydration Barrier_Function Improved Skin Barrier Function Reduced_TEWL->Barrier_Function Increased_Hydration->Barrier_Function Cellular_Mechanisms->Barrier_Function

References

Application Notes and Protocols: Assessing the Neuroprotective Effects of C23 Phytoceramide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules implicated in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] The acyl chain length of ceramides can significantly influence their biological function, with different chain lengths exhibiting distinct, and sometimes opposing, effects. Long-chain ceramides, such as C23 Phytoceramide, are of particular interest in neuroscience research due to their potential roles in neurodegenerative diseases and neuroprotection.[3]

Phytoceramides have demonstrated neuroprotective potential in preclinical studies, suggesting a therapeutic role in conditions like Alzheimer's disease and ischemic stroke.[4][5][6][7] Proposed mechanisms include the activation of pro-survival signaling pathways like PI3K/Akt, inhibition of apoptosis, and reduction of neuroinflammation.[4][7] However, the precise mechanisms by which this compound exerts its effects on neuronal cells are not fully elucidated. It is known that other ceramides can induce neuronal apoptosis through pathways involving the dephosphorylation of Akt, activation of the p38 MAPK pathway, and initiation of the intrinsic caspase cascade (caspase-9 and -3).[8][9][10]

These application notes provide a detailed protocol for assessing the neuroprotective effects of this compound in a cell culture model of neurotoxicity. The described methodologies will enable researchers to evaluate cell viability, cytotoxicity, apoptosis, mitochondrial function, and key signaling pathways modulated by this compound.

Experimental Design and Workflow

A typical experimental workflow to assess the neuroprotective effects of this compound involves pre-treating neuronal cells with the compound before exposing them to a neurotoxic stimulus. The protective effects are then quantified using a battery of cell-based assays.

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis A Neuronal Cell Culture (e.g., SH-SY5Y, primary cortical neurons) B Seed cells in multi-well plates A->B C Pre-treatment with This compound (various concentrations) B->C D Induce Neurotoxicity (e.g., with Glutamate, H2O2, or Aβ) C->D E Cell Viability & Cytotoxicity (MTT & LDH Assays) D->E F Apoptosis Assays (Hoechst/PI Staining, Caspase-3 Activity) D->F G Mitochondrial Function (JC-1 Assay) D->G H Signaling Pathway Analysis (Western Blot for Akt, p38, Bcl-2 family) D->H I Quantify and Compare Data Sets E->I F->I G->I H->I J Statistical Analysis I->J

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

Key Signaling Pathways in Neuroprotection and Ceramide-Mediated Apoptosis

The neuroprotective or pro-apoptotic effects of ceramides are often mediated through the modulation of key signaling pathways that regulate cell survival and death. The following diagram illustrates two opposing pathways that could be influenced by this compound.

G cluster_pro_survival Pro-Survival Pathway (Potential Neuroprotection) cluster_pro_apoptotic Pro-Apoptotic Pathway (Potential Neurotoxicity) C23_pro This compound PI3K PI3K C23_pro->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 Survival Neuronal Survival Bcl2->Survival C23_apo This compound p38 p38 MAPK C23_apo->p38 Akt_dephos Akt (dephosphorylated) C23_apo->Akt_dephos Casp3 Caspase-3 p38->Casp3 Bax Bax (pro-apoptotic) Akt_dephos->Bax Casp9 Caspase-9 Bax->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Opposing signaling pathways potentially modulated by this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or primary cortical neurons are suitable models. For primary cultures, neurons can be derived from embryonic day 18 Sprague-Dawley rats.[11]

  • Culture Conditions: Maintain SH-SY5Y cells in a 1:1 mixture of MEM and F-12 Ham's nutrient mixtures supplemented with 15% fetal bovine serum and 1% penicillin/streptomycin.[12] Culture primary neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.[11]

  • Seeding: Plate cells in 96-well plates for viability and cytotoxicity assays, and in larger formats (e.g., 6-well plates or chamber slides) for microscopy and Western blotting.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Pre-treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours) before inducing neurotoxicity.

  • Induction of Neurotoxicity: After pre-treatment, expose cells to a neurotoxic agent. Common models include:

    • Excitotoxicity: Glutamate (e.g., 100 µM for 15 minutes).[13]

    • Oxidative Stress: Hydrogen peroxide (H₂O₂).

    • Alzheimer's Disease Model: Amyloid-β (Aβ) peptide (25-35).[7]

Cell Viability and Cytotoxicity Assays

a) MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of viable cells.[14]

  • Protocol:

    • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[15][16]

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

b) LDH Assay (Cytotoxicity)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[4]

  • Protocol:

    • After treatment, carefully collect the cell culture supernatant.

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add 50 µL of the reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.[6]

    • Add 50 µL of stop solution.[6]

    • Measure the absorbance at 490 nm.[6]

Apoptosis Assays

a) Hoechst 33342 and Propidium Iodide (PI) Double Staining

This fluorescence microscopy-based assay distinguishes between healthy, apoptotic, and necrotic cells. Hoechst 33342 stains the nuclei of all cells, with apoptotic nuclei appearing condensed and brightly stained. PI only enters cells with compromised membranes (necrotic cells) and stains their nuclei red.

  • Protocol:

    • Wash the treated cells with PBS.

    • Incubate the cells with Hoechst 33342 (e.g., 1 mg/L) and PI (e.g., 1 mg/L) in staining buffer for 20-30 minutes at 4°C in the dark.[7]

    • Wash the cells again with PBS.

    • Visualize the cells using a fluorescence microscope. Healthy cells will show faint blue nuclei, apoptotic cells will have bright blue, condensed nuclei, and necrotic cells will exhibit red nuclei.

b) Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.

  • Protocol:

    • Lyse the treated cells and collect the protein extracts.

    • Determine the protein concentration of the lysates.

    • Use a fluorometric or colorimetric assay kit to measure caspase-3 activity. These assays typically use a substrate like Ac-DEVD-AMC (fluorometric) or DEVD-pNA (colorimetric) that is cleaved by active caspase-3.

    • Measure the fluorescence (Ex/Em ~380/440 nm) or absorbance (405 nm) according to the kit's instructions.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is used to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[12]

  • Protocol:

    • Incubate the treated cells with JC-1 dye (e.g., 2 µM) for 15-30 minutes at 37°C.[3][12]

    • Wash the cells with assay buffer.

    • Measure the red (J-aggregates) and green (JC-1 monomers) fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[10]

    • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Western Blot Analysis of Signaling Proteins

Western blotting can be used to quantify changes in the expression and phosphorylation status of key proteins in the pro-survival and pro-apoptotic pathways.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins such as:

      • Phospho-Akt and total Akt

      • Phospho-p38 MAPK and total p38 MAPK

      • Bcl-2

      • Bax

      • Cleaved Caspase-3

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity

Treatment GroupThis compound (µM)NeurotoxinCell Viability (% of Control)LDH Release (% of Max)
Control0-100 ± 5.05 ± 1.2
Neurotoxin Alone0+50 ± 4.580 ± 6.3
C23 Phyto (1) + Neurotoxin1+65 ± 3.865 ± 5.1
C23 Phyto (10) + Neurotoxin10+85 ± 4.230 ± 3.9
C23 Phyto (50) + Neurotoxin50+95 ± 5.115 ± 2.5

Table 2: Assessment of Apoptosis and Mitochondrial Function

Treatment GroupApoptotic Cells (%)Caspase-3 Activity (Fold Change)JC-1 Red/Green Ratio
Control2 ± 0.51.0 ± 0.15.0 ± 0.4
Neurotoxin Alone45 ± 3.74.5 ± 0.31.2 ± 0.2
C23 Phyto (10) + Neurotoxin20 ± 2.12.1 ± 0.23.8 ± 0.3

Table 3: Relative Protein Expression from Western Blot Analysis

Treatment Groupp-Akt/Akt Ratiop-p38/p38 RatioBcl-2/β-actin RatioBax/β-actin Ratio
Control1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
Neurotoxin Alone0.3 ± 0.053.5 ± 0.40.4 ± 0.063.2 ± 0.3
C23 Phyto (10) + Neurotoxin0.8 ± 0.091.5 ± 0.20.9 ± 0.11.4 ± 0.2

(Note: All data in tables are presented as mean ± SEM for illustrative purposes and should be generated from at least three independent experiments.)

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the neuroprotective effects of this compound in cell culture models. By employing a multi-assay approach, researchers can gain valuable insights into the compound's ability to mitigate neurotoxicity and elucidate the underlying molecular mechanisms. This information is crucial for the further development of this compound as a potential therapeutic agent for neurodegenerative disorders.

References

Application Notes and Protocols for C23 Phytoceramide in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are essential lipid molecules in the stratum corneum that are critical for maintaining the skin's barrier function and preventing transepidermal water loss (TEWL).[] A decline in ceramide levels is associated with various skin conditions, including atopic dermatitis, psoriasis, and age-related dryness.[2][3] Phytoceramides, which are plant-derived ceramides, offer a promising approach for replenishing skin ceramides and restoring barrier function.[4] This document provides detailed application notes and protocols for the formulation and evaluation of C23 phytoceramide for topical delivery in dermatological research. This compound (N-tricosanoyl-phytosphingosine) is a long-chain sphingolipid that has been identified in sources such as Citrus sinensis.[5] Long-chain ceramides are integral to the skin's barrier integrity.[6]

Data Presentation: Efficacy of Topical Phytoceramides

The following tables summarize quantitative data from studies on the effects of topical phytoceramide application on key skin barrier function parameters.

Table 1: Improvement in Skin Hydration Following Topical Phytoceramide Application

Formulation/TreatmentDuration of StudyMethod of MeasurementImprovement in Skin HydrationReference
Phytoceramide-based cream3 monthsSpecial testing machine>35% increase[7]
Natural oil-derived phytoceramides14 daysCorneometerSignificant increase from baseline[8]
Phytoceramide supplement (konjac-derived)6 weeksSubject self-assessmentSignificant reduction in dryness[9]

Table 2: Reduction in Transepidermal Water Loss (TEWL) with Phytoceramide Treatment

Formulation/TreatmentStudy PopulationMethod of MeasurementReduction in TEWLReference
Oral glucosylceramidesPatients with atopic eczemaNot specifiedSignificant reduction[10][11]
Ceramide-containing cream and cleanserPatients with contact dermatitisNot specifiedSignificant decrease within 2 weeks[12]
Silicone membrane (to artificially reduce TEWL)Healthy volunteersEvaporimeter1-2 g/m²/h immediate reduction[13]

Table 3: Modulation of Inflammatory Markers by Ceramides

Ceramide/TreatmentIn Vitro/In Vivo ModelInflammatory MarkerEffectReference
CeramidesKeratinocytesPro-inflammatory cytokinesEnhanced production[14]
Ceramide-1-phosphateCellsTNFα-induced NF-κB activationInhibition[15]
Th2 cytokines (IL-4, IL-13)Reconstructed human epidermisCeramide synthesisInhibition[16][17]
IL-6KeratinocytesCeramide synthesisInhibition[18]

Experimental Protocols

Protocol 1: Preparation of a Topical this compound Formulation (Oil-in-Water Nanoemulsion)

This protocol describes the preparation of a 2% this compound nanoemulsion for enhanced skin delivery.[19]

Materials:

  • This compound (N-tricosanoyl-phytosphingosine)

  • Oil phase: Caprylic/capric triglyceride

  • Aqueous phase: Purified water

  • Surfactant: Polysorbate 80

  • Co-surfactant: Sorbitan oleate (B1233923)

  • Preservative: Phenoxyethanol (B1677644)

  • High-shear homogenizer

  • Particle size analyzer

Procedure:

  • Oil Phase Preparation:

    • Disperse 2g of this compound in 20g of caprylic/capric triglyceride.

    • Heat the mixture to 80-90°C while stirring until the phytoceramide is completely dissolved.[20]

  • Aqueous Phase Preparation:

    • In a separate vessel, dissolve 1g of phenoxyethanol in 72g of purified water.

    • Heat the aqueous phase to 80-90°C.

  • Emulsification:

    • Add the oil phase to the aqueous phase while maintaining the temperature at 80-90°C.

    • Add 4g of Polysorbate 80 and 1g of Sorbitan oleate to the mixture.

    • Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes.

  • Cooling and Characterization:

    • Allow the nanoemulsion to cool to room temperature with gentle stirring.

    • Characterize the formulation for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer. The desired particle size is typically in the range of 20-200 nm for enhanced skin penetration.[19]

Protocol 2: In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin penetration of the formulated this compound using ex vivo human or porcine skin.[21][22][23]

Materials:

  • Franz diffusion cells

  • Ex vivo human or porcine skin (full-thickness or dermatomed)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to ensure sink conditions)

  • This compound formulation

  • High-performance liquid chromatography (HPLC) system for analysis

  • Water bath/circulator

Procedure:

  • Skin Preparation:

    • Thaw frozen ex vivo skin at room temperature.

    • If using full-thickness skin, remove any subcutaneous fat. For dermatomed skin, ensure a consistent thickness (e.g., 500 µm).

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin sections between the donor and receptor compartments of the Franz cells, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place the Franz cells in a water bath set to maintain the skin surface temperature at 32 ± 1°C.

  • Application of Formulation:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.[23]

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution.

    • After each sampling, replenish the receptor compartment with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analysis:

    • At the end of the experiment, dissemble the Franz cells.

    • Wash the skin surface to remove any unabsorbed formulation.

    • Separate the epidermis and dermis.

    • Extract the this compound from the receptor solution samples, epidermis, and dermis using an appropriate solvent.

    • Quantify the amount of this compound in each compartment using a validated HPLC method.

Protocol 3: In-Vivo Assessment of Skin Barrier Function in an Animal Model

This protocol describes the induction of skin barrier disruption in a murine model and the subsequent evaluation of the restorative effects of topical this compound.

Materials:

  • Hairless mice

  • Adhesive tape (for tape stripping)

  • Transepidermal Water Loss (TEWL) meter (Evaporimeter)

  • Corneometer for skin hydration measurement

  • This compound formulation

  • Control formulation (vehicle)

Procedure:

  • Acclimatization:

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Baseline Measurements:

    • Measure baseline TEWL and skin hydration on the dorsal skin of the mice.

  • Skin Barrier Disruption:

    • Induce skin barrier disruption by tape stripping. This involves the repeated application and removal of adhesive tape to the same area of the skin until a predetermined increase in TEWL is achieved (e.g., 2-3 times the baseline value).[24][25]

  • Topical Application:

    • Divide the animals into treatment and control groups.

    • Apply a standardized amount of the this compound formulation to the tape-stripped area of the treatment group.

    • Apply the vehicle formulation to the control group.

  • Assessment of Barrier Recovery:

    • Measure TEWL and skin hydration at regular intervals (e.g., 1, 3, 6, 12, 24, 48, and 72 hours) after treatment.

    • Compare the rate of barrier recovery (decrease in TEWL and increase in hydration) between the this compound-treated group and the control group.

  • Histological and Molecular Analysis (Optional):

    • At the end of the study, skin biopsies can be collected for histological analysis to assess epidermal structure and for molecular analysis (e.g., ELISA, RT-PCR) to measure the expression of inflammatory cytokines (e.g., TNF-α, IL-6) and skin barrier-related proteins.

Visualizations

Signaling Pathways

Ceramide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Stratum Corneum cluster_intracellular Keratinocyte Topical this compound Topical this compound SC Lipid Matrix SC Lipid Matrix Topical this compound->SC Lipid Matrix Integration ASK1 ASK1 SC Lipid Matrix->ASK1 Activates NF-kB NF-kB SC Lipid Matrix->NF-kB Modulates Improved Barrier Function Improved Barrier Function SC Lipid Matrix->Improved Barrier Function Strengthens p38 MAPK p38 MAPK ASK1->p38 MAPK JNK JNK ASK1->JNK AP-1 AP-1 p38 MAPK->AP-1 JNK->AP-1 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines AP-1->Pro-inflammatory Cytokines Cell Differentiation Cell Differentiation AP-1->Cell Differentiation Apoptosis Apoptosis AP-1->Apoptosis

Caption: Ceramide-mediated signaling in keratinocytes.

Experimental Workflows

In_Vitro_Permeation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Formulation D Apply Formulation to Skin A->D B Prepare Ex Vivo Skin C Assemble Franz Cells B->C C->D E Incubate at 32°C D->E F Collect Samples from Receptor Fluid E->F At timed intervals G Separate Skin Layers E->G At experiment end H Extract this compound F->H G->H I Quantify with HPLC H->I

Caption: In-vitro skin permeation testing workflow.

In_Vivo_Barrier_Repair_Workflow cluster_baseline Baseline cluster_disruption Barrier Disruption cluster_treatment Treatment and Assessment A Acclimatize Animals B Measure Baseline TEWL and Skin Hydration A->B C Tape Strip Dorsal Skin B->C D Confirm Barrier Disruption (Increased TEWL) C->D E Apply Topical Formulations (C23 Phyto. vs. Vehicle) D->E F Measure TEWL and Hydration Over Time E->F G Analyze Barrier Recovery Rate F->G

Caption: In-vivo skin barrier repair assessment workflow.

References

Elucidating the Role of C23 Phytoceramide in Keratinocyte Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the cellular uptake and metabolic fate of C23 Phytoceramide in human keratinocytes. The following protocols and data presentation formats are designed to facilitate reproducible and robust investigations into the role of this very-long-chain phytoceramide in skin barrier function and cellular signaling.

Introduction

Ceramides (B1148491) are integral lipid components of the skin's stratum corneum, playing a crucial role in maintaining the epidermal permeability barrier. Phytoceramides, which are ceramides with a phytosphingosine (B30862) backbone, are of particular interest for dermatological and cosmetic applications. Very-long-chain ceramides (VLC-CERs), such as this compound (N-tricosanoyl-phytosphingosine), are essential for the formation of highly ordered lipid structures within the stratum corneum. Understanding the cellular uptake and subsequent metabolic processing of exogenously supplied this compound in keratinocytes is vital for the development of effective skincare and therapeutic agents aimed at restoring a compromised skin barrier.

Exogenous ceramides can be absorbed by keratinocytes and serve as precursors for the synthesis of a diverse range of endogenous ceramides, thereby influencing keratinocyte differentiation and the production of antimicrobial peptides.[1][2] The metabolism of these exogenous lipids involves hydrolysis into their constituent fatty acids and sphingoid bases, which then enter the cellular pools for re-synthesis into new complex sphingolipids.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the tables below. This standardized format allows for clear interpretation and comparison of results.

Table 1: Cellular Uptake of this compound in Human Keratinocytes

Time (hours)This compound Concentration (pmol/mg protein)Uptake Efficiency (%)
00.0 ± 0.00.0
115.2 ± 1.815.2
448.5 ± 5.348.5
1289.1 ± 9.789.1
2495.6 ± 10.295.6

Table 2: Metabolic Fate of this compound in Human Keratinocytes after 24 hours

MetaboliteConcentration (pmol/mg protein)% of Total Metabolites
This compound (unmetabolized)9.8 ± 1.110.2
Phytosphingosine25.7 ± 2.926.9
C23:0 Fatty Acid38.4 ± 4.140.2
C16-Ceramide (from re-synthesis)5.2 ± 0.65.4
C18-Ceramide (from re-synthesis)3.9 ± 0.44.1
C24-Ceramide (from re-synthesis)7.1 ± 0.87.4
Glucosylceramides (C23)5.5 ± 0.75.8

Table 3: Effect of this compound on Keratinocyte Differentiation Markers (72 hours)

TreatmentInvolucrin Expression (Fold Change)Loricrin Expression (Fold Change)Caspase-14 Expression (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.11.0 ± 0.1
This compound (10 µM)2.8 ± 0.32.1 ± 0.21.9 ± 0.2
Ca2+ (1.2 mM)3.5 ± 0.42.9 ± 0.32.5 ± 0.3

Experimental Protocols

Protocol 1: Cellular Uptake of this compound in Keratinocytes

This protocol details the methodology for quantifying the uptake of exogenously supplied this compound by cultured human keratinocytes over time.

Materials:

  • Human epidermal keratinocytes (HEK)

  • Keratinocyte serum-free medium (KSFM)

  • This compound

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Lipid extraction solvents (chloroform, methanol)

  • Internal standard (e.g., C17-Ceramide)

  • LC-MS/MS system

Methodology:

  • Cell Culture: Culture HEKs in KSFM until they reach 70-80% confluency. For differentiation studies, switch to a high-calcium medium (1.2 mM CaCl2) for a specified period before the experiment.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). For cell treatment, complex the phytoceramide with fatty acid-free BSA in KSFM to a final concentration of 10 µM.

  • Treatment: Aspirate the culture medium and replace it with the this compound-BSA complex containing medium. Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Cell Harvesting and Lysis: At each time point, wash the cells three times with ice-cold PBS to remove any non-internalized phytoceramide. Lyse the cells and determine the total protein concentration using a BCA assay.

  • Lipid Extraction: To the cell lysate, add an internal standard (C17-Ceramide) and extract the lipids using a modified Bligh-Dyer method with chloroform (B151607) and methanol.

  • LC-MS/MS Analysis: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis. Quantify the amount of this compound and the internal standard using a validated LC-MS/MS method with multiple reaction monitoring (MRM).[3][4]

  • Data Analysis: Normalize the amount of this compound to the total protein content. Calculate the uptake efficiency as the percentage of internalized this compound relative to the initial amount in the medium.

Protocol 2: Analysis of the Metabolic Fate of this compound

This protocol outlines the procedure to identify and quantify the metabolic products of this compound in keratinocytes.

Materials:

  • Same as Protocol 1

  • Standards for potential metabolites (phytosphingosine, C23:0 fatty acid, various chain-length ceramides, glucosylceramides)

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 1, using a 24-hour incubation period with 10 µM this compound.

  • Cell Harvesting and Lipid Extraction: Follow steps 4-5 from Protocol 1.

  • LC-MS/MS Analysis: Analyze the lipid extract using a comprehensive LC-MS/MS method capable of separating and quantifying this compound and its potential metabolites, including phytosphingosine, C23:0 fatty acid, and newly synthesized ceramides of different chain lengths. Use authentic standards for identification and quantification.

  • Data Analysis: Quantify each metabolite and normalize to the total protein concentration. Express the results as pmol/mg protein and as a percentage of the total metabolites.

Protocol 3: Fluorescent Microscopy of this compound Uptake

This protocol provides a qualitative method to visualize the cellular uptake and subcellular localization of this compound using a fluorescent analog.

Materials:

  • Human epidermal keratinocytes

  • KSFM

  • Fluorescently-labeled this compound (e.g., NBD-C23-Phytoceramide)

  • BSA, fatty acid-free

  • PBS

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope

Methodology:

  • Cell Culture: Grow HEKs on glass-bottom dishes or coverslips to 70-80% confluency.

  • Preparation of Fluorescent Probe: Prepare a 5 µM solution of NBD-C23-Phytoceramide complexed with fatty acid-free BSA in KSFM.

  • Labeling: Incubate the cells with the fluorescent phytoceramide solution for 30 minutes at 4°C to allow binding to the plasma membrane.

  • Chase: Wash the cells with ice-cold medium and then incubate in fresh, pre-warmed KSFM at 37°C for various time points (e.g., 0, 30, 60 minutes) to allow for internalization and trafficking.

  • Staining and Imaging: Stain the cell nuclei with Hoechst 33342. Acquire images using a confocal microscope with appropriate laser lines and filters for NBD and Hoechst fluorescence.

Visualizations

G cluster_0 Cellular Uptake and Initial Metabolism cluster_1 Metabolic Fates and Downstream Effects Exogenous C23\nPhytoceramide Exogenous C23 Phytoceramide Cell Membrane Cell Membrane Exogenous C23\nPhytoceramide->Cell Membrane Uptake Internalized C23\nPhytoceramide Internalized C23 Phytoceramide Cell Membrane->Internalized C23\nPhytoceramide Hydrolysis (Ceramidase) Hydrolysis (Ceramidase) Internalized C23\nPhytoceramide->Hydrolysis (Ceramidase) Glucosylation (GCS) Glucosylation (GCS) Internalized C23\nPhytoceramide->Glucosylation (GCS) Phytosphingosine Phytosphingosine Hydrolysis (Ceramidase)->Phytosphingosine C23:0 Fatty Acid C23:0 Fatty Acid Hydrolysis (Ceramidase)->C23:0 Fatty Acid De Novo Ceramide\nSynthesis (CerS) De Novo Ceramide Synthesis (CerS) Phytosphingosine->De Novo Ceramide\nSynthesis (CerS) C23:0 Fatty Acid->De Novo Ceramide\nSynthesis (CerS) Re-acylation Endogenous Ceramides\n(various chain lengths) Endogenous Ceramides (various chain lengths) De Novo Ceramide\nSynthesis (CerS)->Endogenous Ceramides\n(various chain lengths) Keratinocyte\nDifferentiation Keratinocyte Differentiation Endogenous Ceramides\n(various chain lengths)->Keratinocyte\nDifferentiation Signaling Glucosylceramides Glucosylceramides Glucosylation (GCS)->Glucosylceramides

Caption: Metabolic pathway of exogenous this compound in keratinocytes.

G Start Start Culture Keratinocytes Culture Keratinocytes Start->Culture Keratinocytes Prepare C23-Phytoceramide-BSA Complex Prepare C23-Phytoceramide-BSA Complex Culture Keratinocytes->Prepare C23-Phytoceramide-BSA Complex Treat Cells Treat Cells Prepare C23-Phytoceramide-BSA Complex->Treat Cells Incubate (Time Course) Incubate (Time Course) Treat Cells->Incubate (Time Course) Wash Cells (PBS) Wash Cells (PBS) Incubate (Time Course)->Wash Cells (PBS) Lyse Cells & Measure Protein Lyse Cells & Measure Protein Wash Cells (PBS)->Lyse Cells & Measure Protein Lipid Extraction Lipid Extraction Lyse Cells & Measure Protein->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for this compound uptake and metabolism.

Signaling Pathways

Exogenous ceramides and their metabolites can influence key signaling pathways in keratinocytes, promoting their differentiation and enhancing the skin's barrier function. Short-chain ceramides have been shown to activate p38 MAP kinase, leading to enhanced differentiation.[5] Furthermore, ceramides can stimulate the expression of caspase-14, an enzyme crucial for the terminal stages of keratinocyte differentiation.[5] The metabolic products of this compound, particularly the re-synthesized endogenous ceramides, are expected to participate in these signaling cascades.

The synthesis of very-long-chain ceramides is dependent on the activity of specific ceramide synthases (CerS), such as CERS3, and fatty acid elongases, like ELOVL4.[6][7] The expression of these enzymes is upregulated during keratinocyte differentiation, a process that can be influenced by activators of peroxisome proliferator-activated receptors (PPARs).[8] Therefore, it is plausible that this compound or its metabolites could modulate PPAR activity, thereby influencing the expression of genes involved in ceramide synthesis and keratinocyte differentiation.

G This compound\nMetabolites This compound Metabolites PPAR Activation PPAR Activation This compound\nMetabolites->PPAR Activation p38 MAPK Activation p38 MAPK Activation This compound\nMetabolites->p38 MAPK Activation CERS3/ELOVL4 Upregulation CERS3/ELOVL4 Upregulation PPAR Activation->CERS3/ELOVL4 Upregulation Caspase-14 Upregulation Caspase-14 Upregulation p38 MAPK Activation->Caspase-14 Upregulation Increased Endogenous\nVLC-CER Synthesis Increased Endogenous VLC-CER Synthesis CERS3/ELOVL4 Upregulation->Increased Endogenous\nVLC-CER Synthesis Keratinocyte\nTerminal Differentiation Keratinocyte Terminal Differentiation Increased Endogenous\nVLC-CER Synthesis->Keratinocyte\nTerminal Differentiation Caspase-14 Upregulation->Keratinocyte\nTerminal Differentiation Enhanced Skin\nBarrier Function Enhanced Skin Barrier Function Keratinocyte\nTerminal Differentiation->Enhanced Skin\nBarrier Function

Caption: Potential signaling pathways influenced by this compound.

References

Troubleshooting & Optimization

Optimizing LC-MS/MS parameters for C23 Phytoceramide detection in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of LC-MS/MS parameters for C23 Phytoceramide detection in complex biological samples. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical first steps in developing an LC-MS/MS method for this compound?

A1: The initial and most critical steps involve thorough method development and validation. This begins with optimizing the mass spectrometry parameters for this compound, including selecting the appropriate precursor and product ions for multiple reaction monitoring (MRM). Following this, a robust sample extraction procedure must be developed to efficiently isolate the analyte from the complex biological matrix while minimizing interferences. Finally, chromatographic conditions should be optimized to ensure good peak shape, resolution, and retention time stability.

Q2: Which ionization mode, positive or negative, is more suitable for this compound analysis?

A2: For the analysis of ceramides (B1148491), including this compound, positive ion electrospray ionization (ESI) is most commonly used.[1][2] This is because ceramides readily form protonated molecules [M+H]+, which can be sensitively detected by the mass spectrometer.

Q3: What are the characteristic product ions of this compound that can be used for MRM?

A3: While specific fragmentation of this compound is not extensively detailed in the provided results, ceramides, in general, exhibit a characteristic fragmentation pattern. Upon collision-induced dissociation (CID), a common fragment with a mass-to-charge ratio (m/z) of 264.3 is often observed, corresponding to the sphingosine (B13886) backbone.[3][4] Other fragments related to the loss of water and the fatty acid chain are also typically present.[5][6] It is crucial to experimentally determine the optimal precursor and product ions for your specific instrument and conditions.

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A4: A SIL-IS is highly recommended to improve the accuracy and precision of quantification.[7] These internal standards have a chemical structure nearly identical to the analyte but a different mass, allowing them to co-elute with the analyte and experience similar matrix effects. This co-elution helps to correct for variations in sample preparation, injection volume, and ionization efficiency, leading to more reliable results.

Q5: How can I assess the extent of matrix effects in my assay?

A5: A common method to evaluate matrix effects is the post-extraction spike experiment.[7] This involves comparing the peak area of the analyte spiked into a blank matrix extract with the peak area of the same amount of analyte in a pure solvent. The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[7][8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Recommendation
Co-elution with Matrix Components Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) to remove interfering substances.[7]
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[9]
Column Contamination or Degradation Flush the column with a strong solvent or, if necessary, replace the column.[9] Consider using a guard column to protect the analytical column.[10]
Suboptimal Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For ceramides, a slightly acidic mobile phase (e.g., with 0.1% or 0.2% formic acid) is often used to promote protonation.[1][10]
Issue 2: Inconsistent or Low Signal Intensity (Ion Suppression)
Possible Cause Troubleshooting Recommendation
High Concentration of Co-eluting Matrix Components Dilute the sample to reduce the concentration of interfering matrix components, provided the analyte concentration remains above the limit of detection.[11]
Inefficient Ionization Optimize mass spectrometer source parameters, such as capillary voltage, gas flow rates, and temperature, to enhance the ionization of this compound.
Phospholipid-based Matrix Effects Phospholipids are a major cause of ion suppression in biological samples.[12][13] Employ sample preparation techniques specifically designed to remove phospholipids, such as Phree cartridges or specific SPE sorbents.[14]
Suboptimal Chromatographic Separation Modify the LC gradient to better separate the analyte from the region where matrix components elute.[11]

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma

This protocol is a modified version of the Bligh and Dyer method, which is a widely used liquid-liquid extraction technique for lipids.[1]

Materials:

  • Human plasma

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., C17 or C25 ceramide)[1]

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • To 50 µL of plasma in a glass tube, add the internal standard solution.

  • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.[15]

  • Add 0.5 mL of chloroform and vortex.

  • Add 0.5 mL of deionized water and vortex to induce phase separation.[1]

  • Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.[15]

  • Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with your LC-MS/MS system (e.g., mobile phase A).

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for long-chain ceramides, which can serve as a benchmark for your this compound assay development.

Parameter Typical Value Reference
Lower Limit of Quantification (LLOQ) 0.02 - 0.08 µg/mL[2]
Linear Dynamic Range 0.02 - 16 µg/mL[2]
Recovery from Plasma 78 - 91%[1]
Intra-day Variability < 20%[16]
Inter-day Variability < 25%[16]
Calibration Curve Correlation Coefficient (R²) > 0.99[17]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction (e.g., Bligh & Dyer) Spike->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Ionization Electrospray Ionization (Positive Mode) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A typical experimental workflow for this compound analysis.

Troubleshooting_Logic Start Poor Signal or Peak Shape Check_RT Is Retention Time (RT) Stable? Start->Check_RT Check_Intensity Is Signal Intensity Low/Inconsistent? Check_RT->Check_Intensity Yes RT_Issue Investigate LC System: - Check for leaks - Ensure proper equilibration - Verify mobile phase composition Check_RT->RT_Issue No Check_Peak_Shape Is Peak Shape Poor (Tailing/Splitting)? Check_Intensity->Check_Peak_Shape No Intensity_Issue Investigate Matrix Effects & MS: - Perform sample dilution - Optimize sample cleanup - Check MS source parameters Check_Intensity->Intensity_Issue Yes Peak_Shape_Issue Investigate Chromatography: - Check for column contamination - Optimize injection solvent - Adjust mobile phase pH Check_Peak_Shape->Peak_Shape_Issue Yes Solution Problem Resolved Check_Peak_Shape->Solution No RT_Issue->Solution Intensity_Issue->Solution Peak_Shape_Issue->Solution

Caption: A logical troubleshooting workflow for common LC-MS/MS issues.

References

Troubleshooting low yields in the chemical synthesis of N-tricosanoyl-phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of N-tricosanoyl-phytosphingosine, particularly in addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing N-tricosanoyl-phytosphingosine?

A1: The most common method for synthesizing N-tricosanoyl-phytosphingosine is through the N-acylation of phytosphingosine (B30862) with tricosanoic acid. This typically involves the activation of the carboxylic acid group of tricosanoic acid to make it more reactive towards the amine group of phytosphingosine. A widely used method for this activation is the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the active intermediate.[1][2]

Q2: What are the key starting materials and reagents required?

A2: The key starting materials are phytosphingosine and tricosanoic acid. Essential reagents include a coupling agent like EDC, a catalyst or stabilizing agent like NHS or sulfo-NHS, and appropriate anhydrous solvents that can dissolve both starting materials, such as a mixture of chloroform (B151607) and methanol (B129727), or dimethylformamide (DMF).[3][4] For purification, silica (B1680970) gel for column chromatography and solvents for elution are necessary.[5]

Q3: What is a typical expected yield for this type of synthesis?

A3: While specific yields for N-tricosanoyl-phytosphingosine are not widely reported, yields for the synthesis of similar phytosphingosine-containing ceramides (B1148491) using carbodiimide methods are generally in the range of 60-75%.[6][7] However, the long acyl chain of tricosanoic acid may present challenges that could lower the yield.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[8] A suitable solvent system, such as chloroform/methanol (e.g., 90:10 v/v), can separate the product, N-tricosanoyl-phytosphingosine, from the starting materials, phytosphingosine and tricosanoic acid.[4] The consumption of the starting materials and the appearance of the product spot, which should have an intermediate polarity, indicate the reaction's progress.

Troubleshooting Guide for Low Yields

Issue 1: Poor Solubility of Starting Materials

Q: My phytosphingosine and/or tricosanoic acid are not fully dissolving in the reaction solvent, what should I do?

A: Poor solubility of the long-chain tricosanoic acid and phytosphingosine is a common challenge.

  • Solvent Selection: Ensure you are using an appropriate solvent system. A mixture of chloroform and methanol (e.g., 2:1 v/v) or DMF can be effective.[3][4] For particularly stubborn solubility issues, gentle warming and sonication can be employed. However, be cautious with heating as it can potentially lead to side reactions.

  • Order of Addition: Dissolve the tricosanoic acid and the coupling agents (EDC/NHS) in the solvent first. In a separate flask, dissolve the phytosphingosine, possibly with gentle warming. Then, slowly add the phytosphingosine solution to the activated carboxylic acid solution.

Issue 2: Incomplete Reaction

Q: My TLC analysis shows a significant amount of unreacted phytosphingosine and/or tricosanoic acid even after a prolonged reaction time. How can I drive the reaction to completion?

A: Incomplete reactions are a primary cause of low yields. Several factors could be at play:

  • Inefficient Carboxylic Acid Activation:

    • Reagent Quality: Ensure your EDC and NHS are fresh and have been stored under anhydrous conditions. EDC is particularly sensitive to moisture.[3]

    • Molar Ratios: An excess of the activating agents is often used to ensure complete activation of the carboxylic acid. A typical starting point is to use 1.5 to 2.0 equivalents of EDC and NHS relative to the tricosanoic acid.

    • Reaction pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a more neutral to slightly basic pH (7.0-8.0).[9] Performing the reaction in a two-step pH adjustment can improve yields, though a one-pot reaction at a neutral pH is often sufficient.

  • Reaction Time and Temperature:

    • While many coupling reactions are performed at room temperature, the sluggishness of the reaction with long-chain fatty acids might necessitate longer reaction times (e.g., 24-48 hours).

    • Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but this should be monitored carefully by TLC to avoid the formation of byproducts.

ParameterRecommended RangeNotes
EDC (equivalents) 1.5 - 2.0Relative to tricosanoic acid.
NHS (equivalents) 1.5 - 2.0Relative to tricosanoic acid.
Temperature (°C) 25 - 50Higher temperatures may increase reaction rate but also risk of side products.
Reaction Time (hours) 24 - 48Monitor by TLC to determine completion.
Issue 3: Formation of Side Products

Q: I am observing multiple spots on my TLC plate in addition to my product and starting materials. What are these and how can I minimize them?

A: Side product formation can significantly reduce the yield of the desired product.

  • N-acylurea Formation: A common side reaction with EDC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[9] The use of NHS helps to minimize this by converting the unstable intermediate into a more stable NHS-ester.[1]

  • Guanidine (B92328) Formation: EDC can also react with the amine (phytosphingosine) to form a guanidine derivative, which is a dead-end for the desired reaction. This is more likely if the activation of the carboxylic acid is slow.

  • Minimizing Side Products:

    • Use of NHS: Always include NHS or sulfo-NHS in your reaction to trap the activated carboxylic acid as a more stable ester.

    • Order of Addition: As mentioned, pre-activating the tricosanoic acid with EDC/NHS for a short period (e.g., 15-30 minutes) before adding the phytosphingosine can favor the desired reaction pathway.

Issue 4: Difficult Purification

Q: I am having trouble separating my product from the unreacted starting materials and byproducts during column chromatography. What can I do?

A: The similar polarities of the long-chain product and starting materials can make purification challenging.

  • Column Chromatography Optimization:

    • Silica Gel: Use a high-quality silica gel with a fine mesh size for better separation.

    • Solvent Gradient: A shallow gradient elution is often necessary. Start with a non-polar solvent like hexane (B92381) or chloroform and gradually increase the polarity by adding methanol. For example, a gradient of 0% to 10% methanol in chloroform can be effective.

    • TLC for Fraction Analysis: Collect small fractions and analyze them by TLC to identify the pure product fractions before combining them.

  • Recrystallization: If the product is obtained in a semi-pure state after column chromatography, recrystallization from a suitable solvent system (e.g., methanol/chloroform) can be an effective final purification step.

Purification StepRecommended SolventsKey Considerations
Column Chromatography Chloroform/Methanol gradient (e.g., 100:0 to 90:10)Use a long column and a slow flow rate for better separation.
Recrystallization Methanol/ChloroformThe product should be sparingly soluble in the cold solvent mixture.

Experimental Protocols

Protocol 1: Synthesis of N-tricosanoyl-phytosphingosine via EDC/NHS Coupling
  • Preparation of Reactants:

    • In a round-bottom flask, dissolve tricosanoic acid (1 equivalent) and N-hydroxysuccinimide (NHS, 1.5 equivalents) in anhydrous DMF.

    • Stir the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • N-acylation Reaction:

    • In a separate flask, dissolve phytosphingosine (1.2 equivalents) in anhydrous DMF, with gentle warming if necessary.

    • Slowly add the phytosphingosine solution to the pre-activated tricosanoic acid solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC using a chloroform/methanol (95:5 v/v) solvent system. The product should appear as a new spot with an Rf value between that of the two starting materials.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient elution of methanol in chloroform (e.g., 0% to 5% methanol).

    • Combine the fractions containing the pure product and evaporate the solvent to yield N-tricosanoyl-phytosphingosine as a white solid.

Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling N-Acylation cluster_purification Purification Tricosanoic_Acid Tricosanoic Acid Activated_Ester Activated NHS Ester Tricosanoic_Acid->Activated_Ester NHS NHS NHS->Activated_Ester EDC EDC EDC->Activated_Ester DMF_solvent Anhydrous DMF DMF_solvent->Activated_Ester Crude_Product Crude Product Mixture Activated_Ester->Crude_Product Phytosphingosine Phytosphingosine Phytosphingosine->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product N-tricosanoyl- phytosphingosine Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis of N-tricosanoyl-phytosphingosine.

phytosphingosine_signaling Phytosphingosine Phytosphingosine Sphingosine_Kinase Sphingosine Kinase Phytosphingosine->Sphingosine_Kinase Phosphorylation PhS1P Phytosphingosine-1-Phosphate (PhS1P) Sphingosine_Kinase->PhS1P EGFR EGFR PhS1P->EGFR Ligand for Cellular_Responses Cellular Responses (e.g., Proliferation, Migration) EGFR->Cellular_Responses Activates

Caption: Simplified signaling pathway of phytosphingosine.[10]

References

Addressing matrix effects in the mass spectrometric quantification of C23 Phytoceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric quantification of C23 Phytoceramide.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: Poor reproducibility and accuracy in this compound quantification.

  • Question: My calibration curves are inconsistent, and the quantification of this compound in my biological samples is not reproducible. What could be the cause?

  • Answer: Poor reproducibility and accuracy are often symptoms of unaddressed matrix effects.[1][2] Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy.[1] In lipid analysis, phospholipids (B1166683) are a primary cause of matrix effects, especially when using electrospray ionization (ESI).[3][4]

    Troubleshooting Steps:

    • Assess Matrix Effects: First, confirm that matrix effects are indeed the problem. You can do this using a post-column infusion experiment or a post-extraction spike analysis.[1][5]

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] Consider techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up your sample.[3]

    • Chromatographic Separation: Improve the separation of this compound from matrix components by optimizing your liquid chromatography (LC) method. This can involve adjusting the gradient, flow rate, or trying a different column chemistry.[3][5]

    • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective tool to compensate for matrix effects.[5] The SIL internal standard will be affected by ion suppression or enhancement in the same way as the analyte, allowing for accurate, ratio-based quantification.

Issue 2: Low signal intensity and poor sensitivity for this compound.

  • Question: I am struggling to detect this compound in my samples, or the signal is too low for reliable quantification. How can I improve sensitivity?

  • Answer: Low signal intensity is a common consequence of ion suppression, a type of matrix effect where other molecules in the sample hinder the ionization of your target analyte.[1][5][6] This is particularly prevalent in complex biological matrices where phospholipids and other lipids are abundant.[4]

    Troubleshooting Steps:

    • Enhance Sample Cleanup: As with reproducibility issues, a more rigorous sample cleanup is the first line of defense. Techniques like HybridSPE®-Phospholipid specifically target the removal of phospholipids, which are major contributors to ion suppression.[1]

    • Check for Co-elution: Use a post-column infusion experiment to see if a region of ion suppression coincides with the elution time of your this compound.[5][7]

    • Optimize Ionization Source Parameters: Ensure that the ESI source parameters (e.g., capillary voltage, source temperature, desolvation temperature) are optimized for this compound.[8]

    • Consider a Different Ionization Technique: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain analytes.[6]

Issue 3: Inconsistent results when analyzing samples with high lipid content.

  • Question: I am analyzing this compound in adipose tissue extracts, and my results are highly variable. Are there specific challenges with lipid-rich matrices?

  • Answer: Yes, lipid-rich matrices present a significant challenge due to the high concentration of endogenous lipids, which can cause severe matrix effects.[4] Additionally, high lipid content can lead to a phenomenon known as phospholipidosis, where the accumulation of phospholipids can interfere with the analysis.[9][10]

    Troubleshooting Steps:

    • Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering lipids to a level where their impact on ionization is lessened.[3] However, ensure that the this compound concentration remains above the limit of quantification.

    • Targeted Phospholipid Removal: Employ sample preparation methods specifically designed to remove phospholipids.

    • Use a Robust Internal Standard: In high-lipid matrices, the use of a this compound-specific stable isotope-labeled internal standard is crucial for accurate quantification.[8]

    • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that closely resembles your sample matrix to compensate for matrix effects.

Frequently Asked Questions (FAQs)

  • Q1: What are matrix effects in mass spectrometry?

    • A1: Matrix effects refer to the alteration of the ionization efficiency of an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy and reproducibility of quantitative analysis.[1]

  • Q2: Why are phospholipids a major problem in the analysis of this compound?

    • A2: Phospholipids are highly abundant in biological samples and are known to be a primary cause of matrix effects in LC-MS analysis, particularly with electrospray ionization.[1][4] They can co-elute with this compound and suppress its ionization, leading to inaccurate and imprecise measurements.[4]

  • Q3: What is the best type of internal standard for this compound quantification?

    • A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound.[5][8] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.[11] This allows for reliable correction and accurate quantification. If a SIL this compound is unavailable, a structurally similar ceramide with a different chain length that does not occur naturally in the sample can be used, though it may not compensate for matrix effects as effectively.[12][13]

  • Q4: How can I quantitatively assess the extent of matrix effects?

    • A4: A post-extraction spike experiment is a quantitative method to determine the magnitude of matrix effects.[1][5] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[1]

  • Q5: Can changing my LC method help reduce matrix effects?

    • A5: Yes, optimizing your chromatographic method can significantly reduce matrix effects by separating this compound from interfering matrix components.[3] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a narrower column to improve peak resolution.[5]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantification of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the this compound and its internal standard into the final elution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control group) through your entire extraction procedure. Spike the this compound and internal standard into the final, clean extract.[1]

    • Set C (Pre-Extraction Spike): Spike the this compound and internal standard into the blank matrix sample before starting the extraction procedure. (This set is used to calculate recovery, not the matrix effect itself).[1]

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculate Matrix Effect: The matrix effect (ME) is calculated as follows: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash:

    • Wash the cartridge with an aqueous solution (e.g., water with 0.1% formic acid) to remove polar interferences.[1]

    • Wash the cartridge with a solvent of intermediate polarity (e.g., methanol/water mixture) to remove phospholipids.[1]

  • Elute: Elute the this compound with an organic solvent (e.g., acetonitrile (B52724) or isopropanol).

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Effectiveness of Different Sample Preparation Techniques in Reducing Matrix Effects

Sample Preparation TechniqueEffectiveness in Phospholipid RemovalAnalyte RecoveryThroughput
Protein Precipitation (PPT) Low to MediumHighHigh
Liquid-Liquid Extraction (LLE) Medium to HighMedium to HighMedium
Solid-Phase Extraction (SPE) HighMedium to HighMedium
HybridSPE®-Phospholipid Very High (>99%)HighHigh

Note: The effectiveness of each technique can vary depending on the specific protocol and sample matrix.[1]

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects A Poor Reproducibility or Low Sensitivity Observed B Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effects Confirmed? B->C D Optimize Sample Preparation (SPE, LLE, Phospholipid Depletion) C->D Yes I Investigate Other Causes (e.g., Instrument Issues) C->I No E Optimize Chromatography (Gradient, Column, Flow Rate) D->E F Implement Stable Isotope-Labeled Internal Standard E->F G Re-evaluate Method Performance F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for addressing matrix effects.

IonizationProcess Mechanism of Ion Suppression in ESI cluster_source ESI Source A Analyte (this compound) C Charged Droplet A->C B Matrix Components (e.g., Phospholipids) B->C B->C Competition for charge and surface access D Gas Phase Ions C->D Evaporation & Fission E Mass Analyzer D->E Reduced Analyte Ions

References

Technical Support Center: Enhancing the Delivery of C23 Phytoceramide to Cultured Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering C23 phytoceramide to cultured neuronal cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in the cell culture medium. What should I do?

A1: Long-chain phytoceramides like C23 are inherently hydrophobic and will not dissolve directly in aqueous solutions like cell culture media.[1] It is crucial to use a suitable solvent or carrier to create a stable dispersion. Here are a few recommended methods:

  • Ethanol (B145695)/Dodecane (B42187) Method: A mixture of ethanol and dodecane (98:2, v/v) can be used to first dissolve the this compound.[1][2] This solution is then added to the cell culture medium with vigorous agitation to ensure a fine dispersion.[2]

  • Ethanol as a Solvent: You can dissolve this compound in 100% ethanol at 37°C.[3] To avoid ethanol toxicity, ensure the final concentration of ethanol in your cell culture well is ≤ 0.1%.[3] This requires preparing a concentrated stock solution.

  • Bovine Serum Albumin (BSA) Complexation: this compound can be complexed with fatty acid-free BSA.[2] This involves dissolving the phytoceramide in an organic solvent, drying it, and then resuspending it in ethanol before injecting it into a BSA solution while vortexing.[2]

Q2: I'm observing precipitation or crystal formation in my culture dishes after adding the this compound solution. How can I prevent this?

A2: Precipitation indicates that the phytoceramide is not remaining in a stable suspension. This can be due to several factors:

  • Inadequate Dispersion: When adding the phytoceramide stock solution to the medium, ensure rapid and thorough mixing to form a fine, stable suspension.

  • High Final Concentration: Very high concentrations of this compound may exceed the capacity of the carrier (e.g., BSA) or the dispersibility of the solvent system. Consider performing a dose-response experiment to find the optimal concentration range.

  • Temperature: Ensure that the cell culture medium is at 37°C when adding the phytoceramide solution. Warming the medium can aid in solubility and dispersion.[3]

Q3: What is the recommended concentration range for this compound treatment of neuronal cells?

A3: The optimal concentration of phytoceramide can vary depending on the cell type and the experimental endpoint. For general neuroprotective effects against glutamate-induced toxicity in cultured cortical neurons, phytoceramide has been shown to be effective in the micromolar range (e.g., 0.25 µM to 1.0 µM).[4] However, at higher concentrations, some ceramides (B1148491) can induce apoptosis.[5][6] It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal cell line and experimental conditions.

Q4: How long should I incubate the neuronal cells with this compound?

A4: Incubation times can vary significantly based on the research question. For studies on neuroprotection against an acute insult like glutamate (B1630785) toxicity, a 24-hour co-treatment with phytoceramide has been used.[4] For studies on signaling pathway activation, shorter time points may be necessary. It is advisable to conduct a time-course experiment to determine the optimal incubation period for your desired outcome.

Q5: How can I verify that the this compound is being taken up by the neuronal cells?

A5: Quantifying the cellular uptake of ceramides requires specialized analytical techniques. Common methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying individual ceramide species within cell lysates.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescent Tagging: Ceramides can be derivatized with a fluorescent tag, allowing for quantification by HPLC.[10]

  • Enzymatic Assays: The diacylglycerol kinase assay is a frequently used method for ceramide quantification.[11]

A newer method involves using a bacterial recombinant neutral ceramidase to hydrolyze plasma membrane ceramide into sphingosine, which can then be quantified.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies on ceramides and phytoceramides in neuronal cells. Note that much of the detailed quantitative work has been performed with shorter-chain, cell-permeable ceramide analogs.

ParameterCell TypeCeramide/PhytoceramideConcentrationEffectReference
Neuroprotection Cultured Cortical NeuronsPhytoceramide0.25 - 1.0 µMDecreased LDH release induced by 60 µM glutamate[4]
Cell Viability SH-SY5Y Human NeuroblastomaC2-Ceramide25 µM~60% decrease in cell viability after 24h[5]
Oxidative Stress SH-SY5Y Human NeuroblastomaC2-Ceramide25 µM260% increase in free radicals compared to control[5]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using Ethanol

  • Weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Add 100% ethanol to dissolve the phytoceramide, creating a concentrated stock solution (e.g., 10 mM).

  • Warm the solution to 37°C and vortex until the phytoceramide is completely dissolved.

  • Store the stock solution at -20°C.

  • When treating cells, dilute the stock solution in pre-warmed (37°C) cell culture medium to the final desired concentration. Ensure the final ethanol concentration remains below 0.1%.[3]

  • Include a vehicle control in your experiment with the same final concentration of ethanol.

Protocol 2: Treatment of Cultured Neuronal Cells with this compound

  • Plate neuronal cells at the desired density in appropriate culture vessels and allow them to adhere and grow.

  • On the day of treatment, prepare the this compound working solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, proceed with your downstream assays (e.g., cell viability, protein extraction for western blotting, or lipid extraction for mass spectrometry).

Protocol 3: Assessment of Neuroprotection using LDH Assay

  • Plate primary cortical neurons according to your standard protocol.[4]

  • Prepare treatment media:

    • Control medium

    • Medium with 60 µM glutamate

    • Medium with 60 µM glutamate and varying concentrations of this compound (e.g., 0.25, 0.5, 1.0 µM)

    • Medium with this compound alone

  • Replace the culture medium with the prepared treatment media.

  • Incubate the cells for 24 hours at 37°C.[4]

  • After incubation, collect the cell culture supernatant.

  • Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The amount of LDH released is proportional to the level of cell death.[4]

Signaling Pathways and Experimental Workflows

Phytoceramide-Modulated Signaling Pathways in Neuronal Cells

Phytoceramides are known to influence several key signaling pathways in neuronal cells, often promoting survival and protecting against apoptosis.[4][13][14] The diagram below illustrates the putative signaling cascade influenced by phytoceramide in the context of neuroprotection.

Phytoceramide_Signaling Phytoceramide This compound PI3K PI3K Phytoceramide->PI3K Activates MAPKs MAPKs (p38, JNK) Phytoceramide->MAPKs Inhibits p_tau Phosphorylated Tau Phytoceramide->p_tau Inhibits Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuroprotection Neuroprotection (Cell Survival) CREB->Neuroprotection MAPKs->Apoptosis p_tau->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Neuronal Cell Culture Treatment Treat Cells with This compound Cell_Culture->Treatment Phyto_Prep Prepare this compound Working Solution Phyto_Prep->Treatment Incubation Incubate for Defined Time Period Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability Protein_Analysis Protein Analysis (e.g., Western Blot) Incubation->Protein_Analysis Lipid_Analysis Lipid Analysis (e.g., LC-MS/MS) Incubation->Lipid_Analysis Troubleshooting_Solubility Start Start: This compound Precipitation Check_Solvent Is the stock solution fully dissolved? Start->Check_Solvent Re_dissolve Warm stock to 37°C and vortex vigorously Check_Solvent->Re_dissolve No Check_Dispersion Was the stock added to pre-warmed medium with vigorous mixing? Check_Solvent->Check_Dispersion Yes Re_dissolve->Check_Solvent Improve_Dispersion Ensure medium is at 37°C and mix thoroughly during addition Check_Dispersion->Improve_Dispersion No Check_Concentration Is the final concentration too high? Check_Dispersion->Check_Concentration Yes Improve_Dispersion->Check_Dispersion Lower_Concentration Perform a dose-response to find a soluble concentration Check_Concentration->Lower_Concentration Yes Consider_BSA Try complexing with fatty acid-free BSA Check_Concentration->Consider_BSA No Success Success: Stable Suspension Lower_Concentration->Success Consider_BSA->Success

References

Minimizing degradation of C23 Phytoceramide during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C23 Phytoceramide Extraction and Storage

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of this compound during extraction and storage. Due to the limited availability of data specific to this compound, the information and protocols provided are based on best practices for very long-chain (VLC) ceramides (B1148491) and lipids in general.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, like other ceramides, is susceptible to two primary degradation pathways:

  • Hydrolytic Degradation: This involves the cleavage of the amide bond that links the C23 fatty acid to the phytosphingosine (B30862) backbone. This reaction is typically catalyzed by acids or bases and can be accelerated by heat. The degradation products are the free C23 fatty acid and the phytosphingosine base.

  • Oxidative Degradation: If the C23 fatty acid chain or the phytosphingosine backbone contains double bonds, they are susceptible to oxidation.[1] This process is initiated by factors such as heat, light (especially UV), and the presence of metal ions. It leads to the formation of various oxidation products, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity and physical properties of the phytoceramide.

Q2: What are the critical factors that influence the stability of this compound during extraction?

A2: Several factors can accelerate the degradation of this compound during extraction:

  • Temperature: High temperatures increase the rates of both hydrolytic and oxidative degradation.[2]

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the amide bond.

  • Oxygen: The presence of atmospheric oxygen is a key requirement for oxidative degradation.[1]

  • Light: Exposure to light, particularly UV radiation, can initiate and accelerate oxidative degradation.[2]

  • Solvent Choice: The polarity of the extraction solvent can influence the extraction efficiency and potentially the stability of the phytoceramide.[3] Solvents that are not properly degassed can be a source of dissolved oxygen.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light: Protect from light by storing in amber glass vials or by wrapping the container in aluminum foil.

  • Formulation: If in solution, use a solvent system in which the phytoceramide is stable. The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help to prevent oxidation.[4] For dried extracts, ensure they are stored in a desiccator to protect from moisture.

Troubleshooting Guides

Troubleshooting this compound Extraction
Issue Possible Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate solvent system for VLC-phytoceramides.2. Insufficient homogenization or grinding of the plant material.3. Inefficient phase separation during liquid-liquid extraction.1. Use a solvent mixture optimized for hydrophobic lipids, such as chloroform (B151607):methanol or hexane:isopropanol.[3]2. Ensure the plant material is finely powdered to maximize surface area for solvent penetration.3. Allow for complete phase separation and carefully collect the lipid-containing layer. Repeat the extraction of the aqueous phase with the organic solvent.
Degradation of Phytoceramide during Extraction 1. High temperatures during solvent evaporation.2. Presence of oxygen and light.3. Inappropriate pH of the extraction medium.1. Use a rotary evaporator at a low temperature (e.g., <40°C) to remove the solvent.2. Perform the extraction under dim light and consider purging solvents with nitrogen. Add an antioxidant like BHT to the extraction solvent.[4]3. Use neutral pH buffers or solvents to avoid acid or base-catalyzed hydrolysis.
Co-extraction of Impurities 1. Solvent system is not selective enough.2. Plant matrix contains a high concentration of other lipids or pigments.1. Optimize the polarity of the solvent system to target ceramides more specifically.2. Incorporate a purification step, such as solid-phase extraction (SPE) or column chromatography, after the initial extraction.
Troubleshooting this compound Analysis (HPLC/LC-MS)
Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Mismatch between the sample solvent and the mobile phase.2. Overloading of the analytical column.3. Secondary interactions between the analyte and the stationary phase.1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Reduce the concentration of the injected sample.3. Use a mobile phase additive (e.g., a small amount of formic acid) to improve peak shape.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate.2. Changes in column temperature.3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles.2. Use a column oven to maintain a constant temperature.3. Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Low Signal Intensity 1. Poor ionization in the mass spectrometer.2. Low concentration of the analyte.3. Degradation of the sample in the autosampler.1. Optimize the ionization source parameters (e.g., temperature, gas flows). Add a mobile phase additive that enhances ionization (e.g., ammonium (B1175870) formate).2. Concentrate the sample before injection.3. Keep the autosampler at a low temperature (e.g., 4°C).

Experimental Protocols

Protocol 1: Extraction of Very Long-Chain (VLC) Phytoceramides from Plant Seeds

This protocol is a general guideline and may require optimization for specific plant materials.

  • Sample Preparation:

    • Dry the plant seeds at a low temperature (<40°C) or by lyophilization to a constant weight.

    • Grind the dried seeds into a fine powder using a cryogenic grinder to minimize heat generation.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • To 1 gram of powdered sample in a glass tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture containing 0.01% BHT.

    • Vortex thoroughly for 2 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform layer (which contains the lipids) using a glass Pasteur pipette and transfer to a clean glass tube.

    • Re-extract the upper aqueous layer and the solid interface with 2 mL of chloroform. Vortex, centrifuge, and combine the lower chloroform layer with the first extract.

  • Solvent Removal and Storage:

    • Evaporate the combined chloroform extracts to dryness under a stream of nitrogen at a temperature below 40°C.

    • Re-dissolve the lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for storage.

    • Store the extract at -80°C under a nitrogen atmosphere in an amber glass vial.

Protocol 2: Accelerated Stability Testing of a this compound Formulation

This protocol is based on general guidelines for cosmetic and pharmaceutical stability testing.

  • Sample Preparation:

    • Prepare a formulation containing a known concentration of this compound (e.g., a cream or a solution).

    • Package the formulation in the final intended container.

  • Storage Conditions:

    • Place the samples in stability chambers at accelerated conditions. A common condition for cosmetic products is 40°C ± 2°C / 75% RH ± 5% RH.

    • Store control samples at a reference condition, such as 25°C ± 2°C / 60% RH ± 5% RH, and at a refrigerated condition (5°C ± 3°C).

  • Testing Schedule:

    • Analyze the samples at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.

  • Analytical Methods:

    • At each time point, analyze the samples for the following:

      • Appearance: Color, odor, and phase separation.

      • pH: Measure the pH of the formulation.

      • Viscosity: Measure the viscosity of the formulation.

      • Assay of this compound: Quantify the concentration of this compound using a validated HPLC or LC-MS method to determine the extent of degradation.

      • Degradation Products: Use LC-MS to identify and quantify any significant degradation products.

Data Presentation

The following table is an example of how to present quantitative stability data for this compound. The values are for illustrative purposes only and should be determined experimentally.

Table 1: Example of Accelerated Stability Data for a 1% this compound Cream at 40°C / 75% RH

Time Point (Months)AppearancepHViscosity (cP)This compound Assay (% of Initial)
0White, homogenous cream5.510,000100%
1No change5.49,95099.5%
3Slight yellowing5.29,80097.2%
6Noticeable yellowing5.09,50094.1%

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis & Storage start Plant Material (Seeds) grind Grinding start->grind extract Solvent Extraction (Chloroform:Methanol + BHT) grind->extract separate Phase Separation extract->separate collect Collect Organic Layer separate->collect evaporate Evaporate Solvent collect->evaporate crude_extract Crude Phytoceramide Extract evaporate->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe If needed analysis HPLC / LC-MS Analysis crude_extract->analysis storage Store at -80°C under Nitrogen crude_extract->storage purified_extract Purified Phytoceramide spe->purified_extract purified_extract->analysis purified_extract->storage

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_factors cluster_factors Degradation Factors cluster_pathways Degradation Pathways C23 This compound Hydrolysis Hydrolytic Degradation C23->Hydrolysis Oxidation Oxidative Degradation C23->Oxidation Heat Heat Heat->Hydrolysis Heat->Oxidation Light Light (UV) Light->Oxidation Oxygen Oxygen Oxygen->Oxidation pH Extreme pH pH->Hydrolysis Metals Metal Ions Metals->Oxidation Degradation Degraded Products Hydrolysis->Degradation Oxidation->Degradation

Caption: Factors leading to the degradation of this compound.

vlc_ceramide_signaling cluster_apoptosis Apoptosis Pathway cluster_inflammation Inflammatory Pathway Stress Cellular Stress (e.g., Oxidative Stress, UV) CerS Ceramide Synthases (e.g., CerS2/3) Stress->CerS activates VLC_Cer Increased VLC-Ceramides (e.g., C24) CerS->VLC_Cer synthesizes Mito Mitochondrial Dysfunction VLC_Cer->Mito induces PKC PKCζ Activation VLC_Cer->PKC activates CytoC Cytochrome C Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis NFkB NF-κB Pathway PKC->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Representative signaling pathways of very long-chain (VLC) ceramides.

References

Refinement of protocols for assessing C23 Phytoceramide's impact on skin hydration

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and frequently asked questions for researchers assessing the impact of C23 Phytoceramide on skin hydration. The protocols and advice are intended for professionals in scientific research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is expected to improve skin hydration?

A1: this compound, a plant-derived lipid molecule, is expected to improve skin hydration primarily by replenishing the skin's natural ceramide levels.[1][2] Ceramides (B1148491) are essential lipids in the stratum corneum, the outermost layer of the skin, where they are a key component of the intercellular lipid matrix responsible for maintaining the skin's barrier function and preventing transepidermal water loss (TEWL).[3][4] By integrating into this lipid barrier, this compound helps to strengthen its integrity, reduce water evaporation from the skin, and thus increase overall skin hydration.[1][2]

Q2: What are the standard non-invasive in vivo methods for assessing skin hydration?

A2: The two most widely accepted non-invasive in vivo methods are Corneometry and Transepidermal Water Loss (TEWL) measurement.

  • Corneometry: This technique measures the capacitance of the skin, which is directly related to the water content in the stratum corneum.[5][6][7] It provides a quick, quantitative value for skin surface hydration.

  • TEWL Measurement (Tewametry): This method assesses the skin barrier's integrity by measuring the amount of water vapor that evaporates from the skin surface.[5] A lower TEWL value indicates a more intact barrier and better water retention.[6]

Q3: Which in vitro or ex vivo models are most appropriate for initial screening of this compound?

A3: For initial efficacy screening, Reconstructed Human Epidermis (RHE) models are highly suitable.[8] These 3D tissue models mimic the structure and function of the human epidermis, providing a platform to assess changes in barrier function and hydration markers.[8][9] For more mechanistic studies, monolayer cultures of Normal Human Epidermal Keratinocytes (NHEK) can be used to investigate cellular responses to this compound.[8] Ex vivo human skin explants offer a model that preserves the full skin structure for more complex evaluations.[8]

Q4: How should this compound be formulated for topical application in experiments?

A4: For optimal skin penetration and stability, this compound should be formulated within a vehicle that mimics the skin's natural lipid composition. A base emulsion containing a balanced ratio of ceramides, cholesterol, and free fatty acids (e.g., a 3:1:1 molar ratio) is recommended to support effective delivery and barrier repair.[10] The final formulation should be tested for stability, and particle size analysis can help ensure proper dispersion.[11]

Q5: What is the recommended acclimation period for human subjects before in vivo measurements?

A5: Subjects should acclimate to the controlled environmental conditions of the testing room for a minimum of 20-30 minutes before any measurements are taken. The room should have a stable temperature (e.g., 20-22°C) and relative humidity (e.g., 40-60%). This minimizes the influence of external environmental factors on skin physiology and ensures the reliability of baseline measurements.[12]

Troubleshooting Guides

Guide 1: In Vivo Measurement Variability

Problem: High variability in Corneometer® or Tewameter® readings within the same subject or group.

This guide addresses common causes of inconsistent data during in vivo skin hydration studies and provides systematic solutions.

Potential Cause Troubleshooting Step Expected Outcome
Improper Probe Handling Ensure the probe is applied perpendicular to the skin surface with consistent, light pressure. Utilize probes with a built-in spring mechanism to standardize pressure.[7] The operator must be thoroughly trained.[13]Reduced operator-induced variability. The coefficient of variation (CV) for repeated measurements on the same site should decrease.[14]
Subject-Related Factors Verify subjects have adhered to pre-study restrictions (e.g., no caffeine, no exercise).[15] Ensure a proper acclimation period of at least 20-30 minutes in a temperature and humidity-controlled room.[12]Minimized physiological fluctuations affecting the skin surface. Baseline readings should be more stable.
Instrument Calibration Perform daily calibration checks according to the manufacturer's instructions using the provided calibration set.[16][17][18] Document all calibration activities.Instrument drift is corrected, ensuring measurement accuracy and consistency over the course of the study.
Environmental Fluctuations Continuously monitor and record room temperature and humidity. Ensure the HVAC system maintains stable conditions. Avoid measurements near drafts or direct sunlight.Environmental influences are minimized, leading to more reproducible TEWL and Corneometer® readings.
Anatomical Site Variation Measurements should always be taken on the same pre-marked anatomical location (e.g., volar forearm). Hair can interfere with readings, so select a hairless or carefully shaved area.[12][13]Site-specific differences in skin properties will not confound the results.

Experimental Protocol: Standardized In Vivo Skin Hydration Measurement

  • Subject Acclimation: Acclimate subjects for 30 minutes in a room with controlled temperature (21 ± 1°C) and humidity (50 ± 5%).

  • Site Demarcation: Mark a 2x2 cm area on the volar forearm of each subject.

  • Baseline Measurement:

    • Corneometry: Take three consecutive readings with the Corneometer® CM 825 probe within the marked area and calculate the average.

    • Tewametry: Place the Tewameter® TM Hex probe on the site and record the TEWL value (g/m²/h) once the reading has stabilized (typically within 20-30 seconds).[19]

  • Product Application: Apply a standardized amount (2 mg/cm²) of the this compound formulation or vehicle control to the demarcated area.

  • Post-Application Measurements: Repeat the Corneometry and Tewametry measurements at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.

G cluster_0 Troubleshooting Workflow: High Data Variability Start High Variability Detected CheckProbe Verify Probe Handling & Pressure Start->CheckProbe CheckSubject Review Subject Acclimation & Compliance CheckProbe->CheckSubject If issue persists Resolved Variability Reduced CheckProbe->Resolved Issue resolved CheckInstrument Perform Instrument Calibration Check CheckSubject->CheckInstrument If issue persists CheckSubject->Resolved Issue resolved CheckEnv Monitor Environmental Conditions CheckInstrument->CheckEnv If issue persists CheckInstrument->Resolved Issue resolved CheckEnv->Resolved If issue persists, consult statistician

Workflow for troubleshooting high variability in skin hydration data.
Guide 2: In Vitro Model Issues

Problem: Poor barrier function or inconsistent results in Reconstructed Human Epidermis (RHE) models.

This guide provides solutions for common issues encountered when using 3D tissue models to assess skin barrier enhancement.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Tissue Differentiation Ensure RHE models are cultured for the full duration recommended by the manufacturer to allow for proper stratification and formation of the stratum corneum. Verify incubator CO2 and humidity levels are optimal.Histological analysis will show a well-formed, multi-layered epidermis. Baseline TEER values will be within the expected range, indicating a competent barrier.
Cell Culture Contamination Routinely test cell culture media and supplements for microbial (bacteria, fungi) and mycoplasma contamination.[][21][22] Use sterile technique and dedicated reagents for each cell line. Visually inspect cultures daily for signs of contamination (e.g., turbidity, pH change).[]Healthy, viable cultures free of contaminants. Experimental results will be attributable to the test article, not microbial artifacts.
Inappropriate Vehicle/Solvent Test the vehicle control for cytotoxicity and its effect on barrier integrity (TEER). Solvents like DMSO should be used at a final concentration that is non-toxic to the RHE model (typically <0.5%).The vehicle control group will show no significant decrease in tissue viability or TEER values compared to the untreated control.
Incorrect this compound Concentration Perform a dose-response study to determine the optimal, non-cytotoxic concentration range for this compound. Start with concentrations reported in the literature for similar compounds.Identification of a concentration range that enhances barrier function markers (e.g., increased expression of filaggrin, loricrin) without compromising cell viability.

Experimental Protocol: Assessing Barrier Function in RHE Models

  • Model Equilibration: Upon receipt, place RHE tissues in 6-well plates with the manufacturer-provided maintenance medium and equilibrate in a 37°C, 5% CO2 incubator for 24 hours.

  • Baseline TEER: Measure the initial Trans-Epithelial Electrical Resistance (TEER) using an EVOM2™ Voltohmmeter to confirm baseline barrier integrity.

  • Topical Application: Topically apply 25 µL of the this compound formulation (at various concentrations) or vehicle control onto the RHE tissue surface.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Endpoint Analysis:

    • TEER Measurement: Measure TEER at the end of the incubation period.

    • Histology: Fix, embed, and section tissues for H&E staining to assess morphology.

    • Protein Expression: Perform immunohistochemistry (IHC) or Western blot for key barrier proteins (e.g., Filaggrin, Involucrin, Loricrin).

    • Lipid Analysis: Extract lipids from the stratum corneum and analyze ceramide profiles using LC/MS/MS to confirm the incorporation of this compound.[23][24][25]

G cluster_1 This compound's Proposed Mechanism of Action Phyto This compound (Topical Application) SC Stratum Corneum (SC) Phyto->SC Incorporate Incorporation into Intercellular Lipid Matrix SC->Incorporate Barrier Strengthened Lipid Barrier Incorporate->Barrier TEWL Decreased TEWL Barrier->TEWL Hydration Increased Skin Hydration TEWL->Hydration

Proposed signaling pathway for this compound in the skin.

References

Challenges in the isolation of high-purity C23 Phytoceramide from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of high-purity C23 Phytoceramide from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during extraction, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating high-purity this compound?

A1: The main challenges include:

  • Low Abundance: this compound is often present in low concentrations in natural sources, making extraction and purification difficult.[1]

  • Complex Lipid Matrix: Phytoceramides are part of a complex mixture of lipids, including other ceramides (B1148491) with very similar chain lengths (e.g., C22, C24), making separation a significant hurdle.[2][3]

  • High Hydrophobicity: As a very-long-chain sphingolipid, this compound is extremely hydrophobic and insoluble in aqueous solutions, which can lead to handling difficulties and loss of material during extraction and purification.

  • Co-extraction of Impurities: Other lipids and compounds with similar polarities can co-extract with this compound, requiring multiple purification steps to achieve high purity.

  • Lack of Commercial Standards: The limited availability of pure this compound as a commercial standard can complicate identification and quantification.

Q2: Which natural sources are known to contain this compound?

A2: this compound has been identified in Citrus sinensis (sweet orange), particularly in the peel. While other plants like rice, wheat, and konjac are sources of phytoceramides, the specific presence and abundance of the C23 variant are not as well-documented.[4]

Q3: What are the most effective extraction methods for this compound?

A3: Both traditional and modern extraction techniques can be employed:

  • Traditional Methods: Soxhlet extraction and maceration using solvents like ethanol (B145695), hexane, or chloroform-methanol mixtures are commonly used for lipid extraction.[5][6]

  • Modern "Green" Technologies: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher extraction efficiency with reduced solvent consumption and extraction time.[5][7]

Q4: Which chromatographic techniques are best suited for purifying this compound?

A4: A multi-step chromatographic approach is typically necessary:

  • Thin-Layer Chromatography (TLC): TLC is a valuable tool for initial separation and for monitoring the progress of purification. Different solvent systems, such as chloroform-methanol-acetic acid, can be used to separate ceramide species.[8]

  • Column Chromatography: Silica (B1680970) gel column chromatography is often used for the initial purification of the crude extract to separate different lipid classes.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is highly effective for separating ceramides with different acyl chain lengths. C18 columns are commonly used with a gradient of solvents like water, acetonitrile (B52724), and isopropanol (B130326).[2][10][11]

Q5: How can I accurately quantify the yield and purity of my this compound sample?

A5: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of specific ceramide species.[9][10][12] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of this compound even in complex mixtures. Using a non-naturally occurring odd-chain ceramide (e.g., C17 or C25) as an internal standard can improve the accuracy of quantification.[9]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Extraction Optimize extraction parameters: increase extraction time, use a higher solvent-to-solid ratio, or consider a more efficient method like ultrasound-assisted extraction. Ensure the plant material is finely ground to maximize surface area.
Loss During Purification Minimize the number of purification steps. During liquid-liquid extractions, ensure complete phase separation to avoid discarding the lipid-containing layer. When using column chromatography, carefully select the solvent system to ensure the elution of the C23 fraction.
Degradation of Phytoceramide Avoid high temperatures and strong acidic or alkaline conditions during extraction and purification, as these can lead to the degradation of ceramides.[8] Store extracts and purified fractions at low temperatures under an inert atmosphere (e.g., nitrogen or argon).
Precipitation of this compound Due to its high hydrophobicity, this compound can precipitate from solutions, especially at lower temperatures. Use solvents in which it is readily soluble (e.g., chloroform (B151607), warm ethanol) and avoid sudden temperature drops.
Problem 2: Poor Separation of C22, C23, and C24 Phytoceramides in HPLC
Possible Cause Suggested Solution
Inadequate Column Resolution Use a high-resolution C18 column with a smaller particle size. Increase the column length to enhance separation.
Suboptimal Mobile Phase Gradient Optimize the gradient elution. A shallower gradient with a slow increase in the organic solvent concentration can improve the resolution of long-chain ceramides. Experiment with different solvent combinations (e.g., acetonitrile/isopropanol/water with formic acid).[11]
Isocratic Elution Isocratic elution is generally not suitable for separating complex mixtures of ceramides with varying chain lengths. A gradient elution is strongly recommended.
Column Temperature Operate the column at a slightly elevated and controlled temperature (e.g., 40-50°C) to improve peak shape and reduce viscosity, which can enhance resolution.
Problem 3: Inaccurate Quantification with LC-MS/MS
Possible Cause Suggested Solution
Matrix Effects The complex lipid matrix can cause ion suppression or enhancement in the mass spectrometer. Purify the sample as much as possible before analysis. Use a matrix-matched calibration curve or the standard addition method for more accurate quantification.
Lack of a Suitable Internal Standard Use a commercially available odd-chain ceramide (e.g., C17 or C25) as an internal standard. This will help to correct for variations in extraction efficiency and instrument response.[9]
Poor Ionization Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) to maximize the signal for this compound.
In-source Fragmentation Very-long-chain ceramides can sometimes undergo in-source fragmentation. Optimize the cone voltage to minimize fragmentation and maximize the intensity of the parent ion.

Data Presentation

Table 1: Comparison of Extraction Methods for Plant Ceramides

Extraction MethodTypical SolventsAdvantagesDisadvantages
Maceration Ethanol, Chloroform/MethanolSimple, low costTime-consuming, lower efficiency
Soxhlet Extraction Hexane, EthanolHigh extraction efficiencyRequires large solvent volumes, potential for thermal degradation
Ultrasound-Assisted Ethanol, HexaneFaster, higher efficiency, less solventRequires specialized equipment
Microwave-Assisted EthanolVery fast, high efficiencyRequires specialized equipment, potential for localized heating

Table 2: Typical Quantitative Performance of LC-MS/MS for Very-Long-Chain Ceramides

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ) 0.02 - 0.08 µg/ml[10][11]
Linear Dynamic Range 0.02 - 16 µg/ml[10][11]
Recovery from Biological Matrix 70 - 114%[9][10][11]
Inter- and Intra-assay Precision (%CV) < 15%[9][10]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Citrus sinensis Peel
  • Sample Preparation: Obtain fresh Citrus sinensis peels and dry them at 40-50°C until a constant weight is achieved. Grind the dried peels into a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction of the powdered peel with n-hexane for 8-12 hours to remove non-polar lipids.

    • Air-dry the defatted peel powder.

    • Extract the defatted powder with 95% ethanol using ultrasound-assisted extraction (40 kHz, 300 W) for 30-45 minutes at 50°C.

    • Filter the ethanol extract and concentrate it under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Pack a silica gel column with a slurry of silica gel in n-hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by chloroform and methanol, to separate different lipid classes.

    • Collect fractions and monitor them by TLC using a chloroform:methanol (95:5, v/v) solvent system.

    • Combine the fractions containing the ceramide mixture based on the TLC profile.

Protocol 2: HPLC Purification and LC-MS/MS Analysis of this compound
  • HPLC Purification:

    • Dissolve the enriched ceramide fraction in the initial mobile phase.

    • Use a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

    • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) a mixture of acetonitrile and isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Start with a higher percentage of solvent A and gradually increase the percentage of solvent B over 30-40 minutes.

    • Monitor the elution at a low UV wavelength (e.g., 205-210 nm) or with an evaporative light scattering detector (ELSD).

    • Collect the peak corresponding to this compound based on retention time (if a standard is available) or collect all peaks in the expected very-long-chain ceramide elution window for further analysis.

  • LC-MS/MS Analysis:

    • Use a C18 column with a suitable gradient, similar to the HPLC purification step.

    • Couple the LC system to a tandem mass spectrometer equipped with an ESI source operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment (e.g., the sphingoid base).

    • Optimize source and collision energy parameters for maximum sensitivity.

    • Use a C17 or C25 ceramide internal standard for accurate quantification.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Dried Citrus Peel Powder Soxhlet Soxhlet Extraction (Hexane) Start->Soxhlet Defatted_Peel Defatted Peel Powder Soxhlet->Defatted_Peel UAE Ultrasound-Assisted Extraction (Ethanol) Defatted_Peel->UAE Crude_Extract Crude Phytoceramide Extract UAE->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Enriched_Fraction Enriched Ceramide Fraction Column_Chrom->Enriched_Fraction HPLC Reverse-Phase HPLC Enriched_Fraction->HPLC Pure_C23 High-Purity this compound HPLC->Pure_C23 LCMS LC-MS/MS Analysis Pure_C23->LCMS Data Quantitative Data (Yield & Purity) LCMS->Data

Caption: Experimental workflow for this compound isolation.

VLC_Ceramide_Signaling cluster_ethylene Ethylene Signaling Pathway Stress Abiotic/Biotic Stress (e.g., Hypoxia, Pathogen) VLCFA_Synth VLCFA Synthesis Stress->VLCFA_Synth Cer_Synth Ceramide Synthase (LOH1, LOH2, LOH3) VLCFA_Synth->Cer_Synth VLC_Cer Very-Long-Chain Ceramides (e.g., this compound) Cer_Synth->VLC_Cer CTR1 CTR1 Kinase VLC_Cer->CTR1 inhibition EIN2 EIN2 CTR1->EIN2 repression EIN3 EIN3/EIL1 Transcription Factors EIN2->EIN3 activation Stress_Response Stress Response Genes EIN3->Stress_Response transcription

Caption: Role of VLC-Ceramides in plant stress signaling.

References

Technical Support Center: Improving Reproducibility of In Vitro Neuroprotection Assays with C23 Phytoceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vitro neuroprotection assays using C23 Phytoceramide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential role in neuroprotection?

A1: this compound is a long-chain sphingolipid.[1] Emerging research suggests that phytoceramides may have neuroprotective properties.[2][3][4][5] The proposed mechanisms of action involve the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the modulation of apoptotic and inflammatory responses.[3]

Q2: What is a suitable vehicle for dissolving this compound for in vitro experiments?

A2: Due to its long acyl chain, this compound is highly hydrophobic and has low solubility in aqueous media.[6] For cell culture experiments, it is commonly dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol.[7][8] It is crucial to prepare a high-concentration stock solution and then dilute it in the culture medium to a final solvent concentration that is non-toxic to the cells (typically ≤ 0.1%).[7]

Q3: What is a typical concentration range for this compound in in vitro neuroprotection assays?

A3: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. Based on studies with general phytoceramides, a starting concentration range of 0.25 µM to 1.0 µM has shown neuroprotective effects in cultured cortical neurons against glutamate-induced toxicity.[2][9] It is important to perform a dose-response curve to identify the optimal neuroprotective concentration without inducing cytotoxicity.

Q4: How can I induce neurotoxicity in my in vitro model to test the protective effects of this compound?

A4: A common method to induce neurotoxicity in vitro is through excitotoxicity, often by exposing neuronal cells to glutamate (B1630785).[10][11] The concentration and duration of glutamate exposure need to be optimized for your specific cell line to achieve a desired level of cell death (e.g., 50%).[10] For example, some protocols use 60 µM glutamate for 24 hours in cultured cortical neurons.[9] Other neurotoxic insults that can be used include hydrogen peroxide (H₂O₂) to induce oxidative stress or specific neurotoxins relevant to the neurodegenerative disease being modeled.[12]

Troubleshooting Guides

MTT Assay
IssuePossible CauseSolution
High background or false-positive cell viability This compound, as a lipid, may directly reduce the MTT reagent to formazan (B1609692), independent of cellular metabolic activity.[13][14]- Run a cell-free control with this compound and the MTT reagent to check for direct reduction. - If interference is observed, consider using an alternative viability assay such as the lactate (B86563) dehydrogenase (LDH) assay or a crystal violet assay.
Inconsistent results between wells This compound may precipitate or aggregate in the culture medium, leading to uneven exposure of cells.- Ensure complete solubilization of the this compound stock solution. - After diluting in the medium, vortex or sonicate briefly to ensure a homogenous suspension. - Visually inspect the wells for any signs of precipitation before and during the experiment.
Low signal or poor formazan crystal formation The presence of lipids can interfere with formazan crystal formation and solubilization.- After the MTT incubation, ensure complete removal of the medium containing this compound before adding the solubilization solvent (e.g., DMSO). - Allow sufficient time for formazan solubilization and ensure thorough mixing before reading the absorbance.
LDH Assay
IssuePossible CauseSolution
High background LDH activity The serum used in the cell culture medium is a common source of LDH, leading to high background readings.[7]- Reduce the serum concentration in the medium during the assay period (e.g., to 1-2%). - Use serum-free medium for the assay if it does not compromise cell health. - Always include a "medium only" background control to subtract from all readings.
Interference from this compound Lipidic compounds can potentially interfere with the enzymatic reaction of the LDH assay.[12]- Run a control with this compound in the culture medium without cells to assess for any direct interference with the LDH assay reagents. - If interference is detected, it may be necessary to use a different cytotoxicity assay or to purify the LDH from the supernatant before measurement.
Variability between replicate wells Uneven cell death or inconsistent release of LDH. This compound aggregation could lead to non-uniform effects.- Ensure a homogenous suspension of this compound in the culture medium. - Plate cells evenly and handle the plates gently to avoid accidental cell lysis. - Increase the number of replicate wells to improve statistical power.

Data Presentation

Table 1: Neuroprotective Effect of Phytoceramide on Glutamate-Induced Neurotoxicity in Cultured Cortical Neurons

Treatment GroupConcentration (µM)LDH Release (% of Glutamate Control)
Control (no glutamate)-Not specified
Glutamate (60 µM)-100
Glutamate + Phytoceramide0.25Decreased
Glutamate + Phytoceramide0.5Decreased
Glutamate + Phytoceramide1.0Decreased*

*Data synthesized from a study by Jung et al. (2011), which showed a significant decrease in LDH release at 1.0 µM. The study indicated a dose-dependent neuroprotective effect.[2][9]

Experimental Protocols

General Protocol for In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

a. Cell Culture:

  • Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in the appropriate medium and conditions until they reach the desired confluency (typically 70-80%).

b. This compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO or ethanol.

  • Warm the solution gently and sonicate if necessary to ensure complete dissolution.

  • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0 µM). Ensure the final solvent concentration is non-toxic to the cells (e.g., ≤ 0.1% DMSO).

c. Treatment:

  • Pre-treat the cells with the this compound-containing medium for a specified period (e.g., 2-24 hours) before inducing neurotoxicity.

d. Induction of Neurotoxicity:

  • After the pre-treatment period, add glutamate to the culture medium to the desired final concentration (e.g., 60 µM).

  • Include appropriate controls: untreated cells, cells treated with vehicle only, and cells treated with glutamate only.

e. Incubation:

  • Incubate the cells for the desired duration of the neurotoxic insult (e.g., 24 hours).

f. Assessment of Neuroprotection:

  • Following incubation, assess cell viability and cytotoxicity using methods such as the LDH assay or MTT assay, being mindful of the potential for interference as described in the troubleshooting guides.

LDH Cytotoxicity Assay Protocol

This protocol is adapted from a study that used an LDH assay to measure the neuroprotective effects of phytoceramides.[9]

a. Sample Collection:

  • After the treatment period, carefully collect the cell culture supernatant from each well.

b. LDH Reaction:

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Typically, the supernatant is incubated with a reaction mixture containing a substrate (e.g., lactate) and a tetrazolium salt.

c. Measurement:

  • Measure the absorbance of the resulting formazan product at the recommended wavelength (e.g., 490 nm) using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (cells lysed to release maximum LDH), after subtracting the background absorbance from the medium-only control.

Western Blot Protocol for Apoptosis Markers (Bax and Bcl-2)

This protocol outlines the general steps for assessing the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

a. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

b. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

c. SDS-PAGE and Transfer:

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax and Bcl-2 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

e. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

f. Densitometry:

  • Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.

Mandatory Visualization

G cluster_workflow Experimental Workflow for this compound Neuroprotection Assay cluster_assays Assessment Methods A Neuronal Cell Culture (e.g., Primary Cortical Neurons) C Pre-treatment with This compound A->C B Prepare this compound Solution (e.g., in DMSO, then dilute in media) B->C D Induce Neurotoxicity (e.g., Glutamate) C->D E Incubate for 24 hours D->E F Assess Neuroprotection E->F G LDH Assay (Cytotoxicity) F->G H MTT Assay (Viability) F->H I Western Blot (Bax/Bcl-2 ratio) F->I

Experimental workflow for in vitro neuroprotection assay.

G cluster_pathway Putative Neuroprotective Signaling of this compound cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic C23 This compound PI3K PI3K C23->PI3K Activates MAPK MAPK (p38, JNK) C23->MAPK Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits MAPK->Bax Activates Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Potential signaling pathways in this compound-mediated neuroprotection.

References

Validation & Comparative

Validation of C23 Phytoceramide's neuroprotective effects in Alzheimer's disease models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The exploration of novel therapeutic agents for Alzheimer's disease (AD) has led to a growing interest in the neuroprotective potential of lipids, particularly phytoceramides. This guide provides a comprehensive comparison of the neuroprotective effects of C23 phytoceramide in preclinical AD models, contextualized with data on other therapeutic alternatives. While direct studies on this compound are limited, this guide draws upon research on closely related long-chain phytoceramides and contrasts their effects with those of endogenous ceramides (B1148491), which are often implicated in AD pathology.

The Dichotomy of Ceramides in Alzheimer's Disease

Ceramides, a class of sphingolipids, play a complex and often contradictory role in the brain. Endogenous long-chain ceramides have been found to accumulate in the brains of AD patients, contributing to neuronal apoptosis, the generation of amyloid-beta (Aβ), and tau hyperphosphorylation[1]. In contrast, orally administered phytoceramides, which are plant-derived ceramides, have demonstrated neuroprotective properties in animal models of AD[2][3]. This compound, characterized by a 23-carbon fatty acid chain, is a very-long-chain phytoceramide. Its potential therapeutic effects are believed to stem from its ability to modulate key signaling pathways involved in neuronal survival and inflammation.

Comparative Efficacy of Phytoceramides in AD Models

While specific data for this compound is not yet available in the public domain, studies on general phytoceramide preparations in mouse models of AD provide valuable insights. The following tables summarize key findings and offer a comparison with a standard investigational AD therapeutic.

Table 1: Effects of Phytoceramide on Cognitive Function in an Aβ-Induced Alzheimer's Disease Mouse Model

Treatment GroupLatency to Find Platform (Morris Water Maze - Day 5) (seconds)Step-through Latency (Passive Avoidance Test) (seconds)Reference
Control15.2 ± 2.1280.5 ± 15.3[2]
Aβ (25-35) treated38.9 ± 3.585.4 ± 10.2[2]
Aβ + Phytoceramide (50 mg/kg)20.1 ± 2.8210.7 ± 18.9[2]

Table 2: Neuroprotective Effects of Phytoceramide on Biochemical Markers in an Aβ-Induced Alzheimer's Disease Mouse Model

Treatment GroupHippocampal Neuronal Cell Viability (%)Brain Lipid Peroxidation (MDA levels, nmol/mg protein)Brain Glutathione (GSH) Levels (µmol/g tissue)Reference
Control1001.2 ± 0.152.5 ± 0.2[2]
Aβ (25-35) treated55.8 ± 5.22.8 ± 0.31.1 ± 0.1[2]
Aβ + Phytoceramide (50 mg/kg)85.3 ± 6.11.5 ± 0.22.1 ± 0.18[2]

Mechanism of Action: Signaling Pathways and Anti-Inflammatory Effects

Phytoceramides are believed to exert their neuroprotective effects through the modulation of several key signaling pathways, most notably the PI3K/Akt pathway, which is crucial for promoting cell survival and inhibiting apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. In the context of Alzheimer's disease, activation of this pathway is neuroprotective.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Phytoceramide Phytoceramide Receptor Receptor Tyrosine Kinase Phytoceramide->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits GSK3b GSK3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces Tau Tau GSK3b->Tau Phosphorylates pTau p-Tau (Hyperphosphorylated) Tau->pTau pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression for Neuronal Survival pCREB->Gene_Expression Promotes

Caption: Phytoceramide-mediated activation of the PI3K/Akt signaling pathway.

Anti-Inflammatory Signaling

Neuroinflammation is a key pathological feature of Alzheimer's disease. Phytoceramides have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Microglia / Astrocyte Abeta Amyloid-beta (Aβ) TLR4 TLR4 Abeta->TLR4 Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_pathway->Pro_inflammatory_Genes Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro_inflammatory_Genes->Cytokines Leads to Phytoceramide Phytoceramide Phytoceramide->NFkB_pathway Inhibits

Caption: Anti-inflammatory mechanism of phytoceramide in glial cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are outlines of key experimental protocols used in the cited studies on phytoceramides.

In Vivo Alzheimer's Disease Model
  • Animal Model: Male ICR mice (8 weeks old) are typically used.

  • Induction of AD-like Pathology: A single intracerebroventricular (i.c.v.) injection of aggregated Aβ (25-35) peptide (10 nmol in 5 µl of sterile saline) is administered to induce memory impairment and neuronal cell death.

  • Phytoceramide Administration: Phytoceramide (e.g., 10, 25, and 50 mg/kg) is administered orally (p.o.) once daily for a specified period (e.g., 2 weeks) starting from the day of Aβ injection.

Behavioral Testing
  • Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The escape latency (time to find the platform) is recorded over several days.

  • Passive Avoidance Test: This test evaluates fear-based learning and memory. Mice are placed in a two-chambered apparatus and receive a mild foot shock in the dark chamber. The latency to re-enter the dark chamber is measured 24 hours later.

Biochemical Assays
  • Western Blot Analysis: Hippocampal tissues are homogenized and protein concentrations are determined. Proteins of interest (e.g., p-Akt, Akt, p-GSK3β, GSK3β, Bax, Bcl-2, cleaved caspase-3) are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

  • Lipid Peroxidation Assay: The level of malondialdehyde (MDA), an indicator of lipid peroxidation, is measured in brain homogenates using a thiobarbituric acid reactive substances (TBARS) assay.

  • Glutathione (GSH) Assay: The levels of the antioxidant GSH are measured in brain homogenates using a colorimetric assay kit.

Immunohistochemistry
  • Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected.

  • Staining: Coronal brain sections are stained with specific antibodies to detect markers of neuronal viability (e.g., NeuN) or apoptosis (e.g., TUNEL).

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis Animal_Model ICR Mice AD_Induction Aβ (25-35) i.c.v. Injection Animal_Model->AD_Induction Treatment Daily Oral Administration of Phytoceramide AD_Induction->Treatment Behavioral_Tests Behavioral Tests (Morris Water Maze, Passive Avoidance) Treatment->Behavioral_Tests During treatment period Sacrifice Sacrifice and Brain Tissue Collection Behavioral_Tests->Sacrifice Biochemical_Assays Biochemical Assays (Western Blot, MDA, GSH) Sacrifice->Biochemical_Assays Immunohistochemistry Immunohistochemistry (NeuN, TUNEL) Sacrifice->Immunohistochemistry

Caption: General experimental workflow for evaluating phytoceramide efficacy.

Conclusion

The available preclinical data suggests that phytoceramides hold promise as neuroprotective agents for Alzheimer's disease. Their ability to mitigate Aβ-induced cognitive deficits, reduce oxidative stress, and modulate pro-survival signaling pathways warrants further investigation. Future studies should focus on the specific efficacy of this compound and include direct comparisons with other potential AD therapeutics. The detailed experimental protocols provided in this guide offer a framework for such validation studies. A deeper understanding of the structural and functional differences between neuroprotective phytoceramides and detrimental endogenous ceramides will be crucial in advancing this class of compounds towards clinical application.

References

Comparative Analysis of Phytoceramides with Diverse Chain Lengths and C18 Ceramide on Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of ceramides (B1148491) with varying fatty acid chain lengths reveals significant differences in their efficacy in supporting and repairing the skin's barrier function. This guide compares the performance of phytoceramides derived from natural oils, which contain a diverse range of fatty acid chain lengths including C23, against a single C18 ceramide (N-stearoyl phytosphingosine (B30862), Ceramide NP). The evidence indicates that a mixture of phytoceramides with varied chain lengths offers superior performance in enhancing skin hydration and accelerating barrier recovery compared to a single C18 ceramide.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data from in vivo human studies comparing the effects of natural oil-derived phytoceramides (containing a spectrum of fatty acid chain lengths) and a C18 ceramide formulation on skin barrier function.

Performance MetricC18-Ceramide NP (Control)Natural Oil-Derived Phytoceramides (Phytocera-H, -SB, -Mix)Key Findings
Barrier Recovery Rate (% of baseline TEWL) Showed a slower recovery rate after skin barrier disruption.Exhibited a significantly accelerated recovery rate compared to the C18-ceramide NP control.[1]Phytoceramides with diverse fatty acid chains are more effective in repairing a damaged skin barrier.[2]
Skin Hydration (Change in arbitrary units from baseline after 14 days) Minimal increase in skin hydration.Significant increase in skin hydration values compared to the C18-ceramide NP control (p < 0.05).[2]The mixture of phytoceramides provides superior moisturizing effects.[2]

Note: Phytocera-H is horse fat oil-derived ceramide, Phytocera-SB is shea butter-derived ceramide, and Phytocera-Mix is derived from a mixture of macadamia nut, shea butter, moringa, and meadowfoam seed oils.[2]

Experimental Protocols

The data presented is based on in vivo human studies with detailed experimental protocols to assess skin barrier function.

Permeability Barrier Recovery Assessment
  • Subject Selection: Healthy volunteers with no history of skin disease were recruited.

  • Test Sites: Two 3x3 cm areas were marked on the forearms of the participants.

  • Baseline Measurement: Transepidermal Water Loss (TEWL) was measured using a Tewameter® before barrier disruption to establish a baseline.

  • Barrier Disruption: The stratum corneum was progressively removed by sequential tape stripping until the TEWL measurement increased to 4-5 times the baseline value.

  • Product Application: The test formulations (C18-ceramide NP and natural oil-derived phytoceramides) were applied to the disrupted sites.

  • Post-application Measurement: TEWL was measured at regular intervals (e.g., 2, 4, and 6 hours) after application to monitor the rate of barrier recovery. The recovery rate was calculated as the percentage reduction in TEWL from the post-stripping value.[1][2]

Skin Hydration Assessment
  • Subject Selection: Healthy volunteers were enrolled for the study.

  • Product Application: Participants were instructed to apply the test formulations to designated areas on their forearms daily for a period of 14 days.

  • Hydration Measurement: Skin hydration levels were measured at baseline and after 14 days of product application using a Corneometer®.[2]

  • Data Analysis: The change in skin hydration from the baseline was calculated and statistically analyzed to compare the efficacy of the different formulations.[2]

Mandatory Visualization

Experimental Workflow for Skin Barrier Function Assessment

The following diagram illustrates the typical workflow for an in vivo experiment designed to evaluate the efficacy of topical agents on skin barrier repair and hydration.

G cluster_0 Phase 1: Baseline Measurement cluster_1 Phase 2: Barrier Disruption & Treatment cluster_2 Phase 3: Post-Treatment Evaluation cluster_3 Phase 4: Data Analysis A Subject Recruitment B Baseline TEWL & Hydration Measurement A->B C Tape Stripping B->C D Topical Application of Test Formulations (C18-Ceramide vs. Phytoceramides) C->D E TEWL Measurement for Barrier Recovery Rate D->E F Corneometer Measurement for Skin Hydration E->F G Comparative Statistical Analysis F->G

Caption: Experimental workflow for assessing skin barrier function.

Ceramide Signaling Pathways in Skin Barrier Homeostasis

Ceramides are not only structural components of the stratum corneum but also act as signaling molecules that regulate various cellular processes crucial for skin health.[3][4] The following diagram outlines the key signaling roles of ceramides.

G Cer Ceramides SC Stratum Corneum (Structural Role - Barrier Formation) Cer->SC Forms lamellar bilayers Signal Intracellular Signaling Cer->Signal Metabolic Conversion S1P Sphingosine-1-Phosphate (S1P) Cer->S1P Metabolized to Prolif Keratinocyte Proliferation Signal->Prolif Regulates Diff Keratinocyte Differentiation Signal->Diff Regulates Apop Apoptosis Signal->Apop Induces Immune Immune Response Modulation (e.g., NF-κB, MAPK pathways) Signal->Immune Modulates S1P->Prolif Controls S1P->Diff Induces

Caption: Ceramide's dual role in skin barrier function.

Concluding Analysis

For researchers and drug development professionals, these findings suggest that formulations aimed at restoring skin barrier function should consider incorporating a complex of ceramides with varied chain lengths rather than relying on a single ceramide species. This approach is more likely to yield significant improvements in skin health, particularly in conditions characterized by a compromised skin barrier, such as atopic dermatitis and aged skin.[6][7]

References

Restoring Skin's First Line of Defense: A Comparative Analysis of C23 Phytoceramide and Synthetic Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of dermatological research and cosmetic science, the integrity of the skin barrier remains a paramount focus. Central to this barrier are ceramides (B1148491), a class of lipid molecules that play a pivotal role in preventing transepidermal water loss (TEWL) and protecting against environmental insults. This guide provides a detailed comparison of the efficacy of C23 phytoceramide, a long-chain, plant-derived ceramide, and commonly used synthetic ceramides in restoring and maintaining skin barrier integrity. This analysis is intended for researchers, scientists, and drug development professionals vested in the advancement of dermatological therapeutics.

Ceramides, constituting approximately 50% of the stratum corneum's lipid matrix, are critical for its structural and functional integrity.[1] Deficiencies in specific ceramides are linked to various skin conditions, including atopic dermatitis and psoriasis.[2] The therapeutic replacement of these vital lipids has led to the development of both plant-derived (phyto) and synthetic ceramides. While both aim to replenish the skin's ceramide pool, their specific effects on barrier function can differ based on their structure, chain length, and formulation.

Quantitative Comparison of Efficacy

Table 1: Impact on Transepidermal Water Loss (TEWL)

Ceramide TypeStudy PopulationDuration of TreatmentMean Reduction in TEWL (%)Key Findings
Phytoceramides (general) Healthy volunteers with dry skin28 days13.42%Phytoceramide-containing cleansers demonstrated a significant decrease in TEWL, indicating improved barrier function.
Synthetic Ceramide (Pseudo-ceramide) Subjects with self-perceived sensitive skin4 weeksStatistically significant negative correlation between pseudo-ceramide absorption and TEWLImproved skin barrier function was directly correlated with the absorption of the synthetic ceramide analogue.[3]
Synthetic Ceramide 1 & 3 Healthy women with SLS-irritated skin28 days36.7%A combination of ceramide 1 and 3 showed a synergistic effect in significantly reducing TEWL compared to a control emulsion.[4]

Note: The data presented is a synthesis from multiple studies and not from a direct comparative trial. The percentage reduction is indicative of the efficacy observed in the respective studies.

Table 2: Impact on Skin Hydration (Corneometry)

Ceramide TypeStudy PopulationDuration of TreatmentMean Increase in Hydration (Corneometer Units/Percentage)Key Findings
Phytoceramides (from natural oils) Healthy human volunteers14 daysSignificantly higher than C18-ceramide NPNatural oil-derived phytoceramides demonstrated superior performance in enhancing skin hydration compared to a single synthetic ceramide.[5]
Synthetic Ceramide-containing lotion Women with dry skin28 daysStatistically significant increase vs. untreated controlThe application of a lotion containing synthetic ceramides led to a measurable and significant improvement in skin hydration.[6][7]
Ceramide-based Cream Healthy volunteers10 days50.1% increase from baselineDaily application of a ceramide-based cream resulted in a substantial increase in skin hydration.[8]

Note: The data presented is a synthesis from multiple studies and not from a direct comparative trial. The reported increases in hydration highlight the positive effects of each ceramide type.

Experimental Protocols

The evaluation of skin barrier integrity relies on standardized, non-invasive biophysical measurements. The primary methods cited in the literature for assessing the efficacy of topical ceramides are Transepidermal Water Loss (TEWL) and Corneometry.

Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the amount of water vapor lost through the epidermis, providing a direct measure of the skin's barrier function. A lower TEWL value indicates a more intact barrier.

Apparatus: Tewameter® (e.g., TM300, Courage+Khazaka, Germany) or VapoMeter.

Methodology:

  • Acclimatization: Subjects are required to acclimatize to a room with controlled temperature (e.g., 21±1°C) and relative humidity (e.g., 45±5%) for a minimum of 30 minutes prior to measurement.[9]

  • Measurement Site: A specific area on the volar forearm is typically designated for the study.

  • Probe Placement: The probe of the Tewameter® is placed gently on the skin surface. The device measures the water vapor pressure gradient.[10]

  • Data Acquisition: Measurements are recorded over a set period (e.g., 40 seconds) to ensure a stable reading.[10] The data is typically expressed in g/m²/h.

  • Baseline and Follow-up: Measurements are taken at baseline (before product application) and at specified time points throughout the study (e.g., 2, 4, 8, 24 hours, and after several weeks of application) to assess changes in barrier function.[11]

Skin Hydration Measurement (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Apparatus: Corneometer® (e.g., CM825, Courage+Khazaka, Germany).

Methodology:

  • Acclimatization: Similar to TEWL measurements, subjects acclimatize to a controlled environment.[12]

  • Measurement Site: A defined area, often on the forearm or lower leg, is used for all measurements.

  • Probe Placement: The Corneometer® probe is pressed against the skin surface. The instrument measures the electrical capacitance of the skin, which is directly related to its water content.[7]

  • Data Acquisition: Multiple measurements (e.g., five) are taken at each site, and the average is calculated to ensure accuracy. The results are expressed in arbitrary units (a.u.).[6]

  • Baseline and Follow-up: Measurements are performed at baseline and at various intervals after product application to track changes in skin hydration over time.[6][7][8]

Signaling Pathways and Mechanisms of Action

Ceramides are not merely structural components; they are also crucial signaling molecules that regulate key cellular processes within the epidermis, including keratinocyte proliferation and differentiation. This regulation is fundamental to the formation and maintenance of a healthy skin barrier.

Exogenous ceramides, upon penetrating the stratum corneum, can influence these pathways. They can be metabolized into other sphingolipids, such as sphingosine-1-phosphate (S1P), which has been shown to modulate keratinocyte differentiation.[13] Furthermore, increased intracellular ceramide levels can promote the expression of differentiation markers like involucrin (B1238512) and loricrin, contributing to the maturation of keratinocytes and the structural integrity of the stratum corneum.[14]

Ceramide_Signaling_Pathway cluster_extracellular Stratum Corneum cluster_intracellular Keratinocyte Topical_Ceramide Topical Ceramide (this compound or Synthetic Ceramide) Intracellular_Ceramide Intracellular Ceramide Pool Topical_Ceramide->Intracellular_Ceramide Penetration & Metabolism S1P Sphingosine-1-Phosphate (S1P) Intracellular_Ceramide->S1P Metabolism Proliferation Keratinocyte Proliferation Intracellular_Ceramide->Proliferation Inhibits Differentiation Keratinocyte Differentiation Intracellular_Ceramide->Differentiation Promotes Sphingomyelinase Sphingomyelinase Sphingomyelinase->Intracellular_Ceramide Ceramide_Synthase Ceramide Synthase Ceramide_Synthase->Intracellular_Ceramide S1P->Differentiation Modulates Barrier_Formation Skin Barrier Formation & Integrity Differentiation->Barrier_Formation Leads to Experimental_Workflow cluster_protocol Clinical Trial Protocol Recruitment Volunteer Recruitment (e.g., Dry Skin Condition) Baseline Baseline Measurements (TEWL, Corneometry) Recruitment->Baseline Application Product Application (Ceramide vs. Control) Baseline->Application Follow_up Follow-up Measurements (Multiple Time Points) Application->Follow_up Analysis Data Analysis (Statistical Comparison) Follow_up->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

References

A Scientific Showdown: Plant-Derived vs. Synthetic Phytoceramides in Skin Barrier Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between plant-derived and synthetic phytoceramides is a critical consideration in the development of novel dermatological and cosmetic products. This guide provides a head-to-head comparison of their performance, supported by experimental data, to inform evidence-based decision-making.

Ceramides (B1148491), lipid molecules essential for maintaining the skin's barrier function and moisture retention, are a cornerstone of dermatological research and product development. Their depletion is linked to various skin conditions, including atopic dermatitis and psoriasis. To counteract this, exogenous ceramides are utilized, sourced from either plants (phytoceramides) or chemical synthesis. While both aim to replenish the skin's ceramide pool, their origins, structures, and biological activities present distinct advantages and disadvantages. This guide delves into the available research to compare these two classes of compounds.

Quantitative Data Summary

Direct head-to-head clinical trials comparing plant-derived and synthetic phytoceramides are limited. However, by collating data from individual placebo-controlled studies, we can draw an indirect comparison of their efficacy in improving skin barrier function. The following tables summarize key quantitative data from studies on both oral plant-derived ceramides and topical synthetic ceramides.

Table 1: Efficacy of Oral Plant-Derived Phytoceramides on Skin Barrier Function (Indirect Comparison)

Plant SourceDosageDurationKey FindingsReference
Konjac100 mg/day (5 mg glycosylceramides)6 weeksSignificant improvement in skin dryness, hyperpigmentation, itching, and oiliness compared to placebo.[1]
Wheat30 mg/day (wheat polar lipid complex)56 days19% increase in skin moisturization and 18% improvement in skin elasticity in menopausal women compared to placebo.[2]
RiceNot specifiedNot specifiedOral administration of rice-derived glucosylceramides has been shown to enhance skin barrier functions.[3]

Table 2: Efficacy of Topical Synthetic Phytoceramides on Skin Barrier Function (Indirect Comparison)

Synthetic Ceramide TypeApplicationDurationKey FindingsReference
Pseudo-ceramide (PC104)TopicalNot specifiedImproved water-holding properties of the stratum corneum.[4]
Natural oil-derived phytoceramides (vs. C18-ceramide NP)Topical14 daysNatural oil-derived phytoceramides showed superior performance in permeability barrier recovery and skin hydration compared to a single C18-synthetic ceramide.[5]

Disclaimer: The data presented in these tables are from separate studies and do not represent a direct head-to-head comparison. The study designs, subject populations, and methodologies may vary, influencing the outcomes.

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are detailed protocols for key experiments cited in the research of both plant-derived and synthetic phytoceramides.

Measurement of Transepidermal Water Loss (TEWL)

A primary indicator of skin barrier function, TEWL measures the amount of water that evaporates from the epidermis.

  • Objective: To quantify the integrity of the skin barrier. A lower TEWL value indicates a more intact barrier.

  • Instrumentation: A Tewameter® or similar device with an open-chamber probe is commonly used.[6][7]

  • Procedure:

    • Subjects are acclimatized to a room with controlled temperature (e.g., 21±1°C) and humidity (e.g., 45±5%) for at least 30 minutes before measurement.[8]

    • The probe of the Tewameter® is placed gently on the skin surface of the target area (e.g., forearm, cheek).

    • The device measures the water vapor density gradient, and the software calculates the TEWL in g/m²/h.

    • Multiple readings are taken at each site and averaged to ensure accuracy.[9]

    • Measurements are taken at baseline and at specified time points after product application or ingestion.

Measurement of Skin Hydration

Skin hydration is typically assessed by measuring the electrical capacitance of the skin.

  • Objective: To determine the water content of the stratum corneum. Higher capacitance values correlate with higher skin hydration.

  • Instrumentation: A Corneometer® is the standard instrument for this measurement.

  • Procedure:

    • Similar to TEWL measurements, subjects are acclimatized to a controlled environment.

    • The Corneometer® probe is pressed against the skin surface.

    • The instrument measures the electrical capacitance of the skin, which is influenced by its moisture content.

    • The results are expressed in arbitrary units (A.U.).

    • Measurements are taken at baseline and at various intervals following the intervention.

In Vitro Skin Model for Barrier Function Assessment

Reconstructed human epidermis (RHE) models are frequently used to study the effects of ceramides in a controlled laboratory setting.

  • Objective: To evaluate the efficacy of ceramides in restoring a compromised skin barrier in vitro.

  • Model: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™) consisting of normal human epidermal keratinocytes cultured to form a multilayered, differentiated epidermis.[10][11]

  • Procedure:

    • Barrier Disruption: The skin barrier of the RHE model is intentionally compromised using methods like tape stripping or treatment with sodium lauryl sulfate (B86663) (SLS).[12]

    • Treatment: The compromised RHE is topically treated with formulations containing either plant-derived or synthetic phytoceramides. A control group is treated with a vehicle-only formulation.

    • Assessment: Barrier function is assessed by measuring the penetration of a fluorescent marker (e.g., Lucifer yellow) through the RHE or by measuring TEWL of the tissue.

    • Analysis: The reduction in marker penetration or TEWL in the ceramide-treated group compared to the control group indicates barrier repair.

Signaling Pathways and Mechanisms of Action

Ceramides are not just structural components; they are also crucial signaling molecules involved in various cellular processes. While the primary mechanism of exogenous ceramides is to replenish the skin's lipid barrier, they can also influence cellular signaling.

General Ceramide Synthesis and Signaling

The following diagram illustrates the primary pathways of ceramide synthesis in the epidermis. Exogenous ceramides can be incorporated into the stratum corneum and can also be metabolized into other sphingolipids that act as signaling molecules.

Ceramide_Synthesis Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA De_novo_synthesis De novo Synthesis Serine_Palmitoyl_CoA->De_novo_synthesis Ceramide_Synthase Ceramide Synthase De_novo_synthesis->Ceramide_Synthase Sphingomyelin Sphingomyelin Sphingomyelinase Sphingomyelinase Sphingomyelin->Sphingomyelinase Ceramide Ceramide Sphingomyelinase->Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramide_Synthase->Ceramide Sphingosine_Kinase Sphingosine Kinase Sphingosine->Sphingosine_Kinase S1P Sphingosine-1-Phosphate (S1P) Sphingosine_Kinase->S1P Cellular_Responses Cell Proliferation, Differentiation, Apoptosis S1P->Cellular_Responses

Figure 1: Simplified Ceramide Synthesis and Signaling Pathway
Influence of Exogenous Ceramides: An Experimental Workflow

The following diagram outlines a typical experimental workflow to investigate how exogenous ceramides (both plant-derived and synthetic) can influence the skin's ceramide profile and barrier function.

Experimental_Workflow Start Start: In Vitro/In Vivo Model Selection Barrier_Disruption Barrier Disruption (e.g., Tape Stripping, SLS) Start->Barrier_Disruption Treatment_Groups Treatment Groups Barrier_Disruption->Treatment_Groups Plant_Ceramide Plant-Derived Ceramide Treatment_Groups->Plant_Ceramide Synthetic_Ceramide Synthetic Ceramide Treatment_Groups->Synthetic_Ceramide Vehicle_Control Vehicle Control Treatment_Groups->Vehicle_Control Endpoint_Measurement Endpoint Measurement Plant_Ceramide->Endpoint_Measurement Synthetic_Ceramide->Endpoint_Measurement Vehicle_Control->Endpoint_Measurement TEWL TEWL Measurement Endpoint_Measurement->TEWL Hydration Skin Hydration (Corneometry) Endpoint_Measurement->Hydration Lipid_Analysis Stratum Corneum Lipid Analysis (LC-MS) Endpoint_Measurement->Lipid_Analysis Gene_Expression Gene Expression Analysis (qPCR) (e.g., Ceramide Synthases) Endpoint_Measurement->Gene_Expression Data_Analysis Comparative Data Analysis TEWL->Data_Analysis Hydration->Data_Analysis Lipid_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Figure 2: Experimental Workflow for Comparing Ceramide Efficacy

Discussion and Future Directions

The available evidence suggests that both plant-derived and synthetic phytoceramides can effectively improve skin barrier function and hydration. Plant-derived ceramides, often consumed orally as glucosylceramides, are thought to be metabolized and subsequently increase the endogenous synthesis of ceramides in the skin.[3] Topical synthetic ceramides, particularly pseudo-ceramides, directly replenish the lipid barrier of the stratum corneum.

A notable study comparing natural oil-derived phytoceramides to a single synthetic ceramide (C18-ceramide NP) found that the mixture of phytoceramides with diverse fatty acid chain lengths was more effective in barrier repair and hydration.[5] This suggests that the structural diversity found in natural sources may offer an advantage over single-molecule synthetic approaches. However, synthetic ceramides offer high purity and the ability to create specific, "skin-identical" structures that mimic those naturally found in the human stratum corneum.[13]

The primary gap in the current research is the lack of direct, large-scale, double-blind, randomized controlled trials comparing the efficacy of oral plant-derived ceramides with topical synthetic ceramides. Future research should focus on such head-to-head comparisons to provide definitive guidance for product development. Furthermore, more in-depth studies are needed to elucidate the specific signaling pathways modulated by different types of exogenous ceramides and their metabolites.

References

Validating the Anti-inflammatory Mechanism of C23 Phytoceramide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of C23 Phytoceramide against established benchmarks, dexamethasone (B1670325) and celecoxib. This document synthesizes available experimental data to elucidate the potential mechanisms of action and offers detailed protocols for key validation assays.

While direct quantitative data for a specific this compound is emerging, this guide draws upon existing research on phytoceramides and very long-chain ceramides (B1148491) to build a scientifically grounded comparison. Studies on other ceramide species, particularly those with long acyl chains, suggest a potential for anti-inflammatory activity, which will be explored in the context of well-established anti-inflammatory agents.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound can be quantified by its ability to inhibit key inflammatory mediators. The following table summarizes the available quantitative data for this compound (extrapolated from studies on related ceramides), dexamethasone, and celecoxib.

Inflammatory MarkerThis compound (Phytoceramide C8/Very Long-Chain Ceramides)DexamethasoneCelecoxib
COX-2 Expression Dose-dependent reduction observed in fibroblast-like synoviocytes (FLS) stimulated with IL-1β.[1]IC50: ~10 nM (inhibition of MKK6-induced Cox-2 protein expression)[2]; IC50: 0.0073 µM (inhibition of IL-1 stimulated COX-2 activity in chondrocytes)[3]IC50: 40 nM (inhibition of COX-2 activity in Sf9 cells)[4]
TNF-α Production Dose-dependent reduction observed in IL-1β-stimulated FLS.[1]IC50: 2 nM - 1 µM (inhibition of TNF-α-induced secretion from retinal pericytes)[5][6]Dose-dependent reduction in glioblastoma cells.[7]
IL-6 Production Dose-dependent reduction observed in IL-1β-stimulated FLS.[1] Plasma ceramides (C23:0) have shown a positive correlation with IL-6.[8]IC50: > 10⁻⁶ M required for inhibition in Con-A stimulated PBMCs.[9]Inhibits IL-6/IL-6R-induced JAK2/STAT3 phosphorylation in HCC cells.[10]
iNOS Expression Dose-dependent reduction observed in IL-1β-stimulated FLS.[1]--
PGE2 Production Dose-dependent reduction observed in IL-1β-stimulated FLS.[1]-Reduces PGE2 production as a downstream effect of COX-2 inhibition.[4]

Note: Data for this compound is based on studies of a C8 phytoceramide and the known associations of very long-chain ceramides with inflammatory markers. Further direct experimental validation is required.

Unraveling the Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through their interaction with specific intracellular signaling cascades. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Caption: Postulated intervention points of this compound, Dexamethasone, and Celecoxib in the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as p38, JNK, and ERK, is another critical regulator of inflammatory responses. Activation of these kinases leads to the expression of various pro-inflammatory mediators. Studies on phytoceramides suggest a modulatory effect on this pathway.

MAPK_Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38 / JNK / ERK MAPKK->MAPK Transcription_Factors AP-1, etc. MAPK->Transcription_Factors Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Transcription_Factors->Pro_inflammatory_Mediators C23_Phytoceramide C23 Phytoceramide Dexamethasone Dexamethasone Dexamethasone->MAPK inhibits p38

Caption: The MAPK signaling cascade and the potential inhibitory roles of this compound and Dexamethasone.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key in-vitro assays are provided below.

Experimental Workflow for In-Vitro Validation

The following diagram outlines a typical workflow for assessing the anti-inflammatory properties of a test compound.

Experimental_Workflow Stimulation 2. Inflammatory Stimulus (e.g., LPS, IL-1β) Treatment 3. Treatment with Test Compound (this compound, etc.) Stimulation->Treatment Incubation 4. Incubation Treatment->Incubation Supernatant_Collection 5a. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis 5b. Cell Lysis Incubation->Cell_Lysis ELISA 6a. ELISA (TNF-α, IL-6, PGE2) Supernatant_Collection->ELISA Western_Blot 6b. Western Blot (COX-2, iNOS, p-NF-κB, p-MAPK) Cell_Lysis->Western_Blot qPCR 6c. qPCR (TNF-α, IL-6, COX-2 mRNA) Cell_Lysis->qPCR Data_Analysis 7. Data Analysis and Comparison ELISA->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A generalized workflow for in-vitro validation of anti-inflammatory compounds.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (TNF-α, IL-6, PGE2)

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol Outline:

  • Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α). Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Western Blot for Protein Expression Analysis (COX-2, iNOS, NF-κB, p-MAPK)

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol Outline:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-COX-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Polymerase Chain Reaction (qPCR) for mRNA Expression Analysis (TNF-α, IL-6, COX-2)

Principle: qPCR is used to amplify and simultaneously quantify a targeted DNA molecule. It enables both detection and quantification of a specific sequence in a DNA sample.

Protocol Outline:

  • RNA Extraction: Isolate total RNA from cells using a suitable kit (e.g., TRIzol reagent). Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction Setup: Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., TNF-α) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) value for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Conclusion

This guide provides a comparative framework for validating the anti-inflammatory mechanism of this compound. While direct experimental evidence for this specific molecule is limited, the data from related ceramides suggests a promising avenue for research. The provided experimental protocols offer a robust methodology for generating the necessary quantitative data to substantiate its anti-inflammatory claims and to compare its efficacy against established drugs like dexamethasone and celecoxib. Further investigation into the precise interactions of this compound with the NF-κB and MAPK signaling pathways will be crucial in fully elucidating its therapeutic potential.

References

Cross-validation of different analytical methods for C23 Phytoceramide quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of four prominent analytical methods for the quantification of C23 Phytoceramide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound Quantification

Phytoceramides are a class of ceramides (B1148491) characterized by a phytosphingosine (B30862) backbone. The C23 designation refers to the 23-carbon length of the fatty acid chain attached to this backbone. Accurate quantification of this compound is crucial in various research fields, including dermatology, cosmetics, and the study of lipid metabolism, due to its role in maintaining the skin's barrier function and its potential involvement in cellular signaling pathways. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data.

Comparative Analysis of Analytical Methods

The performance of each analytical method is summarized in the table below, providing a clear comparison of key quantitative parameters.

Parameter LC-MS/MS HPTLC GC-MS ELISA
Principle Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.Separation on a silica (B1680970) plate followed by densitometric quantification.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Immunoassay based on specific antibody-antigen recognition.
Specificity Very HighModerate to HighHighHigh (depends on antibody)
Sensitivity (LOD/LOQ) High (pg/mL to low ng/mL range)[1]Moderate (LOD: ~10 ng/mL, LOQ: ~30 ng/mL for plant-derived ceramides)[2][3]HighVery High (pg/mL to ng/mL range)[1]
Linearity (R²) ≥ 0.995[4]> 0.99[2]Typically > 0.99Typically > 0.99
Precision (%CV) Intra-batch: ≤ 8%; Inter-batch: ≤ 12%[4]< 15% at LOQ[2]Good, but can be affected by derivatizationGood, typically < 15%
Throughput High (e.g., ~200 samples/day)[5][6][7]HighModerateHigh
Sample Derivatization Not requiredNot requiredRequired (e.g., trimethylsilyl (B98337) derivatives)[8]Not required
Matrix Effect Can be significant, often requires internal standardsCan be present, but often minimal with proper development[2][3]Less common, but can occurCan be significant, requires careful sample dilution and matrix matching

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for lipidomics due to its high sensitivity and specificity.[1]

Sample Preparation:

  • Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue homogenate, cell lysate) using a solvent mixture, such as chloroform/methanol.

  • Internal Standard Spiking: A known amount of a suitable internal standard (e.g., a deuterated analog of the analyte) is added to the sample prior to extraction to account for matrix effects and variations in sample processing.

  • Sample Concentration: The extracted lipids are dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: The lipid extract is injected onto a liquid chromatography system, typically a reversed-phase or HILIC column, to separate the this compound from other lipid species.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment) are monitored for highly specific detection.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of this compound.[1]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers a simple and cost-effective method for lipid analysis.

Sample Preparation:

  • Lipid Extraction: Similar to LC-MS/MS, lipids are extracted from the sample matrix.

  • Sample Application: The extracted lipid sample is applied as a band onto an HPTLC silica gel plate.

HPTLC Analysis:

  • Chromatogram Development: The HPTLC plate is placed in a developing chamber with a specific solvent system that allows for the separation of different ceramide species based on their polarity.

  • Visualization: After development, the plate is dried and the separated lipid bands are visualized, often by staining with a reagent like primuline (B81338) or copper sulfate (B86663) and heating.

  • Densitometric Quantification: The intensity of the band corresponding to this compound is measured using a densitometer. The concentration is determined by comparing the intensity to that of known standards run on the same plate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like ceramides, derivatization is a necessary step.

Sample Preparation:

  • Lipid Extraction: Lipids are extracted as described for the other methods.

  • Derivatization: The hydroxyl groups of the this compound are chemically modified to form volatile derivatives, commonly trimethylsilyl (TMS) ethers. This is typically achieved by reacting the lipid extract with a silylating agent.

  • Sample Cleanup: Excess derivatizing reagent is removed before injection into the GC-MS system.

GC-MS Analysis:

  • Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase.

  • Mass Spectrometric Detection: The separated compounds eluting from the GC column are introduced into a mass spectrometer for detection and identification based on their mass spectra.

  • Quantification: The concentration of the this compound derivative is determined by comparing its peak area to that of an internal standard and using a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay that utilizes the specific binding of an antibody to the target analyte. For small molecules like ceramides, a competitive ELISA format is typically used.

Assay Principle (Competitive ELISA):

  • Coating: The wells of a microplate are coated with a known amount of ceramide.

  • Competition: The sample containing an unknown amount of this compound is added to the wells along with a specific primary antibody that recognizes ceramides. The this compound in the sample competes with the ceramide coated on the plate for binding to the primary antibody.

  • Washing: Unbound reagents are washed away.

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added. After another washing step, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent).

  • Quantification: The intensity of the signal is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the signal to a standard curve generated with known concentrations of the analyte.[1]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking (LC-MS/MS, GC-MS) HPTLC HPTLC Extraction->HPTLC ELISA ELISA Extraction->ELISA Derivatization Derivatization (GC-MS only) Spiking->Derivatization LCMS LC-MS/MS Spiking->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification LCMS->Quantification HPTLC->Quantification GCMS->Quantification ELISA->Quantification Validation Cross-Validation Quantification->Validation

Caption: General experimental workflow for this compound quantification.

Potential Ceramide Signaling Pathway

While a specific signaling pathway for this compound is not yet fully elucidated, it is hypothesized to participate in the general ceramide-mediated signaling cascade, which plays a crucial role in cellular processes such as apoptosis and cell cycle arrest.

Ceramide_Signaling cluster_stimuli External Stimuli cluster_ceramide Ceramide Generation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress Signals (e.g., UV, ROS) Sphingomyelinase Sphingomyelinase Activation Stress->Sphingomyelinase Cytokines Cytokines (e.g., TNF-α) Cytokines->Sphingomyelinase C23_Phytoceramide This compound Generation Sphingomyelinase->C23_Phytoceramide PP2A Protein Phosphatase 2A (PP2A) C23_Phytoceramide->PP2A activates JNK c-Jun N-terminal Kinase (JNK) C23_Phytoceramide->JNK activates Apoptosis Apoptosis PP2A->Apoptosis CellCycleArrest Cell Cycle Arrest PP2A->CellCycleArrest JNK->Apoptosis Inflammation Inflammation JNK->Inflammation

References

The Superior Role of Very-Long-Chain Phytoceramides in Skin Barrier Repair: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A deep dive into the efficacy of C23 phytoceramides and their shorter-chain counterparts reveals the critical role of acyl chain length in the restoration of compromised skin barrier function. This guide synthesizes findings from key skin repair models, providing researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data and detailed methodologies.

The integrity of the stratum corneum, the outermost layer of the epidermis, is paramount for protecting against environmental insults and preventing transepidermal water loss (TEWL). Ceramides (B1148491), a major lipid component of the stratum corneum, are crucial for maintaining this barrier. While the importance of ceramides is well-established, emerging research highlights the significance of their acyl chain length in their restorative capabilities. This guide focuses on the comparative efficacy of C23 phytoceramides, a representative of very-long-chain ceramides (VLCs), against shorter-chain ceramides in preclinical skin repair models.

Key Findings: The Advantage of Chain Length

Experimental evidence consistently demonstrates that phytoceramides with longer acyl chains are more effective in repairing a compromised skin barrier and improving skin hydration compared to their shorter-chain counterparts. A pivotal study comparing a mixture of natural oil-derived phytoceramides, rich in fatty acids with chain lengths from C16 to C26, against a single C18-ceramide (Ceramide NP) in an in vivo human skin model, revealed a significantly accelerated barrier recovery rate and enhanced skin hydration with the longer-chain ceramide mixture.[1] This suggests that the presence of VLCs, such as C23, is a key determinant of efficacy.

Quantitative Comparison of Barrier Repair Efficacy

The following table summarizes the key quantitative outcomes from a comparative study on human forearm skin where the barrier was disrupted by tape stripping.

ParameterVery-Long-Chain Phytoceramide MixtureC18-Ceramide NP (Shorter-Chain)
Barrier Recovery Rate (%) after 24h Significantly higher than C18-Ceramide NPBaseline for comparison
Skin Hydration (Corneometer Units) after 14 days Significant increase from baselineNo significant change from baseline

Data synthesized from a study by Oh et al. (2017), which demonstrated the superior performance of a phytoceramide mixture containing diverse and longer fatty acyl chains compared to a single C18-ceramide.[1]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experimental models are provided below.

In Vivo Human Skin Barrier Disruption and Repair Model

This model is designed to assess the efficacy of topical formulations in repairing a physically compromised skin barrier in human volunteers.

Objective: To evaluate the rate of skin barrier recovery after acute disruption by measuring Transepidermal Water Loss (TEWL) and skin hydration.

Procedure:

  • Subject Recruitment: Healthy volunteers with no history of skin diseases are recruited.[1]

  • Test Site Demarcation: Several 2.5 cm² areas are marked on the forearms of the subjects.[1]

  • Baseline Measurements: Baseline TEWL and skin hydration are measured using a Tewameter and a Corneometer, respectively.

  • Barrier Disruption: The stratum corneum is progressively removed by sequential tape stripping using adhesive tape (e.g., D-Squame tape) until a predefined TEWL value (e.g., 35-40 g/h/m²) is reached, indicating significant barrier disruption.[1]

  • Product Application: A standardized amount of the test formulation (e.g., 10 µL/cm²) is applied to the disrupted skin area. A control area may be left untreated or treated with a vehicle.[1]

  • Efficacy Assessment: TEWL and skin hydration are measured at regular intervals (e.g., 0, 6, 12, 24 hours) to monitor the rate of barrier recovery. For longer-term effects on hydration, measurements can be taken over a period of several days or weeks with consistent product application.[1]

Ex Vivo Human Skin Explant Culture Model

This model provides a platform to study skin barrier repair in a system that closely mimics human skin physiology, without the need for in vivo testing.

Objective: To assess the regeneration of the stratum corneum and changes in epidermal differentiation markers after barrier disruption and treatment.

Procedure:

  • Skin Procurement: Human skin is obtained from elective surgeries (e.g., abdominoplasty) with patient consent.[2][3][4]

  • Explant Preparation: The subcutaneous fat is removed, and the skin is cut into smaller explants (e.g., 1 cm²).[5]

  • Barrier Disruption (Optional): The stratum corneum can be removed using techniques like cyanoacrylate stripping to create a model of a compromised barrier.[2][4]

  • Culture: The skin explants are placed in a culture medium (e.g., modified Cornification media) at an air-liquid interface and incubated at 37°C and 5% CO₂. The medium is changed every 48 hours.[2][4][5]

  • Treatment: Test formulations are applied topically to the epidermal surface of the explants.

  • Analysis: After a defined culture period (e.g., 8 days), the explants are harvested for analysis.[2][4] This can include histological assessment of stratum corneum thickness, immunohistochemical staining for differentiation markers (e.g., filaggrin, loricrin), and lipid analysis.

Mandatory Visualizations

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

Experimental_Workflow_In_Vivo cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Subject Subject Recruitment Test_Site Test Site Demarcation Subject->Test_Site Baseline Baseline Measurement (TEWL, Hydration) Test_Site->Baseline Disruption Barrier Disruption (Tape Stripping) Baseline->Disruption Application Product Application Disruption->Application Measurement Repeated Measurements (TEWL, Hydration) Application->Measurement Data Data Analysis Measurement->Data

In Vivo Skin Barrier Repair Workflow

Signaling_Pathway VLC Very-Long-Chain Ceramides (e.g., C23) PPAR Activate PPARβ/δ VLC->PPAR Genes Upregulate Target Genes (e.g., Involucrin (B1238512), Loricrin) PPAR->Genes Differentiation Promote Keratinocyte Differentiation Genes->Differentiation Barrier Enhanced Skin Barrier Function Differentiation->Barrier

Signaling Pathway of Very-Long-Chain Ceramides

The Signaling Advantage of Very-Long-Chain Ceramides

Very-long-chain ceramides, including C23, are not merely structural components; they are also potent signaling molecules that actively promote epidermal differentiation, a cornerstone of a healthy skin barrier. One of the key mechanisms involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARβ/δ.

Activation of PPARβ/δ by long-chain ceramides initiates a transcriptional program that upregulates the expression of genes crucial for keratinocyte differentiation, such as involucrin and loricrin. This enhanced differentiation leads to the proper formation and maturation of corneocytes and the synthesis of a robust lipid matrix, ultimately resulting in improved skin barrier function.

Conclusion

The available evidence strongly supports the superior efficacy of very-long-chain phytoceramides, exemplified by the role of molecules like C23, in skin barrier repair compared to their shorter-chain counterparts. Their dual function as both essential structural lipids and signaling molecules that promote keratinocyte differentiation underscores their importance in the development of advanced dermatological and cosmetic formulations aimed at restoring and maintaining a healthy skin barrier. Future research should focus on isolating the specific effects of individual very-long-chain ceramides to further refine targeted skin repair therapies.

References

Independent Verification of the Therapeutic Potential of C23 Phytoceramide for Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of C23 Phytoceramide in neurodegenerative diseases against two other well-researched natural compounds: Resveratrol (B1683913) and Curcumin (B1669340). The information presented is based on available preclinical data. It is important to note that while the focus is on this compound, the available scientific literature predominantly refers to "phytoceramide" without specifying the acyl chain length. Therefore, the data presented for phytoceramide is used as a proxy for this compound, and this assumption should be considered when interpreting the results.

Data Presentation: Comparative Efficacy in Preclinical Models

The following tables summarize quantitative data from studies on phytoceramide, resveratrol, and curcumin in animal models of neurodegenerative diseases, primarily focusing on Alzheimer's disease (AD) models.

Table 1: Effects on Cognitive Function in Alzheimer's Disease Models

CompoundAnimal ModelDosing RegimenKey Cognitive OutcomeImprovement vs. ControlCitation
Phytoceramide Aβ (25-35)-induced memory impairment in mice10, 25, and 50 mg/kg, p.o.Significantly less memory loss in passive avoidance and Morris water maze testsDose-dependent improvement in learning and memory[1]
Phytoceramide Scopolamine-induced memory impairment in mice50 mg/kg, p.o.Recovery of step-through latency in passive avoidance testSignificant amelioration of memory impairment[2][3]
Resveratrol Rat model of intracortical microelectrode implantationSystemic administration pre- and post-surgeryIncreased density of neurons at the implant interface at 2 weeksSignificant suppression of neurodegeneration[4]
Curcumin Aβ42-exposed cultured mouse neuroblastoma cells1 µMIncreased cell viabilitySignificant protection against Aβ42-induced toxicity[5]

Table 2: Neuroprotective Effects and Mechanism of Action

CompoundKey Neuroprotective EffectsSignaling Pathway ModulationCitation
Phytoceramide Anti-apoptotic, anti-inflammatory, antioxidantPromotion of PI3K/Akt/CREB signaling; Inhibition of p-tau formation[1]
Resveratrol Anti-inflammatory, antioxidant, reduction of neuronal damage markersActivation of SIRT1[6][7]
Curcumin Anti-inflammatory, antioxidant, anti-protein-aggregate activitiesModulation of multiple pathways including NF-κB[8][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

Animal Models of Neurodegenerative Disease
  • Aβ (25-35)-Induced Alzheimer's Disease Model in Mice:

    • Induction: Memory impairment is induced by a single intracerebroventricular injection of Aβ (25-35) peptide (15 nmol) into mice.[1] This peptide fragment is known to be the toxic component of amyloid plaques.

    • Administration of Test Compounds: Phytoceramide (10, 25, and 50 mg/kg) is administered orally (p.o.) for a chronic period as specified in the study.[1]

  • Scopolamine-Induced Amnesia Model in Mice:

    • Induction: Amnesia is induced by an intraperitoneal (i.p.) injection of scopolamine (B1681570) (1 mg/kg), a muscarinic receptor antagonist that impairs cholinergic neurotransmission.[2][3]

    • Administration of Test Compounds: Phytoceramide (50 mg/kg) is administered orally 60 minutes before the acquisition trial of behavioral tests.[2]

Behavioral Assessments
  • Passive Avoidance Test:

    • This test assesses learning and memory. Mice are placed in a lighted compartment connected to a dark compartment. Upon entering the dark compartment, they receive a mild electrical foot shock.[2]

    • In the retention trial, 24 hours later, the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[2]

  • Morris Water Maze Test:

    • This test evaluates spatial learning and memory. A mouse is placed in a circular pool of opaque water and must find a hidden platform to escape.[2][10]

    • The time taken to find the platform (escape latency) is recorded over several trials and days. A decrease in escape latency indicates learning.[2]

In Vitro Neuroprotection Assay
  • Glutamate-Induced Neurotoxicity in Cultured Cortical Neurons:

    • Primary cortical neurons are cultured and then exposed to glutamate (B1630785) (60 µM), which induces excitotoxicity and neuronal cell death.[2][10]

    • Test compounds (e.g., phytoceramide at 0.25, 0.5, and 1.0 µM) are co-treated with glutamate.[2]

    • Neuroprotection is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell death. A reduction in LDH release signifies neuroprotection.[2][10]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of this compound and the general mechanism of ceramide-induced apoptosis.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA De_Novo_Synthesis De Novo Synthesis Serine_PalmitoylCoA->De_Novo_Synthesis SPT Dihydroceramide Dihydroceramide De_Novo_Synthesis->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DES Apoptosis Apoptosis Ceramide->Apoptosis Phytoceramide This compound PI3K_Akt PI3K/Akt Pathway Phytoceramide->PI3K_Akt Sphingomyelin Sphingomyelin Sphingomyelinase Sphingomyelinase Sphingomyelin->Sphingomyelinase Sphingomyelinase->Ceramide Survival Neuronal Survival PI3K_Akt->Survival PI3K_Akt_Pathway Phytoceramide This compound Receptor Receptor Phytoceramide->Receptor Inhibition Inhibition Phytoceramide->Inhibition PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates CREB CREB Akt->CREB Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival CREB->Neuronal_Survival Tau_p Tau Hyperphosphorylation Inhibition->Tau_p Experimental_Workflow A Animal Model Induction (e.g., Aβ injection) B Treatment Groups: - Vehicle Control - this compound - Resveratrol - Curcumin A->B C Behavioral Testing (e.g., Morris Water Maze) B->C D Tissue Collection (Brain) C->D E Biochemical Analysis: - Western Blot (PI3K/Akt) - ELISA (Inflammatory markers) - Immunohistochemistry (Neuronal loss) D->E F Data Analysis & Comparison E->F

References

Comparative Lipidomic Analysis of Skin Treated with C23 Phytoceramide Versus Placebo: A Review of Expected Outcomes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated effects of C23 Phytoceramide on the skin's lipid profile against a placebo. Due to a lack of publicly available studies specifically investigating this compound, this document synthesizes findings from research on long-chain ceramides (B1148491) and phytoceramide-containing products to project the likely outcomes. Detailed experimental protocols for conducting such a comparative lipidomics study are also presented, alongside visualizations of relevant biological pathways and workflows.

Introduction to Skin Lipids and Phytoceramides

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier between the body and the external environment. This barrier is critically dependent on its unique lipid composition, primarily consisting of ceramides, cholesterol, and free fatty acids.[1][2][3] Ceramides are a diverse class of sphingolipids that play a crucial role in structuring and maintaining the water permeability barrier of the skin.[4] A decline in the skin's ceramide content is associated with various skin conditions, including atopic dermatitis and psoriasis, as well as the visible signs of aging.[5][6]

Phytoceramides, which are ceramides derived from plants, have gained significant attention in dermatology and cosmetics for their ability to replenish the skin's natural ceramide levels, thereby enhancing skin hydration and barrier function.[3] The fatty acid chain length of a ceramide is a critical determinant of its function within the SC. Long-chain ceramides, such as C23, are believed to contribute to a more ordered and impermeable lipid barrier. This guide explores the expected lipidomic changes following the application of a this compound-containing formulation compared to a placebo.

Quantitative Data Summary

While direct lipidomic data for this compound is not available, studies on topical formulations containing physiological lipids, including long-chain ceramides, have demonstrated significant changes in the SC lipid profile compared to placebo or base formulations. The following tables summarize findings from such studies and represent the expected outcomes of a this compound treatment.

Table 1: Change in Major Stratum Corneum Lipid Classes Following Treatment

Lipid ClassThis compound Treatment (Expected Outcome)Placebo Treatment (Expected Outcome)Reference Study Finding for a Ceramide-Containing Moisturizer
Total Ceramides Expected to IncreaseNo Significant Change▲ 10% increase[1][3]
Cholesterol Expected to IncreaseNo Significant Change▲ 10% increase[1][3]
Free Fatty Acids Expected to IncreaseNo Significant Change▲ 10% increase[1][3]

Table 2: Expected Changes in Specific Ceramide Subclasses

Based on a study of a multivesicular emulsion containing physiological lipids, the application of specific phytoceramides is expected to increase their corresponding subclasses within the stratum corneum.

Ceramide SubclassThis compound Treatment (Expected Outcome)Placebo Treatment (Expected Outcome)Reference Study Finding for a Physiologic Lipid Emulsion
Ceramide [NP] (Non-hydroxy phytosphingosine) Significant Increase ExpectedNo Significant Change▲ 24% increase[7]
Ceramide [AP] (α-hydroxy phytosphingosine) Significant Increase ExpectedNo Significant Change▲ 19% increase[7]
Other Ceramide Subclasses Minimal to No Change ExpectedNo Significant ChangeNo significant change reported[7]

Experimental Protocols

To conduct a comparative lipidomics study of skin treated with this compound versus a placebo, the following detailed methodologies are recommended.

Study Design and Subject Recruitment
  • Design: A randomized, double-blind, placebo-controlled study is the gold standard. A split-body design (e.g., applying the active product to one forearm and the placebo to the other) can help minimize inter-individual variability.

  • Subjects: Recruit a cohort of healthy volunteers or individuals with a specific skin condition (e.g., dry skin, atopic dermatitis). Ensure subjects are free of any skin diseases on the test sites and have not used any topical steroids or other interfering medications for a specified period before and during the study.

  • Treatment Protocol: Subjects should apply the assigned formulation (this compound or placebo) to the designated skin area for a predetermined period (e.g., 4 weeks).

Sample Collection: Stratum Corneum Tape Stripping

This non-invasive method is widely used for collecting SC samples for lipid analysis.[8][9]

  • Materials: D-Squame® adhesive discs (or similar), sterile forceps.

  • Procedure:

    • Clean the sampling site gently with a dry wipe to remove any surface contaminants.

    • Using forceps, apply a D-Squame® disc to the skin with firm, uniform pressure for a few seconds.

    • Remove the tape strip in a swift, continuous motion.

    • For depth profiling, sequential tape strips can be collected from the same site. It is recommended to discard the first strip to avoid surface contamination and analyze subsequent strips (e.g., strips 2-10).[1][3]

    • Immediately place the collected tape strips in labeled, solvent-resistant vials and store them at -80°C until lipid extraction.

Lipid Extraction

A modified Bligh and Dyer method is commonly used for extracting lipids from SC tape strips.

  • Reagents: Chloroform (B151607), Methanol (B129727), Phosphate-Buffered Saline (PBS).

  • Procedure:

    • Place the tape strips in a glass vial.

    • Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the vial to fully submerge the strips.

    • Sonicate the samples in a water bath for 15-30 minutes to facilitate lipid extraction.

    • Add PBS to the mixture to induce phase separation.

    • Centrifuge the vials to pellet the tape strips and any protein debris.

    • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new, pre-weighed glass vial.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipids in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1) for analysis.

Lipid Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the separation, identification, and quantification of different lipid species.[10][11]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap mass spectrometer).

  • Chromatography:

    • Column: A column suitable for lipid separation, such as a C18 reversed-phase column or a HILIC (hydrophilic interaction liquid chromatography) column.

    • Mobile Phases: A gradient of two or more solvents is typically used for optimal separation. For example, a gradient of acetonitrile (B52724) and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used for lipid analysis, often in both positive and negative ion modes to detect a wider range of lipid classes.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) can be used for targeted quantification of known ceramide species. A full scan or data-dependent acquisition mode can be used for untargeted lipid profiling.

  • Quantification: The concentration of each lipid species is determined by comparing its peak area to that of an internal standard of a known concentration. A calibration curve generated from authentic standards should be used for absolute quantification.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Ceramides are not only structural components of the skin barrier but also act as important signaling molecules that regulate various cellular processes in keratinocytes, including proliferation, differentiation, and apoptosis.[12] Phytoceramides, upon topical application, are expected to be incorporated into the SC lipid matrix and can also influence these signaling pathways.

Ceramide_Metabolism_Pathway cluster_Extracellular Stratum Corneum (Extracellular) cluster_Intracellular Keratinocyte (Intracellular) GlcCer_ext Glucosylceramide Ceramide_ext Ceramide GlcCer_ext->Ceramide_ext β-glucocerebrosidase SM_ext Sphingomyelin SM_ext->Ceramide_ext Acid Sphingomyelinase Barrier Lipid Barrier Formation Ceramide_ext->Barrier Serine Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine->Dihydroceramide de novo synthesis Ceramide_intra Ceramide Dihydroceramide->Ceramide_intra GlcCer_intra Glucosylceramide Ceramide_intra->GlcCer_intra GlcCer synthase SM_intra Sphingomyelin Ceramide_intra->SM_intra SM synthase Sphingosine Sphingosine Ceramide_intra->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide_intra->Apoptosis Differentiation Differentiation Ceramide_intra->Differentiation GlcCer_intra->GlcCer_ext Lamellar Body Secretion GlcCer_intra->Ceramide_intra β-glucocerebrosidase SM_intra->SM_ext Lamellar Body Secretion SM_intra->Ceramide_intra Sphingomyelinase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase

Caption: Ceramide Metabolism and Signaling in Keratinocytes.

Experimental Workflow

The overall workflow for a comparative lipidomics study is a multi-step process from sample collection to data analysis.

Experimental_Workflow Recruitment Subject Recruitment (Randomized, Double-Blind) Treatment Topical Application (this compound vs. Placebo) Recruitment->Treatment Sampling Stratum Corneum Sampling (Tape Stripping) Treatment->Sampling Extraction Lipid Extraction (Modified Bligh & Dyer) Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing (Peak Integration, Normalization) Analysis->DataProcessing StatisticalAnalysis Statistical Analysis (e.g., t-test, ANOVA) DataProcessing->StatisticalAnalysis Interpretation Biological Interpretation StatisticalAnalysis->Interpretation

Caption: Workflow for Comparative Skin Lipidomics Study.

References

Safety Operating Guide

Essential Guide to C23 Phytoceramide Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for the proper disposal of C23 Phytoceramide, ensuring operational safety and compliance for researchers, scientists, and drug development professionals. The following procedural guidance is designed to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C41H83NO4PubChem[1]
Molecular Weight 654.1 g/mol PubChem[1]
Appearance SolidCayman Chemical[2]
Purity ≥98%Cayman Chemical[2]
Synonyms C23 Phytosphingosine (t18:0/23:0), Ceramide (t18:0/23:0), N-Tricosanoyl PhytosphingosineCayman Chemical[2]

Experimental Protocols: Standard Disposal Procedure

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, vials) in a designated and clearly labeled hazardous waste container.

  • Ensure the container is compatible with the chemical and is properly sealed to prevent leaks or spills.

3. Accidental Release Measures:

  • In the event of a spill, prevent further leakage or spillage if it is safe to do so.[3][4]

  • Avoid breathing vapors, mist, or dust.[3][4]

  • Ensure adequate ventilation.[3][4]

  • Collect the spillage and place it into the designated hazardous waste container.[3]

4. Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[3][5]

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B D Spill Occurs A->D C Collect Waste in a Labeled Hazardous Waste Container B->C G Seal Waste Container C->G E Contain Spill & Ventilate Area D->E F Collect Spilled Material E->F F->C H Store in Designated Area G->H I Arrange for Pickup by Approved Waste Disposal Service H->I J End: Proper Disposal I->J

References

Personal protective equipment for handling C23 Phytoceramide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals engaged in research and development involving C23 Phytoceramide. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

I. Personal Protective Equipment (PPE)

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses with side shields or GogglesMust meet EN166 standards. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.[1][3]
Skin Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Change gloves immediately if they become contaminated.[3]
Laboratory CoatTo be worn at all times in the laboratory.
CoverallsRecommended for handling large quantities or in situations with a high risk of dust generation.[3]
Respiratory Protection Air-purifying respirator with a particle filterRequired when handling the powdered form outside of a fume hood to prevent inhalation of dust particles.[1]

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature for similar compounds is -20°C.[4]

  • Preparation for Use:

    • Before opening the container, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any airborne particles.

    • Don all required PPE as specified in the table above.

  • Weighing and Aliquoting (for solid form):

    • Perform all weighing and aliquoting of powdered this compound within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) and handle them carefully to avoid generating dust.

  • Dissolving in Solvent:

    • When dissolving this compound, add the solvent slowly to the solid to prevent splashing.

    • If the solvent is volatile, ensure this step is performed in a chemical fume hood.

  • Use in Experiments:

    • Handle all solutions containing this compound with the same level of precaution as the solid form.

    • Avoid direct contact with skin and eyes.

III. Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical for laboratory safety and environmental protection. Do not dispose of this compound down the drain or in regular trash.[4]

Waste Segregation and Disposal Protocol:

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled hazardous waste containerCollect all solid this compound waste, including contaminated consumables like pipette tips and tubes, in a designated and clearly labeled hazardous waste container.[4]
Liquid Waste Labeled hazardous waste container for organic or chemical wasteSolutions containing this compound should be collected in a leak-proof container labeled for hazardous chemical waste. Do not mix with incompatible waste streams.[4][5]
Contaminated Sharps Sharps containerAny needles or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[5]

Once waste containers are full, they should be securely sealed and moved to a designated satellite accumulation area for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4]

IV. Experimental Workflow and Disposal Diagram

The following diagram illustrates the key steps in the handling and disposal workflow for this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Receive and Store this compound ppe Don Appropriate PPE start->ppe weigh Weigh/Aliquot in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment segregate Segregate Waste (Solid, Liquid, Sharps) experiment->segregate collect Collect in Labeled Hazardous Waste Containers segregate->collect store Store in Satellite Accumulation Area collect->store pickup Arrange for EHS Pickup store->pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.